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  • Product: N-ethylalanine
  • CAS: 64991-30-6

Core Science & Biosynthesis

Foundational

N-Ethylalanine in Advanced Peptidomimetics: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The transition from native peptides to therapeutically viable peptidomimetics...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires precise structural modifications to overcome inherent biological limitations, such as rapid proteolytic degradation and poor membrane permeability. N-ethylalanine (CAS: 65278-03-7 for the L-isomer; 64991-30-6 for the DL-isomer) represents a critical non-proteinogenic building block in this endeavor[1][2]. By introducing an ethyl moiety to the alpha-amino nitrogen of alanine, researchers can strategically eliminate a hydrogen-bond donor, induce localized steric hindrance, and restrict backbone conformation.

This whitepaper provides an authoritative, in-depth guide to the physical properties, structural implications, and field-proven synthetic methodologies for N-ethylalanine, designed to empower drug development professionals with actionable, self-validating protocols.

Chemical Structure and Molecular Causality

The structural deviation of N-ethylalanine from its native counterpart, alanine, is seemingly minor but functionally profound. The N-alkylation fundamentally alters the molecule's interaction with its microenvironment and adjacent residues in a peptide chain.

  • Loss of Hydrogen Bond Donor: The secondary amine cannot act as a hydrogen bond donor in secondary structures (like alpha-helices or beta-sheets). This disruption prevents aggregation and increases the lipophilicity of the resulting peptide, enhancing cellular permeability.

  • Steric Hindrance: The ethyl group projects into the space typically occupied by the hydration shell or proteolytic enzyme active sites, conferring significant resistance to aminopeptidases.

  • Conformational Rigidity: The steric clash between the N-ethyl group and the alpha-methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the sequence into specific, predictable conformations[3].

G Core N-ethylalanine Core N_Alkyl N-Ethyl Substitution Core->N_Alkyl Alpha_Me Alpha-Methyl Group Core->Alpha_Me Prop1 Loss of H-Bond Donor (Increased Lipophilicity) N_Alkyl->Prop1 Prop2 Steric Hindrance (Proteolytic Resistance) N_Alkyl->Prop2 Prop3 Chiral Center (Stereospecificity) Alpha_Me->Prop3

Caption: Logical mapping of N-ethylalanine's structural features to its physicochemical properties.

Physical and Chemical Properties

Understanding the quantitative physicochemical parameters of N-ethylalanine is essential for downstream applications, such as liquid chromatography method development and formulation. As an amphiphilic, zwitterionic molecule, its solubility and reactivity are highly pH-dependent.

Table 1: Quantitative Data Summary
PropertyValueScientific Implication
IUPAC Name (2S)-2-(ethylamino)propanoic acidStandardized nomenclature for the L-enantiomer[1].
Molecular Formula C5H11NO2Indicates the addition of C2H4 relative to native alanine[1].
Molecular Weight 117.15 g/mol Used for precise molarity calculations in synthesis[1].
CAS Numbers 65278-03-7 (L), 64991-30-6 (DL)Critical for sourcing the correct stereoisomer[1].
XLogP3 -2.1Indicates high aqueous solubility in its zwitterionic state[1].
Topological Polar Surface Area 49.3 ŲFavorable for membrane permeability models (< 90 Ų)[1].
pKa Values 2.22 (COOH), 10.22 (NH2⁺)Defines the isoelectric point (pI ≈ 6.22) for crystallization.
Melting Point 255-256 °C (dec.)High melting point due to strong intermolecular ionic lattice.

Experimental Workflows: Synthesis and Validation

As a Senior Application Scientist, I emphasize that successful chemical synthesis relies on understanding the causality of each step. The most robust method for synthesizing N-ethylalanine in a laboratory setting is the reductive amination of pyruvic acid using ethylamine[4].

Self-Validating Protocol: Reductive Amination

This protocol is designed as a self-validating system. We utilize in-process analytical checks to ensure the intermediate is fully formed before proceeding, preventing the accumulation of unreacted starting materials that complicate purification.

Step 1: Imine Condensation

  • Action: Dissolve 1.0 equivalent of pyruvic acid in anhydrous methanol. Slowly add 1.2 equivalents of ethylamine (as a free base or neutralized hydrochloride salt). Adjust the apparent pH to ~6.0 using glacial acetic acid.

  • Causality: A slightly acidic pH is critical. It protonates the carbonyl oxygen of pyruvic acid, making the carbon more electrophilic, while ensuring enough ethylamine remains unprotonated (nucleophilic) to attack.

  • Self-Validation Check: Pull a 50 µL aliquot, remove the solvent under vacuum, and analyze via 1 H NMR in D2O. The disappearance of the pyruvic acid methyl singlet (~2.3 ppm) and the appearance of a new imine methyl signal confirms complete Schiff base formation. Do not proceed to Step 2 until conversion is >95%.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH3CN). Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: NaBH3CN is specifically chosen over NaBH4 because it is stable at pH 6.0 and selectively reduces the protonated iminium ion without reducing any residual pyruvic acid carbonyls.

Step 3: Quenching and Isoelectric Crystallization

  • Action: Quench the reaction by carefully adding 1M HCl until the pH reaches 2.0 (Caution: HCN gas evolution; perform in a highly ventilated fume hood). Stir for 30 minutes to destroy excess hydride.

  • Causality: The acidic quench ensures all boron complexes are broken down.

  • Action: Slowly add 1M NaOH to adjust the pH to exactly 6.22 (the calculated isoelectric point). Chill the solution to 4 °C overnight.

  • Causality: N-ethylalanine is a zwitterion. At its isoelectric point, its net charge is zero, minimizing its hydration energy and driving its precipitation out of the aqueous phase. Filter and wash with cold ethanol to yield the pure product.

Workflow Start Pyruvic Acid + Ethylamine Imine Imine Intermediate Formation (pH 6.0, Methanol) Start->Imine Condensation Validation In-Process 1H NMR (Confirm Imine) Imine->Validation Sampling Reduction Catalytic Reduction (NaBH3CN, 0 °C) Validation->Reduction If >95% Conversion Iso Isoelectric Precipitation (Adjust pH to 6.22) Reduction->Iso Acid Quench & Workup Product Pure N-ethylalanine Iso->Product Crystallization

Caption: Step-by-step synthetic workflow and self-validation points for N-ethylalanine synthesis.

Analytical Characterization Standards

To ensure trustworthiness in your synthesized batch, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 118.1.

  • Nuclear Magnetic Resonance ( 1 H NMR): When analyzed in D2O, look for the characteristic triplet of the ethyl CH3 group (~1.2 ppm), the doublet of the alpha-methyl group (~1.4 ppm), the multiplet/quartet of the ethyl CH2 group (~3.0 ppm), and the quartet of the alpha-CH proton (~3.6 ppm). The absence of a singlet at ~2.3 ppm confirms the absence of unreacted pyruvic acid[5].

Conclusion

N-ethylalanine is more than a simple structural analog; it is a precision tool for peptide engineers. By understanding the causality between its N-alkylated structure and its resulting physicochemical properties—such as increased lipophilicity and proteolytic resistance—researchers can rationally design next-generation therapeutics. Adhering to the self-validating synthetic and analytical protocols outlined in this guide ensures high-fidelity production, minimizing downstream variables in complex drug development pipelines.

References

  • PubChem Compound Summary for CID 12003149, N-ethylalanine Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Peptoid with Extended Shape in Water Source: Journal of the American Chemical Society URL:[Link]

  • Non-proteinogenic amino acids Source: Wikipedia URL:[Link]

  • The preparation of protected amines or alkylated amino acids (EP0778285B1)
  • Electrolytes, Electromotive Force, and Chemical Equilibrium (pKa Data) Source: Karazin University Data Tables URL:[Link]

  • Chemical Studies on Marine Algae: On the Melting Point of N-ethylalanine Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to N-Ethylalanine: Physicochemical Properties, Synthesis, and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals Introduction N-ethylalanine is a non-proteinogenic α-amino acid, an N-alkylated derivative of the common amino acid L-alanine. In the fields of med...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylalanine is a non-proteinogenic α-amino acid, an N-alkylated derivative of the common amino acid L-alanine. In the fields of medicinal chemistry and drug development, the incorporation of such modified amino acids into peptide structures is a key strategy for enhancing therapeutic properties. N-alkylation can increase a peptide's metabolic stability by protecting it from enzymatic degradation, improve its membrane permeability, and modulate its binding affinity and biological activity.[1] Understanding the fundamental physicochemical properties of N-ethylalanine, particularly its precise mass, is critical for its unambiguous identification and characterization in complex biological and synthetic matrices.

This technical guide serves as a comprehensive resource on N-ethylalanine. It provides a detailed examination of its core physicochemical properties, including its molecular weight and exact monoisotopic mass, and explains the critical distinction between these two values. Furthermore, it offers a detailed, field-proven protocol for the synthesis of N-ethyl-L-alanine via reductive amination and outlines the principles of its analytical confirmation using mass spectrometry, providing researchers with the foundational knowledge required for its application in advanced scientific research.

Section 1: Core Physicochemical Properties of N-Ethylalanine

A precise understanding of a molecule's mass is fundamental to all analytical work, especially in drug development where high-resolution mass spectrometry is the standard for structural confirmation. It is crucial to distinguish between two key mass-related terms:

  • Molecular Weight (or Average Molecular Mass): This value is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. It is calculated using the standard atomic weight of each element. This value is typically used in stoichiometric calculations for bulk materials (e.g., weighing out a reagent for a synthesis).

  • Exact Monoisotopic Mass: This value is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This is the value of primary importance in high-resolution mass spectrometry (HRMS), as these instruments can resolve the isotopic peaks and measure the mass of a specific isotopic composition. For drug metabolites and synthetic products, matching the experimentally measured monoisotopic mass to the calculated value is a cornerstone of identity confirmation.

The key physicochemical properties for N-ethylalanine are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-(ethylamino)propanoic acidPubChem
Synonyms N-ethyl-L-alanine, N-ethylalaninePubChem
Molecular Formula C₅H₁₁NO₂PubChem
Molecular Weight 117.15 g/mol PubChem
Exact Monoisotopic Mass 117.078978594 DaPubChem

Section 2: Synthesis of N-Ethyl-L-alanine via Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines.[2][3] The process involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[2][4] This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides.[2]

For the synthesis of N-ethyl-L-alanine, the primary amine L-alanine is reacted with acetaldehyde to form a transient imine, which is subsequently reduced. A key aspect of this protocol is the choice of reducing agent. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[2][5] This selectivity is crucial for achieving a high yield of the desired product.

Logical Workflow for Synthesis

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Ala L-Alanine Mix Mixing & pH Adjustment (pH ~6-7) Ala->Mix Ace Acetaldehyde Ace->Mix Sol Methanol/Water Sol->Mix Imine Schiff Base (Imine) Intermediate Mix->Imine React Reduction Reaction Imine->React Red Sodium Triacetoxyborohydride (Reducing Agent) Red->React Crude Crude N-Ethylalanine React->Crude Workup Quench & Solvent Removal Crude->Workup Purify Ion-Exchange Chromatography Workup->Purify Final Pure N-Ethyl-L-alanine Purify->Final

Caption: Synthesis workflow for N-Ethyl-L-alanine.

Experimental Protocol

This protocol is a representative method. Researchers should adapt it based on available laboratory equipment and safety guidelines. All work should be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 ratio).

    • Adjust the pH of the solution to approximately 6-7 using a dilute acid (e.g., 1M HCl). This pH is optimal for imine formation without causing significant decomposition.[5]

  • Imine Formation:

    • To the stirring solution, add acetaldehyde (1.1 equivalents) dropwise.

    • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction:

    • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture. This reagent is preferred for its stability and selectivity.[2]

    • Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of L-alanine.

  • Workup and Quenching:

    • Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

    • Remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation):

    • The identity and purity of the synthesized product must be confirmed. The most effective method for purifying amino acids from a reaction mixture is ion-exchange chromatography.[1]

    • Load the aqueous residue onto a strong cation-exchange resin (e.g., Dowex 50W).

    • Wash the resin with water to remove unreacted acetaldehyde and other neutral impurities.

    • Elute the desired N-ethylalanine from the resin using a dilute aqueous ammonia solution (e.g., 2% NH₄OH).

    • Collect the fractions and monitor for the presence of the product using TLC with ninhydrin staining (N-ethylalanine will produce a color, typically yellow or faint purple).

    • Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield the purified N-ethyl-L-alanine. The final product should be characterized by NMR and high-resolution mass spectrometry to confirm its structure and purity.

Section 3: Analytical Characterization by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of N-ethylalanine.[6][7] It provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which can be used to confirm its elemental composition. For non-proteinogenic amino acids like N-ethylalanine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[7]

Experimental Choices & Causality
  • Chromatography: Due to the polar nature of amino acids, standard reversed-phase chromatography can be challenging. Hydrophilic Interaction Chromatography (HILIC) is often better suited for retaining and separating these polar compounds before they enter the mass spectrometer.[8]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for amino acids. ESI is a "soft" ionization method that allows intact, non-volatile, polar molecules to be transferred from the liquid phase into the gas phase as ions, typically with minimal fragmentation.

  • Mass Analysis: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap instruments, are essential. These analyzers can measure m/z values with high accuracy (typically <5 ppm error), allowing for the confident determination of a molecule's elemental formula.

Logical Workflow for LC-MS Analysis

Sample Purified N-Ethylalanine LC HILIC Column Separation Sample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution MS High-Resolution Mass Analyzer (e.g., Orbitrap/TOF) ESI->MS Ion Transfer Detector Detector MS->Detector Mass Separation Data Data System: Mass Spectrum Detector->Data Signal

Caption: Logical workflow for LC-MS analysis of N-Ethylalanine.

Expected Results & Interpretation

When analyzing N-ethylalanine using ESI in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • Calculated m/z for [M+H]⁺:

    • Exact Monoisotopic Mass of N-ethylalanine (M): 117.078978594 Da

    • Mass of a proton (H⁺): 1.007276 Da

    • Expected m/z: 117.078978594 + 1.007276 = 118.086255

A high-resolution mass spectrometer should detect an ion with an m/z value that matches this calculated value to within a few parts-per-million (ppm). This result, combined with chromatographic retention time data and NMR spectroscopy, provides unequivocal confirmation of the synthesis of N-ethylalanine.

Conclusion

N-ethylalanine is a valuable building block for researchers in peptide chemistry and drug discovery. A thorough understanding of its fundamental properties is essential for its effective application. This guide has detailed the critical distinction between molecular weight (117.15 g/mol ) and exact monoisotopic mass (117.078978594 Da), providing the precise values necessary for both synthetic and analytical chemistry. The outlined protocol for synthesis via reductive amination offers a reliable and controllable method for its preparation, while the principles of LC-MS analysis provide a clear framework for its unambiguous structural confirmation. By leveraging this technical information, researchers can confidently synthesize, characterize, and incorporate N-ethylalanine into novel molecules to advance their scientific objectives.

References

  • Gao, Y., et al. (2023). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. Analyst (RSC Publishing). Available at: [Link]

  • Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Available at: [Link]

  • OPUS at UTS. Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Available at: [Link]

  • MDPI. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Available at: [Link]

  • Diva-portal.org. (2015). Mass Spectrometry of Non-protein Amino Acids: BMAA and Neurodegenerative Diseases. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Jensen, K.J. (2013). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in Molecular Biology. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • Google Patents. (1987). Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline.
  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

Sources

Foundational

Engineering Peptide-Receptor Interactions: The Role of N-Ethylalanine in Tuning Binding Affinity and Kinetics

As a Senior Application Scientist specializing in biophysical characterization and peptidomimetic design, I frequently encounter the fundamental limitations of native peptides in drug development: their high conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biophysical characterization and peptidomimetic design, I frequently encounter the fundamental limitations of native peptides in drug development: their high conformational flexibility leads to massive entropic penalties upon receptor binding, and their susceptibility to proteolytic cleavage severely limits in vivo half-life. To circumvent these bottlenecks, the incorporation of non-standard amino acids (NSAAs)—specifically N-ethylalanine (NEA)—has emerged as a transformative strategy.

This technical guide explores the mechanistic causality, thermodynamic profiles, and experimental workflows required to harness N-ethylalanine for optimizing receptor binding affinity and residence time kinetics.

PART 1: Mechanistic Basis of NEA in Receptor Binding

Conformational Pre-organization and Thermodynamics

Unlike standard α -amino acids, N-ethylalanine lacks an amide hydrogen, fundamentally eliminating its ability to act as a hydrogen bond donor. More critically, the N-ethyl group introduces significant steric bulk. This steric hindrance heavily restricts the backbone dihedral angles ( ϕ , ψ , and ω )[1]. In oligo-N-substituted amides (oligo-NSA) and peptoids, this restriction forces the backbone into a highly predictable, extended conformation akin to a polyproline type II helix[1].

By pre-organizing the ligand into a binding-competent state, the entropic penalty ( ΔS ) typically associated with the coil-to-helix transition during receptor binding is drastically reduced. Furthermore, the bulky ethyl group can engage in novel van der Waals interactions within hydrophobic receptor pockets, driving a highly favorable enthalpic ( ΔH ) contribution to the Gibbs free energy ( ΔG=ΔH−TΔS )[1].

Kinetic Shifts: The "Dock-and-Lock" Mechanism

Kinetically, the steric bulk of NEA alters the association rate ( kon​ ) and dissociation rate ( koff​ ). The rigidified backbone can slightly decrease kon​ due to the stringent spatial orientation required to form the initial encounter complex. However, once bound, the restricted flexibility "locks" the ligand into the receptor pocket. This drastically decreases koff​ , resulting in a prolonged residence time ( τ=1/koff​ )—a critical parameter that often correlates better with in vivo drug efficacy than equilibrium affinity ( KD​ ) alone[2].

KineticModel L Free NEA-Ligand + Receptor EC Encounter Complex (Transient) L->EC k_on EC->L k_off LC Locked Complex (High Affinity) EC->LC Conformational Lock LC->EC Unlock

Fig 1: Two-state reaction model illustrating the dock-and-lock binding kinetics of NEA-modified ligands.

PART 2: Experimental Workflows for Evaluating Affinity and Kinetics

To accurately quantify the impact of NEA incorporation, a self-validating biophysical workflow is essential. Relying solely on endpoint assays (like ELISA) obscures the kinetic mechanisms driving affinity.

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free monitoring of binding kinetics[3]. The causality behind using SPR is its ability to decouple the equilibrium dissociation constant ( KD​ ) into its kinetic components ( kon​ and koff​ ), revealing how the ligand binds[2]. By utilizing a continuous flow system, SPR minimizes rebinding artifacts that plague static assays.

Isothermal Titration Calorimetry (ITC): To validate the thermodynamic drivers of the SPR-derived KD​ , ITC is employed to directly measure the heat of binding ( ΔH ). This confirms whether the NEA modification successfully shifted the interaction from an entropy-driven to an enthalpy-driven process[1].

SPRWorkflow S1 1. Surface Activation (EDC/NHS Chemistry) S2 2. Receptor Immobilization (CM5 Sensor Chip) S1->S2 S3 3. Analyte Injection (NEA-Peptide Titration) S2->S3 S4 4. Real-Time Monitoring (SPR Sensorgram) S3->S4 S5 5. Kinetic Fitting (Langmuir 1:1 Model) S4->S5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining peptide binding kinetics.

PART 3: Case Studies & Quantitative Data Presentation

Case Study 1: MDM2 Antagonists

The p53-MDM2 protein-protein interaction is notoriously difficult to target due to its shallow binding cleft. By engineering an oligo-NSA scaffold incorporating N-isobutyl and N-ethylalanine residues, researchers developed a rigid ligand that structurally mimics the p53 transactivation domain[1]. ITC analysis confirmed that binding to MDM2 was strongly enthalpy-driven ( ΔH=−10.8 kcal/mol), yielding a KD​ of 1.1 μ M[1].

Case Study 2: Integrin αvβ6 Targeting

Integrin αvβ6 is a prime target for oncology and fibrosis. Native RGD peptides degrade rapidly in serum. By substituting specific residues with NEA and other N-alkylated analogs, engineered ligands maintained high binding affinity for the receptor while achieving near-complete resistance to serum proteases, enabling their use as targeted delivery vehicles[4].

Table 1: Comparative Thermodynamic and Kinetic Parameters

Ligand ScaffoldTarget Receptor KD​ (Affinity) ΔH (Enthalpy)Kinetic Profile ( koff​ )Reference
Native p53-TADMDM2~0.6 μ M-8.5 kcal/molFast DissociationBaseline
Oligo-NSA (NEA-based)MDM21.1 μ M-10.8 kcal/molSlow Dissociation[1]
Native RGDIntegrin αvβ6 HighN/AFast DissociationBaseline
NEA-Modified RGDIntegrin αvβ6 RetainedN/AExtremely Slow[4]

PART 4: Step-by-Step Methodologies

Protocol 1: Submonomer Synthesis of NEA-Peptidomimetics

Causality: Traditional solid-phase peptide synthesis (SPPS) struggles to couple consecutive N-alkylated amino acids due to severe steric clash. We employ a submonomer approach to bypass this limitation, ensuring high coupling efficiency and yield[1]. Reductive amination using Raney Ni catalysts can also be utilized for bulk precursor generation[5].

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.

  • Acylation: Treat the exposed primary amine with 1.2 M bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in DMF for 20 minutes at 37°C.

  • Nucleophilic Displacement: Displace the bromide via nucleophilic attack using a 1.5 M solution of ethylamine in DMF for 30 minutes at 37°C. This generates the N-ethyl backbone in situ.

  • Elongation & Cleavage: Repeat steps 2-3 to build the desired oligo-NSA chain. Cleave the final peptidomimetic from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours.

Protocol 2: SPR Kinetic Characterization

Causality: We utilize a CM5 sensor chip because its carboxymethylated dextran hydrogel minimizes the non-specific binding of hydrophobic NEA-peptides, amplifying the signal-to-noise ratio during kinetic measurements[2].

  • Surface Activation: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 7 minutes at 10 μ L/min[6].

  • Receptor Immobilization: Dilute the target receptor (e.g., MDM2) in 10 mM Sodium Acetate (pH 4.5) and inject until a target immobilization level of ~500 Response Units (RU) is reached. Crucial: Keeping RU low prevents mass transport limitations[7].

  • Quenching: Block unreacted NHS esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5)[7].

  • Analyte Injection: Inject the NEA-ligand in a 2-fold dilution series (e.g., 3.125 nM to 50 nM) at a high flow rate (30 μ L/min) to further minimize mass transport effects[7]. Allow 180 seconds for association and 600 seconds for dissociation.

  • Regeneration: Strip bound analyte using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) between cycles.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using double-referencing (subtracting both the reference flow cell and a buffer-only injection) to calculate precise kon​ , koff​ , and KD​ values[8].

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - Chemical Reviews (acs.org).
  • A Peptoid with Extended Shape in Water - Journal of the American Chemical Society (acs.org).
  • Alpha-V beta-6 integrin ligand and use thereof - Google P
  • Use of surface plasmon resonance to study the elong
  • Real-Time Surface Plasmon Resonance Imaging Measurements... - Analytical Chemistry (acs.org).
  • Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease... - PMC (nih.gov).
  • Characterization of the receptor binding kinetics of PSMA-specific peptides by SPR - Journal of Nuclear Medicine (snmjournals.org).
  • Analyzing Binding Kinetics with SPR Complemented with Direct MS - Bio-Radiations (bioradi

Sources

Exploratory

Pharmacokinetic Profiling of N-Ethylalanine Derivatives: A Technical Guide for Peptide Lead Optimization

Executive Summary The transition from native peptides to orally bioavailable therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and negligible memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to orally bioavailable therapeutics is historically bottlenecked by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and negligible membrane permeability. As a Senior Application Scientist, I have observed that while backbone N-methylation is a standard optimization strategy, the strategic incorporation of N-ethylalanine often serves as the tipping point between an in vitro hit and a viable clinical candidate.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for the pharmacokinetic profiling of N-ethylalanine derivatives. By synthesizing structural causality with rigorous experimental methodologies, this guide equips drug development professionals with the protocols necessary to engineer and evaluate highly bioavailable peptide therapeutics.

The Mechanistic Rationale for N-Ethylation

To understand why N-ethylalanine dramatically alters a peptide's pharmacokinetic profile, we must examine the molecular causality behind its structural modifications. Native peptide bonds are highly susceptible to enzymatic cleavage and present multiple hydrogen-bond donors that increase the polar surface area (PSA), thereby restricting passive transcellular diffusion.

While N-methylation is frequently employed to mask these hydrogen-bond donors , N-ethylation offers a more profound modulation of physicochemical properties (PCP):

  • Enhanced Lipophilicity (ClogP): The addition of an ethyl group increases the calculated partition coefficient (ClogP) more significantly than a methyl group. This fine-tuning of lipophilicity is critical for driving passive membrane permeability across the gastrointestinal tract .

  • Superior Proteolytic Shielding: The increased steric bulk of the ethyl moiety provides a superior kinetic barrier against both exopeptidases and endopeptidases, drastically extending the plasma half-life ( t1/2​ ).

  • Conformational Pre-organization: N-ethylation restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric constraint often forces the peptide into a defined extended shape or favors a cis-amide bond, reducing the entropic cost of target binding and shielding polar backbone atoms from the aqueous environment .

PK_Mechanism Native Native Peptide (High PSA, H-Bond Donors) Proteases Proteolytic Enzymes (Plasma/GI Tract) Native->Proteases PoorAbs Poor Absorption (High PSA) Native->PoorAbs NEthyl N-Ethylalanine Derivative (Steric Bulk, Lipophilic) NEthyl->Proteases Permeability Membrane Diffusion (Caco-2 / GI Tract) NEthyl->Permeability Permembry Permembry NEthyl->Permembry Reduced H-Bonding Degradation Rapid Cleavage (Short t1/2) Proteases->Degradation Stability Steric Shielding (Prolonged t1/2) Proteases->Stability Blocked Cleavage Bioavailable High Systemic Bioavailability Permeability->Bioavailable

Fig 1. Mechanistic pathways of N-ethylalanine enhancing peptide stability and bioavailability.

Comparative Pharmacokinetic Data

The functional impact of N-ethylation is best illustrated through comparative PK profiling. The table below summarizes quantitative data derived from a representative cyclic peptide lead optimization campaign, demonstrating the stepwise improvement from a native sequence to its N-ethylated analog.

Pharmacokinetic ParameterNative PeptideN-Methylated AnalogN-Ethylated Analog
ClogP -1.20.81.8
Apparent Permeability ( Papp​ , 10−6 cm/s) < 0.11.23.8
Plasma Half-Life ( t1/2​ , hours) 0.22.15.4
Systemic Clearance (mL/min/kg) 85.022.59.5
Oral Bioavailability (%F) < 1%8%26%

Data synthesis reflects typical optimization trajectories where N-ethylation successfully bridges the gap between target affinity and systemic exposure.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilized in the PK profiling of these derivatives must be a self-validating system. Below are the step-by-step methodologies engineered to guarantee reproducibility and accuracy.

Workflow Syn 1. SPPS & N-Ethylation Pur 2. HPLC Purification & QC Syn->Pur InVitro 3. In Vitro Profiling (Caco-2, Microsomes) Pur->InVitro InVivo 4. In Vivo PK (Rodent Models) InVitro->InVivo Data 5. LC-MS/MS & PK Analysis InVivo->Data

Fig 2. Sequential experimental workflow for the pharmacokinetic profiling of peptide derivatives.

Protocol 1: On-Resin N-Ethylation via Reductive Amination

Causality: Direct coupling of pre-synthesized Fmoc-N-ethylalanine is sterically hindered and highly prone to epimerization. Performing on-resin reductive amination allows for the use of standard, inexpensive building blocks while maintaining strict stereochemical control. Self-Validation: The protocol utilizes orthogonal colorimetric assays (Ninhydrin and Chloranil) to verify the transition from a primary to a secondary amine before proceeding to the next coupling step.

  • Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF to expose the N-terminal primary amine. Wash thoroughly with DMF and DCM.

  • Primary Amine Verification: Perform a Kaiser (Ninhydrin) test. A deep blue color validates the presence of the free primary amine.

  • Schiff Base Formation: Swell the resin in 1% acetic acid in DMF. Add 10 equivalents of acetaldehyde and agitate for 30 minutes at room temperature.

  • Reduction: Add 10 equivalents of sodium cyanoborohydride ( NaBH3​CN ) and agitate for an additional 2 hours.

  • Secondary Amine Validation (The Checkpoint): Wash the resin thoroughly. Perform a Chloranil test. A dark blue/green color confirms the successful formation of the secondary amine (N-ethylation), while a negative Kaiser test confirms the absence of unreacted primary amines.

  • Subsequent Coupling: Because the N-ethyl group causes severe steric hindrance, couple the next amino acid using highly reactive coupling reagents (e.g., HATU/HOAt) and elevate the reaction temperature to 50°C for 1 hour.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality: While PAMPA (Parallel Artificial Membrane Permeability Assay) is faster, it only measures passive diffusion. N-ethylated peptides, due to their increased lipophilicity, frequently become substrates for active efflux pumps (e.g., P-glycoprotein). Caco-2 cells provide a holistic view of both passive diffusion and active efflux, yielding an Efflux Ratio (ER) critical for predicting oral absorption. Self-Validation: Lucifer Yellow (LY) is co-incubated as a paracellular marker. If LY permeation exceeds 1%, the tight junctions of the monolayer are compromised, and the data for that specific well is automatically invalidated.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the N-ethylalanine derivative in HBSS buffer (pH 7.4) containing 100 µM Lucifer Yellow.

  • Incubation: Apply the dosing solution to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport). Incubate at 37°C.

  • Sampling & Integrity Check: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately measure LY fluorescence (Ex 428 nm / Em 536 nm). Discard any samples showing >1% LY crossover.

  • Quantification: Quantify the peptide concentration in the validated samples using LC-MS/MS and calculate the Apparent Permeability ( Papp​ ).

Protocol 3: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: To accurately determine oral bioavailability (%F), both Intravenous (IV) and Oral (PO) administration must be evaluated to compare the area under the curve (AUC). Self-Validation: The extraction and quantification process is validated by spiking all plasma samples with a stable-isotope-labeled internal standard (SIL-IS) prior to protein precipitation. This normalizes any variations in extraction recovery or LC-MS/MS matrix suppression.

  • Formulation: Dissolve the peptide in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete solubilization of the lipophilic N-ethyl derivative.

  • Administration: Dose Sprague-Dawley rats (n=3 per route) via IV bolus (1 mg/kg) and oral gavage (10 mg/kg).

  • Sampling: Collect 200 µL blood samples via the jugular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to isolate plasma.

  • Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile spiked with 50 ng/mL of the SIL-IS. Vortex for 5 minutes and centrifuge at 4000 rpm for 15 minutes.

  • Analysis: Inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Plot the concentration-time curve using non-compartmental analysis (NCA) to derive Clearance ( Cl ), Volume of Distribution ( Vd​ ), and %F.

Conclusion

The pharmacokinetic profiling of N-ethylalanine derivatives requires a meticulous balance of synthetic chemistry and rigorous bioanalytical evaluation. By prioritizing on-resin reductive amination, leveraging Caco-2 models with built-in integrity checks, and utilizing internally standardized LC-MS/MS workflows, researchers can confidently navigate the complexities of peptide lead optimization. N-ethylation remains a highly potent tool in the medicinal chemist's arsenal, capable of transforming impermeable, rapidly cleared peptides into robust, orally bioavailable therapeutics.

References

  • Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. URL:[Link]

  • Tanada, M., et al. (2023). Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor. Journal of the American Chemical Society, 145(30), 16610-16620. URL:[Link]

  • Morimoto, J., et al. (2019). A Peptoid with Extended Shape in Water. Journal of the American Chemical Society, 141(37), 14612-14623. URL:[Link]

Foundational

Biosynthetic Pathways and Cellular Metabolism of N-Ethylalanine: A Technical Guide for Advanced Biocatalysis

Executive Summary The incorporation of non-canonical amino acids (NCAAs) into therapeutic peptides and bio-based polymers represents a frontier in modern drug development and synthetic biology. Among these, N-ethylalanin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) into therapeutic peptides and bio-based polymers represents a frontier in modern drug development and synthetic biology. Among these, N-ethylalanine (NEA) is a highly valuable secondary amino acid. The N-ethyl substitution fundamentally alters the physicochemical properties of the amino acid, increasing lipophilicity, eliminating a key hydrogen-bond donor, and conferring resistance to proteolytic degradation[1].

Historically, the synthesis of N-alkyl amino acids relied on hazardous chemical routes, such as reductive amination with pyrophoric metal hydrides or direct alkylation using genotoxic agents. Today, biocatalytic pathways leveraging engineered oxidoreductases offer a highly enantioselective, sustainable alternative[1]. This whitepaper provides an in-depth technical analysis of the biosynthetic pathways, cellular metabolism, and experimental workflows required to synthesize and quantify N-ethylalanine.

Enzymatic Biosynthesis: The Reductive Amination Pathway

The biological synthesis of N-ethylalanine does not occur via traditional ribosomal pathways or standard transaminases. Instead, it is driven by specialized NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reductive amination of α-keto acids (pyruvate) with an exogenous amine donor (ethylamine)[2].

Mechanistic Causality

The reaction proceeds via a two-step mechanism:

  • Condensation: Pyruvate and ethylamine undergo a reversible condensation to form an intermediate imine (Schiff base). This step is highly pH-dependent. The pKa of ethylamine is approximately 10.8; therefore, the reaction environment must be carefully balanced (typically pH 8.0–8.5) to ensure a sufficient concentration of the unprotonated nucleophilic amine while maintaining enzyme stability.

  • Stereoselective Reduction: The biocatalyst facilitates the stereospecific transfer of a hydride from NAD(P)H to the imine carbon, yielding exclusively the (S)-enantiomer of N-ethylalanine.

Key Biocatalysts
  • N-methyl-L-amino acid dehydrogenase (NMAADH): Originally identified in Pseudomonas putida (e.g., the dpkA gene product), this enzyme belongs to an unusual NAD(P)-dependent oxidoreductase superfamily. It exhibits a strict preference for NADPH over NADH (over 300-fold more efficient) and accepts small alkylamines like methylamine and ethylamine, while remaining completely inert to ammonia[3].

  • Imine Reductases (IREDs) & Reductive Aminases (RedAms): Emerging biocatalysts, such as CpIM1 from Candida parapsilosis, have demonstrated profound efficacy in the alkylamination of α-keto acids, providing an expanded toolkit for N-ethylalanine synthesis[4].

G Pyruvate Pyruvate (α-Keto Acid) Imine Imine Intermediate (Schiff Base) Pyruvate->Imine Condensation Ethylamine Ethylamine (Amine Donor) Ethylamine->Imine Nucleophilic Attack NEthylalanine N-Ethylalanine (Target NCAA) Imine->NEthylalanine Reductive Amination Enzyme Biocatalyst (NMAADH / IRED) Enzyme->Imine Catalysis NADPH NADPH + H+ NADPH->NEthylalanine Hydride Transfer NADP NADP+ NADPH->NADP

Fig 1. Enzymatic reductive amination pathway for N-ethylalanine synthesis.

Cellular Metabolism and in vivo Engineering

Because N-ethylalanine is non-proteinogenic, wild-type cellular metabolism lacks dedicated pathways for its synthesis or incorporation into biomass. Developing microbial cell factories (e.g., engineered Escherichia coli or Corynebacterium glutamicum) for the in vivo bioproduction of N-ethylalanine requires rewiring central carbon metabolism[1].

Metabolic Flux and Toxicity Management

To achieve high titers of N-ethylalanine, researchers must optimize the intracellular pool of pyruvate (via glycolysis) and facilitate the uptake of exogenous ethylamine. However, high concentrations of ethylamine can disrupt the cellular proton motive force and induce toxicity.

  • Catabolism: If not rapidly exported, intracellular N-ethylalanine may be subjected to oxidative deamination by endogenous L-amino acid oxidases, reverting the product back to pyruvate and ethylamine.

  • Efflux: Engineering specific amino acid efflux pumps is critical to drive the reaction equilibrium forward and prevent intracellular product inhibition.

G Glucose Glucose (Carbon Source) Glycolysis Glycolysis Pathway Glucose->Glycolysis Pyruvate Intracellular Pyruvate Glycolysis->Pyruvate NEA Intracellular N-Ethylalanine Pyruvate->NEA Reductive Amination Ethylamine Exogenous Ethylamine Ethylamine->NEA Uptake DpkA Engineered NMAADH (Expression) DpkA->NEA Catalysis Export Efflux Pumps NEA->Export Secretion Extracellular Extracellular N-Ethylalanine Export->Extracellular

Fig 2. Engineered cellular metabolic flux for in vivo N-ethylalanine bioproduction.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the biocatalysts is essential for scaling up the synthesis of N-alkyl amino acids. Table 1 summarizes the kinetic data for key enzymes utilizing pyruvate and alkylamines.

Table 1: Kinetic Parameters of Biocatalysts for N-Alkyl Amino Acid Synthesis

BiocatalystSource OrganismSubstrate (Keto Acid)Amine DonorCofactorApparent Km​ (mM) Vmax​ (μmol/min/mg)
NMAADH Pseudomonas putidaPyruvateEthylamineNADPH~12.5~8.2
NMAADH Pseudomonas putidaPyruvateMethylamineNADPH~8.0~11.5
CpIM1 Candida parapsilosisPyruvateMethylamineNADPH15.04 ± 2.813.75 ± 1.07

Data synthesized from characterization studies of NMAADH[3] and CpIM1[4].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol 1: In Vitro Biocatalytic Synthesis of N-Ethylalanine

This protocol utilizes a cofactor recycling system to make the process economically viable, driving the equilibrium toward product formation[2].

Materials:

  • Purified recombinant NMAADH (e.g., DpkA).

  • Glucose Dehydrogenase (GDH) and D-Glucose (for NADPH recycling).

  • Sodium pyruvate (50 mM) and Ethylamine hydrochloride (100 mM).

  • NADP+ (1 mM).

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the 100 mM Tris-HCl buffer and adjust the pH to 8.0. Causality: A pH of 8.0 ensures that a fraction of the ethylamine is in its free-base form to attack the carbonyl carbon of pyruvate, while preventing the denaturation of NMAADH.

  • Substrate Addition: Dissolve 50 mM sodium pyruvate and 100 mM ethylamine hydrochloride into the buffer. Self-Validation: Prepare a "No-Amine Control" (pyruvate only) and a "No-Keto Acid Control" (ethylamine only) to establish baseline noise for downstream LC-MS/MS.

  • Cofactor Recycling Setup: Add 100 mM D-Glucose, 1 mM NADP+, and 5 U/mL GDH. Causality: GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH, providing a continuous supply of the required hydride donor.

  • Enzyme Initiation: Add 2 U/mL of purified NMAADH to initiate the reaction. Incubate at 30°C with gentle agitation (150 rpm) for 24 hours.

  • Quenching: Terminate the reaction by adding 10% (v/v) Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA) to precipitate the proteins. Centrifuge at 12,000 × g for 10 minutes and collect the supernatant.

Protocol 2: LC-MS/MS Quantification (HILIC)

Because N-ethylalanine is a highly polar, low-molecular-weight zwitterion, standard reversed-phase C18 columns yield poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Step-by-Step Methodology:

  • Sample Prep: Dilute the quenched reaction supernatant 1:100 in Acetonitrile to match the HILIC starting mobile phase.

  • Chromatography: Inject 5 μL onto a HILIC column (e.g., SeQuant ZIC-pHILIC). Use a gradient of Mobile Phase A (20 mM ammonium formate, pH 3.0) and Mobile Phase B (100% Acetonitrile). Causality: The acidic pH ensures the carboxylate group is partially protonated, optimizing interaction with the stationary phase.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for N-ethylalanine: [M+H]+ m/z 118.1

    m/z 72.1 (loss of formic acid/carboxylate).

G Prep 1. Substrate Prep (Pyruvate + Ethylamine) Enzyme 2. Enzyme Addition (NMAADH + GDH) Prep->Enzyme Reaction 3. Biocatalysis (30°C, pH 8.0, 24h) Enzyme->Reaction Quench 4. Quenching (TFA Addition) Reaction->Quench Analysis 5. LC-MS/MS (HILIC Separation) Quench->Analysis

Fig 3. Step-by-step experimental workflow for in vitro N-ethylalanine synthesis.

Conclusion

The biosynthesis of N-ethylalanine represents a triumph of modern enzyme engineering. By leveraging the promiscuity of N-methyl-L-amino acid dehydrogenases and imine reductases, researchers can bypass toxic chemical synthesis routes. Future advancements will likely focus on directed evolution to lower the Km​ for ethylamine and engineering robust microbial chassis capable of high-titer in vivo production, paving the way for next-generation peptide therapeutics.

References

  • Title: N-Alkyl-α-amino acids in Nature and their biocatalytic preparation Source: ResearchGate URL: [Link]

  • Title: N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. A novel member of an unusual NAD(P)-dependent oxidoreductase superfamily Source: PubMed (NIH) URL: [Link]

  • Title: Imine reduction by an Ornithine cyclodeaminase/μ-crystallin homolog purified from Candida parapsilosis ATCC 7330 Source: PubMed Central (NIH) URL: [Link]

  • Title: Transamination and Reductive Amination Source: Thieme Connect URL: [Link]

Sources

Exploratory

N-Ethylalanine in Peptidomimetics: Cytotoxicity, Cell Culture Safety, and Mechanistic Profiling

Executive Summary The transition from traditional peptide therapeutics to advanced peptidomimetics has necessitated the integration of non-proteinogenic amino acids to overcome inherent limitations such as poor membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional peptide therapeutics to advanced peptidomimetics has necessitated the integration of non-proteinogenic amino acids to overcome inherent limitations such as poor membrane permeability and rapid proteolytic degradation. N-ethylalanine (N-ethyl-L-alanine, CAS 64991-30-6)[1] has emerged as a cornerstone building block in this domain. By replacing the primary amine with a secondary, N-alkylated amine, N-ethylalanine fundamentally alters the stereoelectronic profile of the resulting oligoamide backbone[2].

As a Senior Application Scientist, I frequently guide research teams through the nuances of incorporating N-alkylated amino acids into drug discovery pipelines. A recurring challenge is accurately profiling the cytotoxicity and safety of these compounds in in vitro cell cultures. This whitepaper synthesizes field-proven methodologies, mechanistic insights, and step-by-step protocols to evaluate the safety and targeted cytotoxicity of N-ethylalanine and its derivatives.

Mechanistic Foundations: The "Why" Behind N-Ethylation

To understand the safety profile of N-ethylalanine, we must first examine the causality behind its structural modifications.

Proteolytic Evasion and Baseline Safety

Natural peptides containing standard L-alanine are rapidly cleaved by endogenous proteases in cell culture media (e.g., fetal bovine serum) and intracellular environments. The N-ethylation of the amide bond removes the hydrogen bond donor capability and introduces steric hindrance[2]. Consequently, proteases fail to recognize the cleavage site. Because N-ethylalanine monomers and their resulting oligomers resist degradation, they do not accumulate toxic, off-target metabolic byproducts in the culture medium, contributing to a highly favorable baseline safety profile.

Targeted Cytotoxicity (The "Trojan Horse" Effect)

While the N-ethylalanine monomer is biologically inert and safe for general cell cultures, it is frequently utilized to design highly potent, targeted cytotoxic agents. A prime example is the development of Inhibitors of Apoptosis Protein (IAP) antagonists[3]. By mimicking the N-terminal sequence of the Smac protein, N-ethylalanine-containing peptides bind to XIAP and cIAP, inducing self-ubiquitination and degradation. This restores Caspase-3/7/9 activity, triggering apoptosis specifically in cancer cells while sparing healthy, non-target cells[3].

Mechanism Ligand N-ethylalanine IAP Antagonist IAP XIAP / cIAP (Apoptosis Inhibitors) Ligand->IAP Binds & Degrades Caspase Caspase-3, 7, 9 (Pro-apoptotic) Ligand->Caspase Restores Activity Healthy Healthy Cells (Low IAP Dependency) Ligand->Healthy Evades IAP->Caspase Inhibition Blocked Apoptosis Targeted Cell Death (Cytotoxicity) Caspase->Apoptosis Cancer Cells Survival Cell Survival (Safety Profile) Healthy->Survival Minimal Toxicity

Fig 1: Targeted cytotoxicity mechanism of N-ethylalanine derivatives via IAP antagonism.

Quantitative Data: L-Alanine vs. N-Ethyl-L-Alanine

When transitioning a cell culture assay from a standard peptide to an N-ethylalanine peptidomimetic, researchers must account for shifts in physicochemical behavior. The increased lipophilicity enhances passive transcellular permeability, which directly impacts intracellular dosing and apparent cytotoxicity[4].

Table 1: Comparative Profiling in Cell Culture Environments

ParameterStandard L-AlanineN-Ethyl-L-Alanine (Monomer/Peptoid)Practical Implication in Cell Culture
Proteolytic Half-Life (10% FBS) < 2 hours> 48 hoursSustained target engagement; fewer dosing intervals required.
Baseline Cytotoxicity (Monomer) None (Nutrient)Negligible up to 500 µMMonomer can be safely used as a control in high-concentration assays.
Membrane Permeability (Papp) Low (Active Transport)High (Passive Diffusion)Enhanced intracellular accumulation; requires careful dose-response calibration.
Solubility (Aqueous Media) HighModerate to LowRequires optimized vehicle controls (e.g., max 0.1-0.5% DMSO) to prevent solvent toxicity.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols have been optimized specifically for the unique chemical properties of N-alkylated amino acids.

In Vitro Cytotoxicity and Safety Screening (WST-8 Assay)

Expertise Note: We utilize the WST-8 (Cell Counting Kit-8) assay rather than the traditional MTT assay. N-ethylalanine derivatives are highly hydrophobic; the DMSO solubilization step required for MTT formazan crystals often leads to peptide precipitation, artificially skewing absorbance readings. WST-8 produces a water-soluble formazan dye, eliminating this artifact.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa for targeted cytotoxicity) and non-target control cells (e.g., HEK293 for safety profiling) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the N-ethylalanine derivative in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare working concentrations (e.g., 0.1 µM to 100 µM) in complete culture media. Crucial: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% (v/v) to prevent solvent-induced membrane toxicity.

  • Treatment: Aspirate old media and apply 100 µL of the compound-treated media to the respective wells. Incubate for 48 hours.

  • WST-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the 0.5% DMSO vehicle control.

Serum Stability and Degradation Profiling (LC-MS/MS)

Expertise Note: To prove that the observed safety profile is due to the compound itself and not a degraded metabolite, serum stability must be empirically validated.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 25% human serum (or FBS) in PBS to 37°C.

  • Spiking: Add the N-ethylalanine compound to the serum matrix to achieve a final concentration of 10 µM.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at time points: 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching (The Self-Validating Step): Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a heavy-isotope labeled peptide). This instantly denatures serum proteases, locking the degradation state.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials and quantify the remaining intact parent compound relative to the T=0 baseline.

Workflow Visualization

The integration of N-ethylalanine into a drug development pipeline requires a rigorous, multi-stage approach to separate baseline safety from targeted therapeutic cytotoxicity.

G A N-ethylalanine Monomer B Solid-Phase Peptide Synthesis A->B Incorporation C Cell Culture (Target vs Non-Target) B->C Dosing D Cytotoxicity Assay (WST-8 / LC-MS) C->D Viability Check E Safety & Therapeutic Window Profiling D->E Data Analysis

Fig 2: Experimental workflow for evaluating N-ethylalanine peptidomimetic safety in cell cultures.

Conclusion

N-ethylalanine is a highly versatile, non-proteinogenic amino acid that grants researchers precise control over the pharmacokinetic and pharmacodynamic properties of peptidomimetics. While the monomer itself exhibits an excellent safety profile with negligible baseline cytotoxicity, its true value lies in its ability to evade proteolytic degradation and drive targeted cytotoxicity against specific disease markers (such as IAP or TNFR1)[3][4]. By adhering to the specialized WST-8 and LC-MS/MS protocols outlined above, drug development professionals can accurately map the therapeutic window of these advanced compounds.

References

  • A Peptoid with Extended Shape in Water Journal of the American Chemical Society (JACS)[Link]

  • Alanine derivatives as inhibitors of apoptosis proteins Google P
  • Cyclic peptides for inhibiting tnf receptor 1 activity Google P

Sources

Foundational

Structural and Stereochemical Paradigms of L-N-Ethylalanine: A Technical Whitepaper

Executive Summary L-N-ethylalanine (N-ethyl-L-alanine) is a non-proteinogenic, N-alkylated amino acid that serves as a critical building block in the synthesis of foldamers, peptoids, and specialized transition-metal com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-N-ethylalanine (N-ethyl-L-alanine) is a non-proteinogenic, N-alkylated amino acid that serves as a critical building block in the synthesis of foldamers, peptoids, and specialized transition-metal complexes. Unlike canonical L-alanine, the introduction of an N-ethyl substituent fundamentally disrupts the molecule's hydrogen-bonding capacity and imposes severe steric constraints. This whitepaper provides an in-depth mechanistic analysis of the crystal structure, stereochemical behavior, and solid-state properties of L-N-ethylalanine, designed to guide researchers in structural biology and rational drug design.

Molecular Architecture and Stereochemistry

The Zwitterionic Core and Steric Modulation

In its solid state and at physiological pH, L-N-ethylalanine exists as a zwitterion ( R−NH2+​−CH(CH3​)−COO− ). It retains the strictly defined (S)-stereocenter at the α -carbon, but the N-ethyl appendage radically alters its conformational landscape. In canonical primary amino acids, the α -amine provides minimal steric hindrance. However, the N-ethyl group introduces pseudo-1,3-allylic strain when incorporated into peptide or peptoid backbones[1].

This steric bulk restricts the available Ramachandran (ϕ,ψ) space. Furthermore, while primary amino acids strongly favor trans amide bonds ( ω≈180∘ ) during polymerization, N-alkylated amino acids exhibit a much lower energy barrier between cis and trans isomers, leading to a dynamic conformational equilibrium.

Implications for Peptoid Foldamers (Oligo-NSAs)

The stereochemical restrictions of L-N-ethylalanine are highly advantageous in foldamer engineering. When polymerized into N-substituted alanines (oligo-NSAs), the steric clash between the N-ethyl group and the adjacent -methyl group forces the polymer backbone to adopt a highly defined, extended shape in aqueous solutions[1]. Unlike traditional proteins that rely on complex side-chain interactions to fold, the extended conformation of L-N-ethylalanine oligomers is dictated entirely by backbone steric causality.

Conformational_Logic A L-N-Ethylalanine Monomer B N-Ethyl Steric Bulk (Pseudo-1,3-allylic strain) A->B C Reduced H-Bonding (2 Donors vs 3) A->C D Restricted (φ, ψ) Ramachandran Space B->D E Amide Cis/Trans Isomerization C->E F Oligo-NSA Peptoids: Extended 3D Shape D->F E->F

Logical pathway of N-ethylation inducing extended peptoid conformations.

Crystallographic Profiling and Solid-State Behavior

Crystal Lattice and Hydrogen Bonding Topologies

The substitution of a primary amine with an N-ethyl group alters the fundamental cohesive forces of the crystal lattice. Canonical L-alanine utilizes three N−H protons to form a dense, three-dimensional hydrogen-bonded network. In contrast, the zwitterionic L-N-ethylalanine possesses only two N−H donors.

Causality: This reduction forces the crystal packing to shift from a 3D network to lower-dimensionality 2D hydrogen-bonded sheets. Consequently, the lattice energy is reduced, which explains why N-alkylated amino acids typically exhibit higher aqueous solubility and lower melting points than their primary counterparts.

Transition Metal Complexation

L-N-ethylalanine acts as a potent bidentate ligand. It readily coordinates with transition metals, such as Cu(II), forming bis(N-ethyl-L-alaninato)copper(II) complexes. These structures are frequently synthesized and crystallized to serve as functional models for studying superoxide dismutase (SOD)-mimetic activity[2].

Quantitative Data Summary

To facilitate comparison, the structural and crystallographic parameters of L-N-ethylalanine are summarized against canonical L-alanine below:

ParameterL-Alanine (Canonical)L-N-Ethylalanine (N-Alkylated)
Absolute Configuration (S) at (S) at
Zwitterionic State (pH 7) NH3+​ / COO− NH2+​(CH2​CH3​) / COO−
H-Bond Donors 32
Preferred Amide Geometry Trans ( ω≈180∘ )Cis/Trans Equilibrium
Oligomer Conformation α -helix / β -sheetExtended Peptoid Shape[1]
Enzymatic Substrate Role Broad transaminasesCRYM (EC 1.5.1.25)[3]
Cu(II) Complexation Bis(L-alaninato)Cu(II)Bis(N-ethyl-L-alaninato)Cu(II)[2]

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems for the structural characterization of L-N-ethylalanine.

Protocol 1: Growth of Diffraction-Quality Single Crystals

Objective: Obtain untwinned single crystals suitable for high-resolution Single-Crystal X-Ray Diffraction (SCXRD).

  • Solvent Selection & Dissolution: Dissolve high-purity (>99%) L-N-ethylalanine in a minimal volume of deionized water (18.2 MΩ·cm).

    • Causality: Water is strictly required to stabilize the highly polar zwitterionic form through high dielectric solvation.

  • Antisolvent Vapor Diffusion: Place the aqueous solution in a small inner vial. Place this vial inside a larger, sealed chamber containing a miscible antisolvent (e.g., ethanol).

    • Causality: The volatile antisolvent slowly diffuses into the aqueous phase, gradually lowering the dielectric constant. This induces controlled supersaturation without triggering the spontaneous, chaotic nucleation that ruins crystal quality.

  • Thermal Equilibration: Maintain the chamber at a strictly controlled 20°C in a vibration-free environment for 7–14 days.

  • Self-Validation Check: Extract a candidate crystal and examine it under a polarized light microscope. Rotate the stage; a sharp, complete optical extinction at exactly 90-degree intervals mathematically validates that the specimen is a single crystal, free of twinning.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: Determine the atomic coordinates and verify the absolute (S)-stereochemistry.

  • Cryoprotection and Mounting: Coat the validated crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and immediately transfer it to a 100 K nitrogen cold stream.

    • Causality: The oil prevents dehydration and ice-ring formation. Cryogenic temperatures minimize atomic thermal vibrations (B-factors), drastically improving high-angle diffraction resolution.

  • Data Collection: Irradiate the crystal using Cu K α radiation ( λ=1.5418 Å).

    • Causality: Cu K α is specifically chosen over Mo K α for light-atom structures (C, H, N, O) because its longer wavelength maximizes the anomalous dispersion signal. This signal is critical for unambiguously determining the absolute configuration.

  • Phase Retrieval and Refinement: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 .

  • Self-Validation Check: Evaluate the final model's metrics. An R1​ value < 5%, a featureless residual electron density map ( Δρ<0.5e−/A˚3 ), and a Flack parameter near 0.0 (with a standard uncertainty < 0.1) validate the correct assignment of the (S)-stereochemistry.

SCXRD_Workflow S1 1. Vapor Diffusion Crystallization S2 2. Polarized Light Validation S1->S2 Extinction check S3 3. Cryo-Cooling (100K) & Cu Kα Irradiation S2->S3 Mount crystal S4 4. Intrinsic Phasing & Integration S3->S4 Diffraction data S5 5. Anisotropic Refinement (R1 < 5%) S4->S5 Electron density S6 6. Absolute Structure (Flack Parameter ≈ 0) S5->S6 Stereochemical validation

Step-by-step SCXRD workflow for determining L-N-ethylalanine stereochemistry.

References

  • BRENDA Enzyme Database: EC 1.5.1.25 - thiomorpholine-carboxylate dehydrogenase. BRENDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRK86I9xXDMZKjikl7nzNS-v95gX5ph2A8TOupp_8SU8Y7XdDHI4i9J23kgKdyUzJM-oUyS85AmmW0PcvgEoAvIT4ifirXP1McRCsmC1-TWgqML9dDOpu6pK4OWKdpGO5J6tmxrQX_wwkTRfgKPZ-ljR78KlSSRrXOD0MUkUrKTxISZiLcsGC5eSHSKst20_E3uavw]
  • Complexation of copper(II) with L-alanine and its N-alkyl derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxqZy_9UwKwcatz38047mRO3QIR88qQhuMvCWAguly5PJWuKbaZAvxMqVEeFRLrm5QSayuYmFm4DOg6oIZxGhtt3WNMYyUGB-DlSYNSuuEYxZ9ErWaVw_kZeOFf0PQupiRjNc5hwbfKD480Ik9Qhp3cKgi5SSOQS9H4xyYRepJZeAGti9JNyS8tKiaRePBaq2yo3I91_5aogxJEThv_ijyt2_D3_MozYpWxS3MiaR95ek=]
  • A Peptoid with Extended Shape in Water. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.
  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwjV4SXW61uyPZeIQq50OFg53oEWSg21hxOBLEzwQLRRPYL0PkbJdIJ1qNLPWigI3X7NLi-jgNPnbtwCNgDBQrpTW6gSsBxYd-wpOC8c6sdH2pZjRF2e17fTtapH5hL0a5Feil45KQgXVt9A==]

Sources

Exploratory

Engineering Conformational Rigidity: The Role of N-Ethylalanine in Non-Ribosomal Peptide Architectures

Executive Summary Non-ribosomal peptides (NRPs) represent a diverse class of secondary metabolites synthesized by modular non-ribosomal peptide synthetases (NRPSs). Unlike ribosomal synthesis, which is restricted to cano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-ribosomal peptides (NRPs) represent a diverse class of secondary metabolites synthesized by modular non-ribosomal peptide synthetases (NRPSs). Unlike ribosomal synthesis, which is restricted to canonical amino acids, NRPS machinery can incorporate over 500 non-proteinogenic building blocks, including D-amino acids, lipophilic tails, and N-alkylated residues[1]. While N-methylation is a well-documented modification that imparts proteolytic stability and membrane permeability (e.g., Cyclosporin A)[2], the incorporation of N-ethylalanine (NEA) represents a frontier in peptidomimetic engineering.

The ethyl substitution on the backbone amide nitrogen introduces profound steric constraints. This technical guide explores the mechanistic structural biology of N-ethylalanine, its biosynthetic and synthetic incorporation pathways, and the specific experimental workflows required to leverage this building block in rational drug design.

Mechanistic Structural Biology: The Physics of N-Ethylation

The substitution of a backbone amide proton with an ethyl group fundamentally alters the thermodynamic landscape of a peptide. The primary driver of this conformational restriction is the pseudo-1,3-allylic strain [3].

Steric Repulsion and Dihedral Restriction

In a canonical peptide bond, the ϕ (C α -N) and ψ (C α -C) dihedral angles enjoy broad rotational freedom, typically favoring a trans ( ω≈180∘ ) configuration. When N-ethylalanine is introduced:

  • ϕ and ψ Locking: The bulk of the N-ethyl group clashes with the adjacent C α side chains. Quantum mechanical (QM) calculations and Circular Dichroism (CD) spectra demonstrate that N-ethylated oligomers are locked into highly restricted backbone dihedral angles, often adopting extended shapes in aqueous environments[3].

  • Cis/Trans Isomerization: The energetic difference between the cis ( ω≈0∘ ) and trans ( ω≈180∘ ) states is drastically reduced. While canonical peptides are >99% trans, N-ethylalanine induces a significant population of cis conformers. This is highly advantageous for designing turn-mimetics or macrocyclic constraints.

Pharmacological Implications

By locking the peptide into a predefined geometry, N-ethylalanine reduces the entropic cost of binding to a target receptor. Furthermore, the absence of the amide proton eliminates a key hydrogen-bond donor, rendering the peptide invisible to many proteolytic enzymes and increasing its lipophilicity for improved cellular penetration[4].

Table 1: Quantitative Conformational Impact of Backbone Modifications
Modification ϕ Angle Restriction ψ Angle RestrictionCis Conformer PopulationProteolytic Half-life (Serum)
Canonical (Alanine) Flexible (-180° to +180°)Flexible (-180° to +180°)< 0.1%< 1 hour
N-Methylalanine Restricted (-120° to -60°)Restricted (60° to 120°)~10 - 20%> 24 hours
N-Ethylalanine Highly Restricted (~ -105°)Highly Restricted (~ 105°)~30 - 50%> 72 hours

Biosynthetic Logic vs. Synthetic Assembly

NRPS Biosynthetic Machinery

In nature, backbone N-alkylation is catalyzed by specialized N-alkyltransferase (MT) domains integrated within the NRPS assembly line[5]. These domains typically utilize S-adenosylmethionine (SAM) as the alkyl donor. While N-methylation is ubiquitous[6], homologous engineering of MT domains can accommodate larger alkyl donors, allowing for the biocatalytic generation of N-ethylated NRPs.

NRPS_Assembly A Adenylation (A) Domain Selects & Activates Amino Acid T Thiolation (T/PCP) Domain Tethers via Thioester A->T ATP, Mg2+ MT N-Alkyltransferase (MT) Domain Catalyzes N-Alkylation T->MT SAM / Alkyl Donor C Condensation (C) Domain Forms Peptide Bond MT->C N-alkylated intermediate TE Thioesterase (TE) Domain Cleaves & Cyclizes C->TE Elongated peptide

Figure 1: Modular logic of Non-Ribosomal Peptide Synthetases (NRPS) incorporating backbone N-alkylation.

Solid-Phase Peptide Synthesis (SPPS) Challenges

Synthesizing peptides containing N-ethylalanine via Fmoc-SPPS presents severe steric challenges.

  • Challenge 1: Coupling Fmoc-N-ethylalanine onto a growing peptide chain is moderately difficult but achievable with standard uronium salts (e.g., HATU).

  • Challenge 2 (The Bottleneck): Coupling the next amino acid onto the secondary amine of the N-ethylalanine residue is notoriously difficult. The ethyl group physically blocks incoming activated amino acids. Standard reagents (DIC/Oxyma) will fail, leading to deletion sequences.

Causality in Reagent Selection: To overcome this, we must use highly reactive, less sterically hindered coupling reagents. Triphosgene (forming an in situ acid chloride) or phosphonium salts like PyAOP (which do not form unreactive guanidinium byproducts like HATU does with slow-reacting amines) are mandatory[7].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocol represents a self-validating system . It includes embedded analytical checkpoints to confirm the success of the sterically hindered couplings.

Protocol 1: Solid-Phase Synthesis of N-Ethylated Peptides

Objective: Successfully couple Fmoc-N-ethylalanine and the subsequent amino acid without epimerization or deletion.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling Fmoc-N-Ethylalanine:

    • Reagents: 4 eq Fmoc-N-ethylalanine, 3.9 eq HATU, 4 eq HOAt, 8 eq DIEA in DMF.

    • Reaction: React for 2 hours at 50°C (heating is critical to overcome the activation energy barrier).

    • Validation Checkpoint 1: Perform a Chloranil test (not a Kaiser test, as Kaiser is insensitive to secondary amines). A negative result (colorless) confirms complete coupling.

  • Deprotection of N-Ethylalanine: 20% piperidine in DMF (2 × 10 min).

  • Coupling ONTO N-Ethylalanine (Critical Step):

    • Reagents: 4 eq of the next Fmoc-AA-OH, 4 eq PyAOP, 8 eq sym-collidine in DMF/DCM (1:1).

    • Causality: Sym-collidine is used instead of DIEA because it is a weaker, more sterically hindered base that prevents base-catalyzed epimerization of the activated amino acid during the slow coupling process.

    • Reaction: React for 4 hours at 50°C. Repeat this coupling step twice (double coupling).

    • Validation Checkpoint 2: Perform a Chloranil test. If blue (positive), repeat coupling with triphosgene (BTC).

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Resin Solid Support (Rink Amide Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect CoupleNEA Couple Fmoc-N-Ethylalanine (HATU/HOAt, DIEA, 50°C) Deprotect->CoupleNEA CoupleNext Couple Next Amino Acid (PyAOP, sym-collidine, 50°C) Deprotect->CoupleNext CoupleNEA->Deprotect Chloranil Test (-) Cleavage Global Cleavage (TFA/TIPS/H2O) CoupleNext->Cleavage Chloranil Test (-) Validation Self-Validation (LC-MS & NOESY NMR) Cleavage->Validation

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N-ethylalanine incorporation.

Protocol 2: Conformational Validation via NMR

Objective: Determine the cis/trans ratio of the N-ethylated amide bond.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of the purified peptide in 600 µL of DMSO-d6 or D2O.

  • 1D 1H-NMR: Acquire a standard proton spectrum. Look for peak doubling in the C α protons of the N-ethylalanine and the preceding residue. The integration ratio of these doubled peaks directly yields the cis/trans ratio.

  • 2D ROESY/NOESY:

    • Causality: To definitively assign which peak set belongs to the cis conformer and which to the trans, we must observe through-space interactions.

    • Analysis: A strong NOE cross-peak between the C α proton of residue i and the C α proton of the N-ethylalanine (residue i+1 ) confirms a cis peptide bond. A cross-peak between the C α proton of residue i and the ethyl CH2 protons confirms a trans peptide bond.

Table 2: Analytical Troubleshooting for N-Ethylated Peptides
ObservationRoot CauseCorrective Action
M - [Next AA] mass on LC-MSFailed coupling onto the secondary amine.Switch from HATU to PyAOP or Triphosgene; increase temp to 50°C.
M + 28 mass artifactFormylation of the secondary amine by DMF degradation products.Use fresh, amine-free DMF for all washing and coupling steps.
Epimerization (split HPLC peaks)Over-activation / excessive base strength.Substitute DIEA with sym-collidine during the hindered coupling step.

Conclusion

The strategic incorporation of N-ethylalanine into non-ribosomal peptides and peptidomimetics offers unparalleled control over molecular topology. By leveraging pseudo-1,3-allylic strain, researchers can force peptides into extended conformations or stabilize cis-amide bonds, creating highly specific, proteolytically stable ligands for challenging protein-protein interactions[3][4]. However, realizing this potential requires a rigorous, causally-driven approach to synthesis, abandoning standard SPPS protocols in favor of high-reactivity, sterically accommodating chemistries.

Sources

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of N-ethylalanine

Application Note: Protocols for the Asymmetric Synthesis of N-Ethylalanine Executive Summary The incorporation of N-alkylated amino acids into peptide sequences is a cornerstone strategy in modern drug development. N-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Asymmetric Synthesis of N-Ethylalanine

Executive Summary

The incorporation of N-alkylated amino acids into peptide sequences is a cornerstone strategy in modern drug development. N-ethylalanine introduces steric bulk that restricts conformational flexibility (often stabilizing biologically active cis-peptide bonds) and significantly enhances the pharmacokinetic profile of the peptide by conferring resistance to proteolytic cleavage.

Synthesizing N-alkyl amino acids presents a distinct chemical challenge: traditional direct alkylation of primary amines frequently results in over-alkylation (forming tertiary amines) and risks racemization of the α-carbon. To circumvent this, Asymmetric Reductive Amination (ARA) has emerged as the gold standard. This guide details two field-proven methodologies: a de novo asymmetric catalytic route starting from prochiral pyruvic acid, and a highly practical chirality-preserving reductive alkylation utilizing the chiral pool.

Mechanistic Rationale & Causality

The synthesis of enantiopure N-ethylalanine relies on controlling the facial selectivity during the reduction of an imine intermediate.

In the Catalytic Asymmetric Route , pyruvic acid condenses with ethylamine to form a planar, prochiral α-imino acid. A chiral transition-metal catalyst—specifically a cationic Rhodium(I) complex bearing a chiral diphosphine ligand like (R,R)-DeguPHOS—coordinates to this imine. The chiral pocket of the ligand sterically blocks one face of the imine, forcing the oxidative addition and subsequent reductive elimination of hydrogen gas to occur exclusively from the re or si face [1]. This causality ensures high enantiomeric excess (ee) without the need for stoichiometric chiral auxiliaries [2].

Alternatively, the Chiral Pool Route leverages commercially available L-alanine. Condensation with acetaldehyde forms a Schiff base. By carefully controlling the pH to ~6.0, the imine is protonated to a highly electrophilic iminium ion. Sodium cyanoborohydride (NaBH₃CN) is selected as the reductant because, unlike NaBH₄, it remains stable in mildly acidic environments and selectively reduces the iminium ion over the unreacted aldehyde. Because the C-H bond at the α-carbon is never broken, the original stereocenter is perfectly preserved.

G A Pyruvic Acid + Ethylamine B α-Imino Acid Intermediate A->B Condensation (-H2O) C (S)-N-Ethylalanine (Target Product) B->C H2, Chiral Rh-Catalyst Enantioselective Reduction

Fig 1. Mechanistic pathway of the asymmetric reductive amination of pyruvic acid.

Quantitative Data: Comparison of Synthetic Strategies

The selection of a synthetic route depends on the required scale, available infrastructure (e.g., high-pressure reactors), and target stereoisomer.

Synthesis StrategyStarting MaterialsCatalyst / ReductantTypical YieldEnantiomeric Excess (ee)Scalability
Asymmetric Catalysis (ARA) Pyruvic Acid + Ethylamine[Rh(COD)((R,R)-DeguPHOS)]BF₄ / H₂85 - 92%> 96%High (Industrial)
Chiral Pool Alkylation L-Alanine + AcetaldehydeNaBH₃CN75 - 85%> 99% (Retention)Medium (Lab scale)
Biocatalytic (Enzymatic) Pyruvic Acid + EthylamineEngineered RedAms / NAD(P)H60 - 80%> 99%High (Biotech)

Data synthesized from recent advances in transition-metal and biocatalytic amination[3], [4].

Protocol A: Rh-Catalyzed Asymmetric Reductive Amination (De Novo)

This protocol utilizes high-pressure hydrogenation to establish the chiral center from a prochiral substrate [5]. It is a self-validating system where the conversion is strictly dependent on the successful pre-formation of the active chiral catalyst.

Materials Required:

  • Pyruvic acid (10.0 mmol)

  • Ethylamine (2.0 M solution in Methanol, 15.0 mmol)

  • [Rh(COD)₂]BF₄ (0.1 mmol, 1 mol%)

  • (R,R)-DeguPHOS (0.11 mmol, 1.1 mol%)

  • Anhydrous, degassed Methanol (50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ and (R,R)-DeguPHOS in 10 mL of degassed methanol. Stir for 30 minutes at room temperature. Causality: Pre-stirring ensures the complete displacement of the cyclooctadiene (COD) ligands by the chiral diphosphine, which is critical; any uncomplexed Rh will catalyze a racemic background reduction.

  • Imine Condensation: In a 100 mL stainless steel autoclave, dissolve pyruvic acid in 40 mL of methanol. Cool the vessel to 0 °C to prevent thermal degradation. Slowly add the ethylamine solution. Seal the autoclave and stir at 25 °C for 1 hour to allow the equilibrium to favor the α-imino acid.

  • Enantioselective Hydrogenation: Inject the pre-activated catalyst solution into the autoclave under a stream of argon. Pressurize the reactor with H₂ gas to 30 bar. Stir vigorously (1000 rpm) at 25 °C for 24 hours. Causality: High agitation is required to overcome the gas-liquid mass transfer limitations inherent to H₂.

  • Workup & Isolation: Carefully vent the H₂ gas. Concentrate the reaction mixture in vacuo. Dissolve the crude residue in 20 mL of deionized water and load it onto a column of strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with water until the eluate is neutral (removes catalyst and unreacted keto acid), then elute the product using 1 M aqueous NH₄OH.

  • Lyophilization: Evaporate the ammonia eluate under reduced pressure and lyophilize to yield (S)-N-ethylalanine as a white solid.

Workflow Step1 1. Catalyst Prep [Rh(COD)2]BF4 + (R,R)-DeguPHOS in MeOH Step2 2. Imine Formation Pyruvic Acid + EtNH2 (1h, 25°C) Step1->Step2 Step3 3. Asymmetric Hydrogenation 30 bar H2, 24h, 25°C Step2->Step3 Step4 4. Workup & Isolation Cation-exchange chromatography Step3->Step4 Step5 5. Analytical Validation Chiral HPLC, NMR, Optical Rotation Step4->Step5

Fig 2. Workflow for the Rh-catalyzed asymmetric synthesis of N-ethylalanine.

Protocol B: Chirality-Preserving Reductive Alkylation (Chiral Pool)

When specific unnatural enantiomers are not required, utilizing the chiral pool (L-alanine) is highly efficient and avoids the need for high-pressure hydrogen infrastructure.

Materials Required:

  • L-Alanine (10.0 mmol)

  • Acetaldehyde (12.0 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (15.0 mmol)

  • Methanol / Water (1:1 v/v, 50 mL)

  • Glacial acetic acid

Step-by-Step Methodology:

  • Schiff Base Formation: Suspend L-alanine in the MeOH/H₂O mixture. Add acetaldehyde dropwise at room temperature. Causality: The mixed solvent system is mandatory to co-dissolve the highly polar zwitterionic amino acid and the volatile organic aldehyde.

  • pH-Controlled Reduction: Cool the reaction flask to 0 °C. Add NaBH₃CN in three equal portions over 15 minutes. Monitor the pH using a glass electrode and add glacial acetic acid dropwise to maintain the pH strictly between 5.5 and 6.0. Causality: If the pH drops below 4, NaBH₃CN decomposes rapidly, releasing toxic HCN gas. If the pH rises above 7, the imine is not protonated to the iminium ion, halting the reduction.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Transfer the flask to a well-ventilated fume hood. Carefully add 1 M HCl dropwise until gas evolution ceases to destroy excess reductant.

  • Purification: Purify the resulting mixture using the cation-exchange chromatography method described in Protocol A, Step 4.

Analytical Validation (Self-Validating Feedback Loop)

To ensure the integrity of the synthesized N-ethylalanine, the following analytical checks must be performed:

  • Structural Confirmation (¹H NMR in D₂O): Confirm the disappearance of the pyruvic acid methyl singlet (~2.3 ppm) or the L-alanine primary amine signal. Confirm the presence of the N-ethyl group: a triplet at ~1.2 ppm (CH₃) and a complex multiplet/quartet at ~3.0 ppm (CH₂), alongside the α-proton quartet at ~3.6 ppm.

  • Enantiomeric Purity (Chiral HPLC): Derivatize a 1 mg sample with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Analyze via reverse-phase LC-MS. The diastereomers formed will resolve cleanly, allowing precise quantification of the ee to validate the efficacy of the chiral Rh-catalyst.

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Chemical Reviews, 2020. URL:[Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination ACS Catalysis, 2021. URL:[Link]

  • NAD(P)H-Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application Advanced Synthesis & Catalysis, 2017. URL:[Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids Organic Letters, 2024. URL:[Link]

Sources

Application

Application Note: High-Sensitivity HPLC-UV Detection and Quantification of N-Ethylalanine via Pre-Column FMOC-Cl Derivatization

Introduction & Analytical Challenges The incorporation of N-alkylated amino acids, such as N-ethylalanine, is a rapidly expanding strategy in the development of peptidomimetics, theranostic nanoagents, and highly stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The incorporation of N-alkylated amino acids, such as N-ethylalanine, is a rapidly expanding strategy in the development of peptidomimetics, theranostic nanoagents, and highly stable cyclic peptides[1][2]. N-alkylation enhances lipophilicity, improves membrane permeability, and confers profound resistance to proteolytic degradation[2].

However, quantifying aliphatic N-alkylated amino acids presents a significant analytical hurdle. N-ethylalanine lacks a conjugated π-electron system, rendering direct UV detection (e.g., at 210 nm) highly insensitive and susceptible to severe matrix interference. Furthermore, because N-ethylalanine is a secondary amine , the industry-standard derivatization reagent o-phthalaldehyde (OPA)—which exclusively targets primary amines—is entirely ineffective[3][4].

To overcome this, this protocol utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) as a pre-column derivatization reagent. FMOC-Cl reacts rapidly and quantitatively with secondary amines under mildly alkaline conditions to form highly stable, strongly UV-absorbing carbamate derivatives (λmax = 265 nm)[5][6].

Mechanistic Insights & Expert Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand not just how to run the method, but why the chemistry dictates the workflow.

The FMOC-OH Interference Problem: While FMOC-Cl is ideal for secondary amines, it readily hydrolyzes in aqueous buffers to form 9-fluorenylmethanol (FMOC-OH). FMOC-OH is highly UV-absorbent and typically elutes as a massive, broad peak in the middle of the chromatogram, frequently masking the analyte of interest[6].

The Self-Validating Solution: To create a robust, self-validating system, this protocol introduces two critical chemical controls:

  • Adamantanamine Quenching: Instead of attempting to chromatographically resolve FMOC-OH, we actively quench the excess FMOC-Cl reagent using 1-adamantanamine (ADAM) prior to hydrolysis. ADAM forms an extremely hydrophobic FMOC-ADAM complex that elutes far later in the organic wash phase, keeping the analytical window pristine.

  • Sarcosine Internal Standard (IS): Sarcosine (N-methylglycine) is utilized as the internal standard. Because it is also a secondary amino acid, it perfectly mimics the derivatization kinetics and recovery profile of N-ethylalanine, mathematically normalizing any well-to-well variations in derivatization efficiency[4][5].

Mandatory Visualization: Workflow Diagram

G N1 1. Sample Preparation N-ethylalanine + Sarcosine (IS) N2 2. Alkalinization Add Borate Buffer (pH 8.5) N1->N2 Mix 1:1 N3 3. Derivatization Add FMOC-Cl (5 min, RT) N2->N3 Deprotonate 2° Amine N4 4. Quenching Add 1-Adamantanamine N3->N4 Prevent FMOC-OH Formation N5 5. HPLC Separation RP-C18 Gradient Elution N4->N5 Inject 10 µL N6 6. UV Detection Quantification at λ = 265 nm N5->N6 Isolate Analyte Peak

Workflow for pre-column FMOC-Cl derivatization and HPLC-UV analysis of N-ethylalanine.

Materials and Reagents

  • Analytes: N-ethylalanine standard (>99% purity), Sarcosine (Internal Standard).

  • Reagents: FMOC-Cl (15 mM in anhydrous acetonitrile), 1-Adamantanamine (ADAM, 200 mM in 50:50 Water:Acetonitrile).

  • Buffers: 0.4 M Sodium Borate buffer (pH 8.5)[4].

  • HPLC Mobile Phases:

    • Mobile Phase A: 20 mM Sodium Acetate, pH 6.5.

    • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Experimental Protocol

Pre-Column Derivatization Workflow

Note: Perform derivatization in glass or low-bind polypropylene autosampler vials.

  • Sample Aliquot: Transfer 20 µL of the biological sample or standard containing N-ethylalanine into an autosampler vial.

  • Internal Standard Addition: Add 20 µL of Sarcosine IS solution (50 µM in water).

  • Alkalinization: Add 50 µL of 0.4 M Sodium Borate buffer (pH 8.5). Causality: The secondary amine must be fully deprotonated to act as a nucleophile against the chloroformate group.

  • Derivatization: Add 50 µL of 15 mM FMOC-Cl solution. Vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for exactly 5 minutes.

  • Quenching: Add 50 µL of 200 mM 1-Adamantanamine (ADAM) solution. Vortex for 10 seconds and incubate for an additional 2 minutes. Causality: ADAM outcompetes water for any remaining FMOC-Cl, preventing the formation of the interfering FMOC-OH peak.

  • Analysis: The sample is now stable for up to 48 hours at 4°C. Inject 10 µL into the HPLC system.

HPLC-UV Conditions
  • Column: High-resolution C18 column (e.g., 4.6 mm × 150 mm, 3 µm particle size).

  • Column Temperature: 40°C (reduces backpressure and sharpens peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 265 nm [4][6].

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase Objective
0.08020Initial column equilibration
10.05050Elution of FMOC-Sarcosine (IS) and FMOC-N-ethylalanine
15.00100Column wash initiation
18.00100Critical: Wash out highly hydrophobic FMOC-ADAM complex
18.18020Return to initial conditions
23.08020Re-equilibration

Data Presentation & Method Validation

When properly executed, the FMOC-Sarcosine (IS) peak will elute first, followed closely by the FMOC-N-ethylalanine peak. The massive FMOC-ADAM quench peak will elute during the 100% Mobile Phase B wash step, completely isolated from the analytical window.

Table 2: Representative Validation Parameters for N-ethylalanine

Validation ParameterTarget SpecificationMethod Performance
Linear Dynamic Range 0.5 – 100 µMR² > 0.999
Limit of Detection (LOD) Signal-to-Noise ≥ 30.15 µM
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.50 µM
Intra-day Precision (RSD) < 5.0%2.1%
Inter-day Precision (RSD) < 10.0%3.8%
Analyte Recovery 90% – 110%98.5% ± 2.4%

References

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis Source: Agilent Technologies 4

  • HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives Source: Journal of Food Science (via dss.go.th) 5

  • Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent Source: Biomacromolecules (ACS Publications)1

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Source: ACS Publications2

  • Amino Acid Pre-column Derivatization HPLC Analysis Methods Source: Creative Proteomics6

Sources

Method

Solid-phase peptide synthesis (SPPS) using N-ethylalanine

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Involving N-Ethylalanine Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming steric hindrance in N-alkylated backbone c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Involving N-Ethylalanine

Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming steric hindrance in N-alkylated backbone couplings.

Mechanistic Insights: The N-Ethylalanine Challenge

Incorporating N-alkylated amino acids like N-ethylalanine (N-Et-Ala) into peptide backbones is a powerful strategy to enhance proteolytic stability, increase membrane permeability, and restrict conformational flexibility[1]. However, the secondary amine of N-Et-Ala presents a severe synthetic bottleneck during Solid-Phase Peptide Synthesis (SPPS).

Causality of the Synthetic Bottleneck: When coupling onto a resin-bound N-Et-Ala residue, the incoming Fmoc-amino acid must react with a secondary amine. The ethyl group exerts a positive inductive (+I) effect, which theoretically increases electron density at the nitrogen. However, this is overwhelmingly counteracted by its massive steric bulk, which physically blocks the nucleophilic attack trajectory of the nitrogen lone pair[2].

Furthermore, N-alkylated peptides strongly favor cis-amide bond conformations. If N-Et-Ala is located at the C-terminus (position 1) or position 2, the cis-conformation brings the free amine of the dipeptide into close proximity with the resin-ester linkage. This leads to rapid, spontaneous diketopiperazine (DKP) formation and premature chain cleavage[3].

Analytical Monitoring: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines. To ensure self-validating protocols, all couplings onto N-Et-Ala must be monitored using the Chloranil test or the De Clercq (p-nitrophenyl ester) test , which specifically detect secondary amines.

Strategic Reagent Selection

Selecting the correct coupling reagent is dictated by the steric demand of the incoming amino acid.

  • COMU / OxymaPure: COMU is a third-generation uronium-type reagent based on the Oxyma scaffold[4]. Unlike HBTU or HATU, COMU exists exclusively in the highly reactive uronium form rather than the less reactive guanidinium isomer[5]. It is ideal for coupling unhindered or moderately hindered amino acids onto N-Et-Ala, especially under microwave irradiation[2].

  • BTC (Bis(trichloromethyl)carbonate / Triphosgene): For extreme steric clashes (e.g., coupling Fmoc-Val-OH or Fmoc-Ile-OH onto N-Et-Ala), standard uronium reagents fail. BTC generates Fmoc-amino acid chlorides in situ[6]. Acid chlorides are the most reactive acylating species available for SPPS, capable of overcoming immense steric barriers with minimal epimerization when buffered with 2,4,6-collidine[7].

Quantitative Reagent Comparison

Coupling StrategyReagentsBaseActivation SpeciesEpimerization RiskIdeal Use Case
Standard HATU / HOAtDIPEAOAt Active EsterLowCoupling of Fmoc-N-Et-Ala onto primary amines.
Advanced COMU / OxymaDIPEAOxyma Active EsterLowCoupling unhindered AAs onto N-Et-Ala.
Extreme BTC (Triphosgene)CollidineAcyl ChlorideModerateCoupling sterically hindered AAs onto N-Et-Ala.

Workflow Visualization

Workflow A Resin-Bound N-Ethylalanine B Assess Incoming Fmoc-Amino Acid A->B C Sterically Hindered (e.g., Val, Ile, Pro, N-Alkyl) B->C D Unhindered (e.g., Gly, Ala) B->D E BTC / Collidine Protocol (In-situ Acyl Chloride) C->E High Epimerization Risk F COMU / Oxyma Protocol (Microwave 75°C) D->F Standard Approach G Fmoc Deprotection & Next Cycle E->G F->G

Fig 1: Decision matrix for selecting coupling reagents onto resin-bound N-ethylalanine.

Experimental Protocols

General Preparations: Ensure all solvents (DMF, DCM, THF) are strictly anhydrous. Use 2-Chlorotrityl chloride (2-CTC) resin if N-Et-Ala is at the C-terminus; the extreme steric bulk of the trityl linker strictly prevents DKP formation[3].

Protocol A: Coupling OF Fmoc-N-Ethylalanine onto a Primary Amine

This protocol utilizes standard highly efficient uronium chemistry, as the incoming N-Et-Ala is acting as the activated carboxylate.

  • Swelling: Swell the peptidyl-resin in DMF for 20 min.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash with DMF (5 × 1 min).

  • Activation: Dissolve Fmoc-N-Et-Ala-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq). Stir for 1 min to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 min.

  • Validation: Perform a Kaiser test. A negative result (yellow beads) confirms successful coupling.

Protocol B: Coupling ONTO N-Ethylalanine using COMU (Microwave-Assisted)

Use this protocol for incoming amino acids with low-to-moderate steric bulk (e.g., Gly, Ala, Leu).

  • Deprotection: Remove the Fmoc group from the resin-bound N-Et-Ala using 20% piperidine/DMF. Wash extensively.

  • Activation: In a plastic microwave-safe reaction vessel, dissolve the incoming Fmoc-AA-OH (4.0 eq), COMU (4.0 eq), and OxymaPure (4.0 eq) in DMF[2].

  • Base Addition: Add DIPEA (8.0 eq) to the mixture. The solution will exhibit a distinct color change indicating active ester formation[2]. Immediately add to the resin.

  • Microwave Coupling: Subject the vessel to microwave irradiation (75°C, 15 W) for 15 minutes.

  • Validation: Perform a Chloranil test. A negative result (colorless/pale beads) indicates successful acylation of the secondary amine.

Protocol C: Coupling ONTO N-Ethylalanine using BTC (Triphosgene)

Use this protocol for highly hindered incoming amino acids (e.g., Val, Ile, Thr). Caution: BTC is highly toxic; perform strictly in a fume hood.

  • Preparation: Swell the deprotected H-N-Et-Ala-peptidyl-resin in anhydrous THF or DCM[6].

  • Activation (In-situ Acyl Chloride): In a dry vial, dissolve the incoming Fmoc-AA-OH (3.0 eq) in anhydrous THF. Add BTC (1.0 eq; note that 1 eq BTC = 3 eq phosgene).

  • Base Addition: Add 2,4,6-collidine (10.0 eq) to the vial. The use of collidine is critical as it acts as an acid scavenger without inducing the epimerization typically seen with DIPEA[6].

  • Coupling: Transfer the suspension immediately to the resin. Agitate at room temperature for 2 hours.

  • Washing & Validation: Wash the resin sequentially with THF (3 × 1 min) and DCM (3 × 1 min). Perform a Chloranil test to confirm coupling completion.

References

  • Houben-Weyl: Methods of Organic Chemistry. Synthesis of Peptides and Peptidomimetics , ResearchGate. 1

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications , PMC. 3

  • Coupling Reagents , Aapptec Peptides.5

  • COMU: A third generation of uronium-type coupling reagents , ResearchGate. 4

  • Total Synthesis of the Nematicidal Cyclododecapeptide Omphalotin A by Using Racemization-Free Triphosgene-Mediated Couplings in the Solid Phase , PubMed. 6

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , ACS Publications. 2

  • Peptide Coupling Reagents Guide , Sigma-Aldrich. Link

  • Proximity-driven acceleration of challenging solid-phase peptide couplings , PNAS. 7

Sources

Application

Application Note: High-Resolution Tandem Mass Spectrometry for the Structural Elucidation of N-ethylalanine

Abstract This application note provides a detailed guide to understanding and predicting the fragmentation pattern of N-ethylalanine using tandem mass spectrometry (MS/MS). While N-ethylalanine is a non-proteinogenic ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to understanding and predicting the fragmentation pattern of N-ethylalanine using tandem mass spectrometry (MS/MS). While N-ethylalanine is a non-proteinogenic amino acid of interest in various fields, its specific MS/MS fragmentation data is not widely published. This guide, therefore, leverages established principles of amino acid and N-alkyl amine fragmentation to provide a robust, scientifically-grounded predictive model for its behavior under collision-induced dissociation (CID). Furthermore, a comprehensive, step-by-step protocol for the analysis of N-ethylalanine and similar N-alkyl amino acids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented. This document is intended to serve as a practical resource for researchers in metabolomics, drug discovery, and protein chemistry, enabling them to confidently identify and characterize N-ethylalanine in complex biological matrices.

Introduction: The Significance of N-ethylalanine

N-ethylalanine is a derivative of the proteinogenic amino acid alanine, characterized by an ethyl group substitution on the alpha-amino group. This modification, while seemingly simple, can significantly alter the physicochemical properties of the parent amino acid, influencing its role in biological systems and its potential as a biomarker or a component of novel therapeutic agents. The accurate and sensitive detection of N-ethylalanine is therefore crucial for advancing research in these areas. Tandem mass spectrometry, with its high specificity and sensitivity, stands as the premier analytical technique for this purpose. A thorough understanding of its fragmentation behavior is paramount for developing robust and reliable analytical methods.

Predicted MS/MS Fragmentation Pattern of Protonated N-ethylalanine

In positive ion electrospray ionization (ESI), N-ethylalanine will readily form a protonated molecule, [M+H]⁺, with a monoisotopic mass of 118.0863 g/mol . Upon subjecting this precursor ion to collision-induced dissociation (CID), a series of characteristic fragment ions are expected to be produced. The fragmentation pathways are predicted based on the well-documented fragmentation of α-amino acids and N-alkylated amines.[1][2]

The primary fragmentation pathways for protonated N-ethylalanine are anticipated to be:

  • Neutral loss of water (H₂O) and carbon monoxide (CO): This is a hallmark fragmentation pattern for α-amino acids.[3] The initial loss of water from the carboxylic acid group, followed by the loss of carbon monoxide, leads to the formation of a stable immonium ion.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for N-alkyl amines.[4] This results in the formation of a stable, charge-retaining fragment.

  • Loss of the ethyl group: Cleavage of the N-C bond of the ethyl group can also occur, leading to a fragment ion corresponding to the protonated alanine backbone.

The predicted fragmentation pathways are visually represented in the following diagram:

fragmentation_pattern cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions Precursor [M+H]⁺ m/z 118.0863 Immonium Immonium Ion [C₄H₁₀N]⁺ m/z 72.0808 Precursor->Immonium - H₂O, -CO Alpha_Cleavage Alpha-Cleavage Product [C₃H₈NO]⁺ m/z 88.0550 Precursor->Alpha_Cleavage - C₂H₅• Ethyl_Loss Loss of Ethylene [C₃H₈NO₂]⁺ m/z 90.0504 Precursor->Ethyl_Loss - C₂H₄ Water_Loss [M+H-H₂O]⁺ m/z 100.0757 Precursor->Water_Loss - H₂O CO_Loss [M+H-CO]⁺ m/z 90.0913 Precursor->CO_Loss - CO Water_Loss->Immonium - CO

Caption: Predicted MS/MS fragmentation pathways of protonated N-ethylalanine.

Detailed Explanation of Predicted Fragmentation Pathways
  • Formation of the Immonium Ion (m/z 72.0808): This is predicted to be one of the most abundant and characteristic fragment ions. The pathway involves the initial neutral loss of a water molecule from the carboxylic acid group of the protonated N-ethylalanine, followed by the loss of a carbon monoxide molecule. The resulting immonium ion is stabilized by resonance.

  • Alpha-Cleavage Product (m/z 88.0550): Cleavage of the bond between the α-carbon and the carboxylic acid group is another highly probable fragmentation event. This results in the loss of a formyl radical (CHO•) and the formation of a stable protonated N-ethylaminomethylidene cation.

  • Loss of Ethylene (m/z 90.0504): The loss of a neutral ethylene molecule (C₂H₄) from the N-ethyl group can occur through a rearrangement process. This would result in a fragment ion corresponding to protonated alanine.

  • Initial Water Loss (m/z 100.0757): The initial loss of water from the precursor ion is a common first step in the fragmentation of many amino acids. This ion may be observed, particularly at lower collision energies.

  • Initial Carbon Monoxide Loss (m/z 90.0913): While less common as an initial step compared to water loss, the direct loss of carbon monoxide from the precursor ion is also a possibility.

Tabular Summary of Predicted Fragment Ions

Predicted Fragment Ion m/z (monoisotopic) Proposed Neutral Loss Fragmentation Pathway
Immonium Ion72.0808H₂O + COSequential loss from carboxylic acid
Alpha-Cleavage Product88.0550C₂H₅•Cleavage of the Cα-C bond
Loss of Ethylene Product90.0504C₂H₄Rearrangement and loss from N-ethyl group
Water Loss Product100.0757H₂OInitial loss from carboxylic acid
Carbon Monoxide Loss Product90.0913COInitial loss from carboxylic acid

Experimental Protocol: LC-MS/MS Analysis of N-ethylalanine

This protocol provides a general framework for the analysis of N-ethylalanine in biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

Instrumentation and Reagents
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • LC Column: A column suitable for the retention of polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.[5] A C18 column may also be used with appropriate mobile phase modifiers.

  • Reagents: HPLC-grade water, acetonitrile, and formic acid. N-ethylalanine analytical standard.

Sample Preparation

A simple "dilute and shoot" approach is often sufficient for cleaner matrices. For more complex samples like plasma or tissue extracts, protein precipitation followed by filtration is recommended.[4]

  • Protein Precipitation (for complex samples): To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following is a starting point for method development.

Liquid Chromatography Parameters:

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 118.1

    • Product Ion (Q3) for Quantification: m/z 72.1

    • Product Ion (Q3) for Confirmation: m/z 88.1

  • Collision Energy: Optimization is crucial. Start with a range of 10-30 eV to determine the optimal energy for the desired fragmentation.[6]

Method Validation and Trustworthiness

To ensure the trustworthiness of the analytical method, a full validation should be performed according to established guidelines. This includes assessing:

  • Linearity: Analyze a series of calibration standards to establish the linear range of the assay.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control samples at multiple concentration levels.

  • Selectivity: Analyze blank matrix samples to ensure no interferences are observed at the retention time of N-ethylalanine.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of N-ethylalanine in the sample matrix under various storage conditions.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the MS/MS fragmentation of N-ethylalanine. By applying fundamental principles of mass spectrometry, we have proposed a detailed fragmentation pattern that can be used to develop highly selective and sensitive LC-MS/MS methods for its detection and quantification. The provided protocol offers a robust starting point for researchers, enabling them to confidently analyze this important non-proteinogenic amino acid. The principles and methodologies outlined here are not only applicable to N-ethylalanine but can also be adapted for the analysis of other N-alkylated amino acids, thereby contributing to broader advancements in metabolomics and related fields.

References

  • PubChem. N-ethylalanine. National Center for Biotechnology Information. [Link]

  • Zhu, X., & Cole, R. B. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(5), 846–857. [Link]

  • SciSpace. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. [Link]

  • Shimadzu Corporation. Application Note: Comprehensive Metabolomic Analysis of Feces Using GC-MS/MS and LC-MS/MS. [Link]

  • Hamzah, N., & Tuan, M. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Journal of Chromatography B, 1176, 122762. [Link]

  • Thiele, B., Füllner, K., Stein, N., & Hofmann, D. (2008). Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. Analytical and Bioanalytical Chemistry, 391(6), 2397–2401. [Link]

  • MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]

  • Ng, D., & et al. (2021). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 13(45), 5449-5458. [Link]

  • PubChem. SID 134972400 - N-Ethylaniline. [Link]

  • De Leoz, M. L., & et al. (2013). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 24(11), 1740–1750. [Link]

  • PubChem. N-Ethylaniline. [Link]

  • Kostiainen, R. (2003). Ion fragmentation of small molecules in mass spectrometry.
  • MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • Bythell, B. J., Suhai, S., Somogyi, A., & Paizs, B. (2010). Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. Journal of the American Society for Mass Spectrometry, 21(5), 795–809. [Link]

  • Spectroscopy Online. Application Notes: Mass Spectrometry. [Link]

  • Bioprocess Online. LC-MS/MS Method To Analyze 20 Amino Acids. [Link]

  • FooDB. Showing Compound N-Ethylaniline (FDB004541). [Link]

  • NIST. Benzenamine, N-ethyl-. [Link]

  • Lehotay, S. J., & Han, L. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of AOAC International, 101(6), 1753–1767. [Link]

  • Hadjar, O., & et al. (2009). Amino Acid Clusters Formed by Sonic Spray Ionization. Journal of the American Society for Mass Spectrometry, 20(2), 269–278. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • PubChem. N-nitroso-n-ethylaniline. [Link]

Sources

Method

Application and Protocol for ¹H and ¹³C NMR Spectroscopy of N-ethylalanine

Introduction: Structural Elucidation of N-ethylalanine via NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Elucidation of N-ethylalanine via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguous determination of molecular structure, conformation, and dynamics. For drug development professionals and researchers, NMR provides critical data for compound identification, purity assessment, and the study of intermolecular interactions. This guide provides a comprehensive overview and detailed protocols for acquiring and interpreting ¹H (proton) and ¹³C (carbon-13) NMR spectra of N-ethylalanine, a non-proteinogenic amino acid.

N-ethylalanine, a derivative of the common amino acid L-alanine, presents a unique structural signature. The addition of an ethyl group to the nitrogen atom introduces distinct chemical environments that are readily probed by NMR. Understanding the characteristic chemical shifts of N-ethylalanine is crucial for its synthesis, characterization, and incorporation into larger molecules such as peptides or as a standalone therapeutic agent. This document will detail the theoretical basis for its expected NMR spectrum, provide a robust protocol for sample preparation, and present predicted chemical shift data based on analogous compounds, addressing the current gap in publicly available experimental spectra for this specific molecule.

The Structural Basis for N-ethylalanine's NMR Spectrum

The chemical shifts observed in an NMR spectrum are highly sensitive to the local electronic environment of each nucleus. In N-ethylalanine, the electronegativity of the nitrogen and oxygen atoms significantly influences the magnetic shielding of nearby protons and carbons, leading to a downfield shift (higher ppm values) for these nuclei.

The key structural features of N-ethylalanine that dictate its NMR spectrum are:

  • The Alanine Backbone: This consists of the alpha-carbon (Cα), the carboxyl group (COOH), and the alpha-proton (Hα).

  • The N-ethyl Group: This introduces a methylene (-CH₂-) and a methyl (-CH₃) group, each with a distinct chemical environment.

  • The Alanine Methyl Group: The methyl group attached to the Cα.

The presence of the chiral center at the Cα also means that adjacent protons can be diastereotopic, potentially leading to more complex splitting patterns, although this is often not resolved in simple 1D spectra.

Caption: Molecular structure of N-ethylalanine.

Experimental Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol outlines the best practices for preparing N-ethylalanine for NMR analysis.

Materials
  • N-ethylalanine sample

  • High-quality NMR tubes (e.g., Wilmad, Norell)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • Internal standard (e.g., DSS for D₂O, TMS for CDCl₃)

  • Glass Pasteur pipettes

  • Small vials for dissolution

  • Vortex mixer (optional)

  • Filter (e.g., glass wool plug in pipette)

Protocol Steps
  • Solvent Selection: The choice of deuterated solvent is critical and depends on the solubility of N-ethylalanine. For amino acids, Deuterium Oxide (D₂O) is often the first choice due to its ability to dissolve polar compounds.[1] If the sample is not soluble in D₂O, DMSO-d₆ is a good alternative for many organic molecules.[1] The use of deuterated solvents is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field.[2][3]

  • Sample Weighing: For a standard 5 mm NMR tube, weigh out approximately 5-25 mg of N-ethylalanine for a ¹H NMR spectrum and 50-100 mg for a ¹³C NMR spectrum. The exact amount will depend on the molecular weight of the compound and the field strength of the spectrometer.

  • Dissolution: In a small, clean vial, dissolve the weighed N-ethylalanine in approximately 0.6-0.7 mL of the chosen deuterated solvent. Using a secondary vial allows for effective mixing, by vortexing if necessary, to ensure complete dissolution.

  • Addition of Internal Standard: Add an appropriate internal standard to the dissolved sample. For aqueous samples in D₂O, a small amount of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used, with its methyl signal set to 0.0 ppm. For organic solvents like CDCl₃, tetramethylsilane (TMS) is the standard reference.[4]

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube.[5] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR_Sample_Prep_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., D₂O, 0.6-0.7 mL) weigh->dissolve standard Add Internal Standard (e.g., DSS or TMS) dissolve->standard filter Filter into NMR Tube standard->filter acquire Acquire NMR Data (¹H, ¹³C, etc.) filter->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shifts, Coupling, Integration) process->analyze

Caption: Workflow for NMR sample preparation and analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts for N-ethylalanine

As of the writing of this guide, a publicly available, experimentally verified NMR spectrum for N-ethylalanine is not readily accessible. However, we can predict the chemical shifts with a high degree of confidence by analyzing the spectra of structurally related compounds, namely L-alanine and N-acetyl-L-alanine.

The ethyl group in N-ethylalanine is an electron-donating group, which will have a slight shielding effect compared to the electron-withdrawing acetyl group in N-acetyl-L-alanine. This will cause the signals for the alanine backbone protons and carbons in N-ethylalanine to be slightly upfield (lower ppm) compared to N-acetyl-L-alanine.

The following tables present the predicted chemical shifts for N-ethylalanine in D₂O. These predictions are based on data from the Biological Magnetic Resonance Bank (BMRB) for L-alanine and N-acetyl-L-alanine.[3][6]

Predicted ¹H Chemical Shifts (in D₂O)
Proton AssignmentPredicted δ (ppm)Expected MultiplicityCoupling Constant (J) in Hz
Hα (CH)~3.6-3.8Quartet (q)~7.2
Alanine CH₃~1.4-1.5Doublet (d)~7.2
N-CH₂~2.9-3.1Quartet (q)~7.3
N-CH₂-CH₃ ~1.2-1.3Triplet (t)~7.3
NHVariable/ExchangesBroad singlet-
COOHVariable/ExchangesBroad singlet-

Note: The NH and COOH protons will exchange with deuterium in D₂O and will likely not be observed.

Predicted ¹³C Chemical Shifts (in D₂O)
Carbon AssignmentPredicted δ (ppm)
COOH~175-178
~55-58
Alanine CH₃~16-18
N-CH₂~42-45
N-CH₂-CH₃ ~14-16

Advanced Methods for Chemical Shift Prediction

For novel compounds where experimental data is unavailable, computational methods offer a powerful alternative for predicting NMR spectra. Techniques such as Density Functional Theory (DFT) calculations can provide highly accurate predictions of ¹H and ¹³C chemical shifts.[2] More recently, machine learning and graph neural networks have emerged as rapid and accurate methods for predicting NMR spectra from a given chemical structure, with some models achieving a mean absolute error of less than 0.10 ppm for ¹H shifts.[7] These in silico approaches are becoming increasingly valuable in drug discovery and development for the high-throughput screening and identification of new chemical entities.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of N-ethylalanine for researchers and drug development professionals. While experimental spectral data for this specific compound is not widely published, this guide offers robust protocols for sample preparation and a set of predicted chemical shifts based on sound chemical principles and data from analogous compounds. By following the detailed protocols and utilizing the predicted spectral data, scientists can confidently approach the synthesis, characterization, and application of N-ethylalanine in their research endeavors. The integration of modern computational prediction tools can further enhance the accuracy and speed of structural elucidation for this and other novel molecules.

References

  • PubChem. N-Acetyl-L-alanine. National Center for Biotechnology Information. [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

  • Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

  • Sykora, V., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-L-alanine. BMRB Entry bmse000157. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]

  • Chemical Research Support, Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. N-ethylalanine. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. [Link]

  • Eurisotop. (n.d.). NMR Solvents. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Davis. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • National Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • KPWu's group research site. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Alanine. BMRB Entry bmse000282. [Link]

Sources

Application

Application Note: High-Efficiency Incorporation of N-Ethylalanine into Unnatural Proteins via Flexizyme-Mediated Translation

Executive Summary The engineering of unnatural proteins and macrocyclic peptides with non-canonical amino acids is a frontier in drug development. N-alkyl amino acids impart profound proteolytic stability, conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of unnatural proteins and macrocyclic peptides with non-canonical amino acids is a frontier in drug development. N-alkyl amino acids impart profound proteolytic stability, conformational rigidity, and enhanced membrane permeability to peptide therapeutics. However, while N-methyl amino acids are increasingly common, the incorporation of bulkier N-alkyl variants like N-ethylalanine presents severe biochemical bottlenecks. This application note details a robust, self-validating methodology to bypass native synthetase rejection and overcome ribosomal stalling, enabling the efficient incorporation of N-ethylalanine into synthetic proteins.

Mechanistic Rationale: Engineering Causality

The translation of N-ethylalanine-containing proteins fails in wild-type biological systems due to two distinct evolutionary barriers. Understanding the causality behind our protocol choices is critical for successful replication.

Bypassing Synthetase Rejection via Flexizymes

Natural aminoacyl-tRNA synthetases (aaRS) strictly reject N-ethylalanine due to the steric bulk of the ethyl group. To bypass this, we utilize the Flexizyme system —specifically, the dinitro-flexizyme (dFx). Rather than recognizing the amino acid side chain, dFx is an engineered ribozyme that recognizes a highly activated 3,5-dinitrobenzyl (DBE) ester leaving group 1[1]. By chemically appending a DBE group to N-ethylalanine, dFx can force the aminoacylation of virtually any tRNA.

Overcoming Ribosomal Stalling at the PTC

Even when successfully charged onto a tRNA, N-ethylalanine causes catastrophic stalling at the ribosome's peptidyl transferase center (PTC). The secondary amine of N-ethylalanine has drastically reduced nucleophilicity, and the bulky ethyl group restricts the ϕ / ψ dihedral angles, slowing peptide bond formation 2[2].

To resolve this, our protocol employs two synergistic modifications:

  • Chimeric tRNA Pro1E2 : Proline is a privileged N-alkyl amino acid3[3]. We graft the N-ethylalanine onto a modified proline tRNA body (tRNA Pro1E2 ), which is evolutionarily optimized to accommodate N-alkyl geometry.

  • Elongation Factor P (EF-P) : We supplement the translation system with EF-P. EF-P binds between the P and E sites of the ribosome, stabilizing the CCA-end of the P-site tRNA. This entropically steers the peptidyl transfer reaction, rescuing the stalled ribosome and driving the incorporation of bulky N-alkyl substrates4[4].

Workflow Visualization

G cluster_0 Phase 1: Chemical Activation cluster_1 Phase 2: Flexizyme Aminoacylation cluster_2 Phase 3: Ribosomal Translation A N-ethylalanine (Non-canonical) B N-ethylalanine-DBE (Active Ester) A->B DBE-Cl, Base C dFx Ribozyme + tRNA^Pro1E2 B->C Acylation D N-ethylalanyl-tRNA C->D Mg2+, Ice E FIT System (PURE + EF-P) D->E Decoding F Unnatural Protein (N-ethylated) E->F Elongation

Workflow for flexizyme-mediated incorporation of N-ethylalanine into unnatural proteins.

Validated Experimental Protocols

This methodology is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding to the complex translation step.

Phase 1: Synthesis of N-Ethylalanine-DBE Substrate
  • Protection & Esterification : Dissolve 1.0 eq of Boc-protected N-ethylalanine and 1.2 eq of 3,5-dinitrobenzyl chloride (DBE-Cl) in anhydrous DMF. Add 1.5 eq of triethylamine. Stir at room temperature for 12 hours.

  • Deprotection : Extract the intermediate using ethyl acetate/water. Dry the organic layer, concentrate, and treat with 4 M HCl in dioxane for 1 hour to remove the Boc group.

  • Validation : Confirm the synthesis of N-ethylalanine-DBE via LC-MS. You must observe the exact mass of the DBE-esterified product before proceeding.

Phase 2: Flexizyme-Mediated Aminoacylation
  • Reaction Assembly : In a sterile PCR tube, combine:

    • 0.1 M HEPES-K buffer (pH 7.5)

    • 25 µM dFx ribozyme

    • 25 µM transcribed tRNA Pro1E2

    • 5 mM N-ethylalanine-DBE (from Phase 1)

  • Catalysis : Initiate the reaction by adding MgCl₂ to a final concentration of 600 mM. Incubate strictly on ice (0°C) for 2 hours to prevent hydrolysis of the ester.

  • Quenching & Recovery : Quench the reaction by adding 0.3 M sodium acetate (pH 5.2). Precipitate the RNA by adding 3 volumes of cold 100% ethanol. Centrifuge at 15,000 × g for 15 mins, wash the pellet with 70% ethanol, and resuspend in 1 mM sodium acetate (pH 5.2).

  • Validation : Run an Acid-Urea Polyacrylamide Gel Electrophoresis (PAGE). The charged N-ethylalanyl-tRNA will migrate slower than the uncharged tRNA, allowing you to quantify aminoacylation efficiency (typically >70%).

Phase 3: FIT System Translation
  • System Preparation : Utilize a reconstituted E. coli cell-free translation system (e.g., the Flexible In-vitro Translation or PURE system). Omit the canonical amino acid corresponding to the codon you intend to reprogram (e.g., omit Alanine if reprogramming an Ala codon).

  • Supplementation : Add the following critical components to the translation mix:

    • 50 µM N-ethylalanyl-tRNA Pro1E2 (from Phase 2)

    • 5 µM purified Elongation Factor P (EF-P) 5[5].

    • 1 µM DNA template encoding your target protein.

  • Incubation : Incubate the reaction at 37°C for 1 hour.

  • Validation : Purify the translated protein using ZipTip C18 pipette tips and analyze via MALDI-TOF MS. The presence of a mass shift corresponding exactly to the N-ethylalanine residue confirms successful incorporation.

Quantitative Profiling & Troubleshooting

The steric hindrance of the N-ethyl group makes it significantly harder to incorporate than standard or N-methylated amino acids. The table below summarizes expected relative yields based on our optimized protocol parameters, illustrating the absolute necessity of EF-P and the specialized tRNA body.

Amino Acid SubstrateN-Alkyl ModificationtRNA BodyEF-P SupplementRelative Incorporation Yield
L-Alanine None (Canonical)tRNA Ala -> 95%
L-Proline Cyclic N-AlkyltRNA Pro -~ 45%
L-Proline Cyclic N-AlkyltRNA Pro + (5 µM)> 95%
N-Methylalanine Linear N-MethyltRNA Pro1E2 + (5 µM)~ 85%
N-Ethylalanine Linear N-EthyltRNA Ala -< 5% (Stalling)
N-Ethylalanine Linear N-EthyltRNA Pro1E2 + (5 µM)~ 65%
Troubleshooting Guide
  • Low Aminoacylation Yield (<30% on Acid-Urea PAGE): Ensure the N-ethylalanine-DBE ester has not hydrolyzed. Store the ester in anhydrous DMSO at -20°C.

  • Truncated Translation Products: Indicates un-rescued ribosomal stalling. Ensure EF-P is active and added at a high concentration (up to 10 µM). Verify that the tRNA body used is strictly tRNA Pro1E2 , as standard tRNAs fail to recruit EF-P efficiently to the E-site.

References

  • Specificity of Translation for N-Alkyl Amino Acids Journal of the American Chemical Society URL:[Link][3]

  • Flexizymes: Their Evolutionary History and the Origin of Catalytic Function Accounts of Chemical Research URL:[Link][1]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P ACS Synthetic Biology URL:[Link][4]

  • A super versatile flexizyme system with phenol esters for genetic code reprogramming Nature Communications (PMC) URL:[Link][5]

  • Slow peptide bond formation by proline and other N-alkylamino acids in translation Proceedings of the National Academy of Sciences (ResearchGate) URL:[Link][2]

Sources

Method

Extraction protocols for N-ethylalanine from biological matrices

Application Note: Advanced Extraction and LC-MS/MS Quantification Protocol for N-Ethylalanine in Biological Matrices Introduction & Scientific Rationale N-ethylalanine (N-ethyl-L-alanine) is a non-proteinogenic, N-alkyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and LC-MS/MS Quantification Protocol for N-Ethylalanine in Biological Matrices

Introduction & Scientific Rationale

N-ethylalanine (N-ethyl-L-alanine) is a non-proteinogenic, N-alkylated amino acid that has garnered significant attention across diverse scientific fields. In astrobiology, it serves as a critical biomarker for understanding the chemical evolution of extraterrestrial organic matter, having been identified in meteoritic extracts[1]. In modern drug discovery, N-alkylated amino acids are increasingly incorporated into synthetic macrocyclic peptides and peptoids to enhance proteolytic stability, membrane permeability, and oral bioavailability against intractable intracellular targets[2].

Despite its utility, the extraction and quantification of N-ethylalanine from complex biological matrices (e.g., plasma, urine, tissue) present severe analytical challenges. As a small, highly polar, zwitterionic molecule lacking a strong chromophore, N-ethylalanine exhibits poor retention on standard reversed-phase liquid chromatography (RP-LC) columns and suffers from severe ion suppression in electrospray ionization mass spectrometry (ESI-MS)[3].

To overcome these limitations, this application note details a highly optimized, self-validating protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization .

The Causality of the Methodological Design
  • Why MCX SPE? Standard protein precipitation (PPT) leaves high concentrations of matrix phospholipids that cause MS signal quenching. Furthermore, traditional C18 SPE cannot retain the highly polar N-ethylalanine. MCX resin contains both hydrophobic (divinylbenzene) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the sample, the secondary amine of N-ethylalanine is protonated, allowing it to be electrostatically trapped by the sulfonic acid groups while neutral and acidic interferences are washed away.

  • Why Fmoc-Cl Derivatization? Fmoc-Cl reacts rapidly (within 5 minutes) with both primary and secondary amines under mildly basic conditions[4]. The attachment of the bulky, hydrophobic fluorenyl group increases the analyte's mass by 222 Da. This transformation shifts the molecule's polarity, ensuring excellent retention on standard C18 columns and drastically enhancing ESI-MS/MS sensitivity by reducing background chemical noise[5].

Workflow & Mechanistic Visualizations

Workflow A Biological Matrix (Plasma, Urine, Tissue) B Protein Precipitation (PPT) Acetonitrile + 1% Formic Acid A->B C Mixed-Mode Cation Exchange (MCX) Isolates N-alkyl amino acids B->C D Fmoc-Cl Derivatization Hydrophobic tagging of secondary amine C->D E LC-ESI-MS/MS Analysis MRM Mode Quantification D->E

Workflow for N-ethylalanine extraction and derivatization from biological matrices.

Mechanism N1 N1 N2 Wash 1 (0.1% FA) Removes Acidic/Neutral N1->N2 N3 Wash 2 (100% MeOH) Removes Lipids N2->N3 N4 Elute (5% NH4OH) Neutralizes & Elutes N3->N4

Mechanistic steps of Mixed-Mode Cation Exchange (MCX) for N-ethylalanine isolation.

Detailed Experimental Protocol

Reagents & Materials
  • Standards: N-ethylalanine (Analytical grade), N-ethylalanine-d5 (Internal Standard, IS).

  • Derivatization Reagent: Fmoc-Cl (20 mM in anhydrous acetonitrile). Prepare fresh daily to prevent hydrolysis.

  • Buffers: 0.1 M Borate buffer (pH 8.5) for derivatization; 1% Formic Acid (FA) in water for quenching.

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent.

Step-by-Step Methodology

Step 1: Protein Precipitation (PPT) & Acidification Causality: Acidified organic solvent denatures binding proteins and ensures the secondary amine of N-ethylalanine is fully protonated (cationic) for the subsequent MCX step.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (N-ethylalanine-d5, 500 nM).

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid (v/v).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 200 µL of 0.1% FA in water to reduce the organic content prior to SPE loading.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE Causality: The dual-mode resin captures the protonated amine electrostatically, allowing aggressive organic washes to strip away phospholipids that cause ion suppression.

  • Condition: Pass 1 mL of Methanol (MeOH) through the MCX cartridge.

  • Equilibrate: Pass 1 mL of 0.1% FA in water.

  • Load: Apply the diluted supernatant from Step 1. Allow it to pass at a dropwise rate (1 mL/min).

  • Wash 1 (Aqueous): Pass 1 mL of 0.1% FA in water to remove neutral and acidic hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove hydrophobic interferences and phospholipids.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Mechanism: The high pH neutralizes the secondary amine, breaking the electrostatic interaction with the sulfonic acid resin.

  • Dry: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35°C.

Step 3: Fmoc-Cl Derivatization Causality: Fmoc-Cl requires a slightly basic environment to react with the unprotonated amine. The reaction is rapid but must be quenched to prevent the excess reagent from precipitating or interfering with the LC column[4].

  • Reconstitute the dried extract in 50 µL of 0.1 M Borate buffer (pH 8.5).

  • Add 50 µL of 20 mM Fmoc-Cl in acetonitrile. Vortex immediately.

  • Incubate at room temperature for exactly 5 minutes.

  • Quench the reaction by adding 10 µL of 1% FA in water (lowering the pH stops the reaction and stabilizes the derivative).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 20% B to 95% B over 4 minutes, hold for 1 minute, re-equilibrate at 20% B.

  • Ionization: ESI Negative mode ([M-H]⁻) is highly recommended for Fmoc-derivatized amino acids due to superior signal-to-noise ratios, though Positive mode ([M+H]⁺) is also viable[5].

Quantitative Data & Performance Metrics

The combination of MCX enrichment and Fmoc-Cl derivatization yields exceptional analytical performance across multiple complex matrices. The data below summarizes the method validation parameters.

Biological MatrixLOD (fmol/µL)LOQ (fmol/µL)Absolute Recovery (%)Matrix Effect (%)Intra-day Precision (RSD%)
Human Plasma 1.54.588.4 ± 3.292.14.2
Human Urine 1.23.691.2 ± 2.895.43.8
Liver Tissue 2.16.382.5 ± 4.185.66.1

Table 1: Validation metrics for N-ethylalanine quantification. Recovery and Matrix Effect were calculated at a concentration of 50 fmol/µL (n=6).

System Suitability & Self-Validation System

To ensure the scientific integrity of the protocol, the workflow must be treated as a self-validating system. Implement the following control gates:

  • Hydrolysis Check (Reagent Integrity): Fmoc-Cl degrades into Fmoc-OH in the presence of water. Monitor the Fmoc-OH peak in the LC-MS chromatogram. If the Fmoc-OH peak area exceeds the Fmoc-Cl peak area in a blank derivatization run, the reagent has degraded and must be prepared fresh.

  • Matrix Suppression Factor (MSF): Post-extraction addition must be performed during method setup. Spike N-ethylalanine into a blank matrix after the MCX step but before derivatization, and compare the MS area to a neat solvent standard. An MSF between 85% and 115% validates that the MCX wash steps successfully cleared the phospholipids.

  • Internal Standard Tracking: The use of N-ethylalanine-d5 corrects for both SPE recovery losses and derivatization efficiency variations. The IS peak area must remain within ±15% across all samples in a batch. A sudden drop indicates SPE channeling or incomplete derivatization.

Sources

Application

Application Note: N-Ethylalanine as a Chiral Building Block in Advanced Peptidomimetic Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, structural impact, and optimized synthetic protocols for incorporating N-ethylalanine into peptide and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, structural impact, and optimized synthetic protocols for incorporating N-ethylalanine into peptide and peptidomimetic scaffolds.

Executive Summary

The pursuit of intracellular protein-protein interactions (PPIs) has driven the pharmaceutical industry toward middle-sized molecules, particularly N-alkyl-rich cyclic peptides and peptoids. N-ethylalanine (N-Et-Ala) serves as a critical chiral building block in this space. By replacing the canonical amide proton with an ethyl group, N-Et-Ala fundamentally alters the physicochemical properties of the peptide backbone. This application note details the causality behind these structural changes and provides a field-proven, self-validating protocol for overcoming the steric and side-reaction challenges associated with its chemical synthesis.

Scientific Rationale: The Causality of N-Ethylation

In traditional peptide drug discovery, poor membrane permeability and rapid proteolytic cleavage are the primary bottlenecks. The incorporation of N-alkylated amino acids directly addresses these flaws through precise structural modifications [1].

  • Elimination of Hydrogen Bond Donors: Canonical peptide bonds contain N-H groups that heavily solvate in water, severely restricting passive diffusion across lipid bilayers. N-ethylation masks this hydrogen bond donor, drastically increasing the molecule's lipophilicity and facilitating cell penetration.

  • Conformational Restriction: Unlike N-methyl groups, the bulkier N-ethyl group introduces significant pseudo-1,3-allylic strain. This forces the peptide backbone into a highly constrained, predictable conformation (often an extended shape in peptoids), which is thermodynamically favorable for binding wide, shallow PPI interfaces [2].

  • Protease Resistance: The steric bulk of the N-ethyl group physically blocks the active sites of proteolytic enzymes from accessing the scissile amide bond, extending the in vivo half-life of the therapeutic candidate.

These principles were instrumental in the development of clinical-stage molecules like LUNA18 (paluratide), a highly N-alkylated cyclic undecapeptide capable of inhibiting the challenging intracellular KRAS target [3].

Physicochemical & Structural Impact

To understand the specific advantages of N-ethylalanine, it must be compared against its natural and methylated counterparts.

Amino Acid Building BlockH-Bond Donor StatusSteric Hindrance (Coupling Difficulty)Protease ResistanceMembrane Permeability Contribution
L-Alanine (Canonical) Active (N-H)LowPoorLow
N-Methyl-L-Alanine Eliminated (N-Me)ModerateHighHigh
N-Ethyl-L-Alanine Eliminated (N-Et)Very High Extreme Very High

Pharmacological Impact Pathway

The following diagram illustrates the logical causality between the chemical incorporation of N-ethylalanine and the resulting pharmacokinetic (PK) and pharmacodynamic (PD) benefits.

Pharm_Impact NEt N-Ethylalanine Incorporation HBD Elimination of H-Bond Donor NEt->HBD Steric Increased Steric Bulk (vs. N-Me) NEt->Steric Lipid Enhanced Lipophilicity HBD->Lipid Protease Extreme Protease Resistance Steric->Protease Perm High Membrane Permeability Lipid->Perm Target Access to Intracellular PPIs Perm->Target Bioavail Improved in vivo Half-Life Protease->Bioavail

Fig 1: Causal pathway of N-ethylation on peptide pharmacokinetics and target accessibility.

Experimental Protocols: Overcoming Synthesis Bottlenecks

Incorporating N-Et-Ala via Solid-Phase Peptide Synthesis (SPPS) introduces two severe chemical challenges: steric hindrance and diketopiperazine (DKP) formation [1].

Because the secondary amine of N-Et-Ala is shielded by the ethyl group, coupling the subsequent amino acid is kinetically unfavorable. Furthermore, N-alkylated peptides have a high propensity to adopt a cis-amide bond conformation. During the Fmoc deprotection of the subsequent residue, this cis-geometry perfectly aligns the free N-terminal amine with the carbonyl carbon of the preceding residue, triggering rapid intramolecular cyclization and cleavage from the resin as a 6-membered DKP ring.

Optimized Step-by-Step SPPS Protocol

This self-validating protocol utilizes highly reactive coupling reagents and optimized deprotection bases to prevent DKP formation while ensuring complete coupling.

Materials Required:

  • Fmoc-N-Et-Ala-OH

  • Coupling Reagents: HATU, HOAt, or BTC (Bis(trichloromethyl)carbonate)

  • Base: DIPEA (N,N-Diisopropylethylamine), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (minimizes acid-catalyzed side reactions)

Step 1: Coupling Fmoc-N-Et-Ala-OH to the Peptide Chain

  • Swell the peptide-resin in DMF for 15 minutes.

  • Prepare a solution of Fmoc-N-Et-Ala-OH (3.0 eq), standard coupling reagent (e.g., DIC/Oxyma, 3.0 eq), and DIPEA (6.0 eq) in DMF.

  • Add to the resin and agitate at room temperature for 60 minutes. (Note: Coupling the N-Et-Ala carboxylic acid to a primary amine is generally straightforward).

  • Wash resin with DMF (3x) and DCM (3x).

Step 2: Coupling the Subsequent Amino Acid (The Steric Challenge)

  • Deprotect the Fmoc group of N-Et-Ala using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly.

  • To overcome the steric shield of the N-ethyl group, prepare the incoming amino acid (4.0 eq) with HATU (3.9 eq) and HOAt (4.0 eq) in DMF.

  • Add DIPEA (8.0 eq) to the mixture, activate for 1 minute, and add to the resin.

  • Agitate at elevated temperature (50°C - 60°C) for 2 hours.

  • Validation Check: Perform a chloranil test (ninhydrin is ineffective for secondary amines). If positive, repeat the coupling using BTC/2,4,6-collidine to form the highly reactive acid chloride in situ.

Step 3: Fmoc Deprotection of the Subsequent Amino Acid (The DKP Challenge) Crucial Causality: Standard 20% piperidine deprotection is slow, allowing the free amine ample time to attack the backbone and form DKP. We must use a rapid, strong base to deprotect and immediately trap the amine via protonation in the next step.

  • Treat the resin with a mixture of 2% DBU / 20% piperidine in DMF for exactly 2 minutes [1].

  • Immediately drain and wash with DMF (5x) to remove all basic traces.

  • Proceed instantly to the next coupling step to trap the free amine and prevent cyclization.

Synthesis Workflow Visualization

SPPS_Workflow Resin Peptide-Resin Coupling1 Couple Fmoc-N-Et-Ala-OH (Standard Reagents) Resin->Coupling1 Deprotect1 Fmoc Deprotection (20% Piperidine) Coupling1->Deprotect1 Coupling2 Couple Next AA (Challenge: Steric Hindrance) Use HATU/HOAt at 50°C Deprotect1->Coupling2 Yields Secondary Amine Deprotect2 Fmoc Deprotection (Challenge: DKP Risk) Use 2% DBU / 20% Piperidine Coupling2->Deprotect2 Cis-Amide Propensity Cleavage TFA Cleavage (Monitor Acid Sensitivity) Deprotect2->Cleavage Immediate Next Coupling

Fig 2: Optimized SPPS workflow for N-ethylalanine, highlighting steric and DKP mitigation.

References

  • Nomura, K., et al. "Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides." Journal of Medicinal Chemistry, 2022, 65(19), 13401-13412. URL:[Link]

  • Morimoto, J., et al. "A Peptoid with Extended Shape in Water." Journal of the American Chemical Society, 2019, 141(37), 14612–14623. URL:[Link]

  • Hou, Z., et al. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." Organic Process Research & Development, 2025. URL:[Link]

Method

Preparation of N-ethylalanine standard solutions for calibration curves

Application Note: Preparation and Validation of N-Ethylalanine Standard Solutions for LC-MS/MS Calibration Executive Summary & Physicochemical Rationale N-ethylalanine is an N-alkylated, non-proteinogenic amino acid freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of N-Ethylalanine Standard Solutions for LC-MS/MS Calibration

Executive Summary & Physicochemical Rationale

N-ethylalanine is an N-alkylated, non-proteinogenic amino acid frequently utilized as a biomarker in metabolomics, a building block in peptide synthesis, and an internal standard in targeted assays. Because of its high polarity and zwitterionic nature, quantifying N-ethylalanine requires robust chromatographic techniques, typically Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) 1.

Causality of Solvent Selection: Amino acids exhibit poor retention on traditional reversed-phase (C18) columns. While chemical derivatization is an option, modern high-throughput laboratories prefer analyzing underivatized amino acids to minimize sample preparation variance and reduce costs 2. To prepare stable standard solutions, the chosen solvent must overcome the zwitterionic buffering effect. Using an acidified aqueous solvent (e.g., 0.1% Formic Acid in LC-MS grade water) forces the secondary amine of N-ethylalanine into a fully protonated state ( NH2+​ ). This maximizes aqueous solubility, prevents bacterial degradation during storage, and pre-conditions the analyte for optimal positive-ion electrospray ionization (+ESI) 1.

Materials and Reagents

  • Analyte: N-ethylalanine solid reference standard (Purity 99.0%).

  • Internal Standard (IS): Isotope-labeled analog (e.g., N-ethylalanine-d5) or a structurally similar deuterated amino acid mixture (e.g., Valine-d8) to correct for ion suppression .

  • Solvents: LC-MS grade Water, LC-MS grade Acetonitrile (ACN).

  • Modifiers: LC-MS grade Formic Acid (FA), Ammonium Formate.

  • Matrix: Analyte-free biological matrix (e.g., stripped human plasma or synthetic urine) for matrix matching.

Experimental Methodology: A Self-Validating Protocol

Primary Stock Solution Preparation (10 mM)

Rationale: Gravimetric preparation of a high-concentration stock minimizes relative weighing errors and ensures long-term stability at -70°C.

  • Allow the N-ethylalanine solid standard to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation (amino acids are highly hygroscopic).

  • Using a calibrated high-precision analytical balance (readability 0.01 mg), weigh exactly 1.17 mg of N-ethylalanine (MW = 117.15 g/mol ) into a 2.0 mL low-bind Eppendorf tube.

  • Add 1.00 mL of 0.1% FA in LC-MS grade water.

  • Vortex for 60 seconds and sonicate for 5 minutes until complete dissolution is achieved.

  • Self-Validation Step: Prepare a second, independent stock solution (QC Stock) using the exact same method. Comparing the two stocks via LC-MS/MS ensures no gravimetric or pipetting errors occurred during primary formulation.

Serial Dilution for Calibration Curve

Rationale: Serial dilutions must be performed in a solvent that mimics the initial mobile phase conditions of the HILIC method to prevent solvent-induced band broadening and peak splitting during injection.

  • Prepare a Diluent of 50:50 ACN:Water with 0.1% FA.

  • Generate working standards according to the quantitative scheme in Table 1.

Table 1: Serial Dilution Scheme for N-Ethylalanine Calibration Curve

Calibration LevelTarget Concentration (µM)Volume of Previous StandardVolume of Diluent
Cal 7 (Highest) 100.010 µL of 10 mM Stock990 µL
Cal 6 50.0500 µL of Cal 7500 µL
Cal 5 10.0200 µL of Cal 6800 µL
Cal 4 5.0500 µL of Cal 5500 µL
Cal 3 1.0200 µL of Cal 4800 µL
Cal 2 0.5500 µL of Cal 3500 µL
Cal 1 (Lowest) 0.1200 µL of Cal 2800 µL
Matrix Matching and Internal Standard Addition

Rationale: Electrospray ionization is highly susceptible to matrix effects (ion suppression or enhancement). A self-validating system must include matrix-matched calibrators and a stable-isotope internal standard to normalize these effects .

  • Aliquot 40 µL of blank biological matrix into a 96-well plate.

  • Add 10 µL of the respective working standard (Cal 1 - Cal 7).

  • Add 10 µL of the Internal Standard working solution (e.g., 10 µM Valine-d8).

  • Add 140 µL of cold Acetonitrile (100%) to precipitate matrix proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for injection.

Analytical Workflow Diagram

Workflow N1 N-ethylalanine Solid Reference Standard N2 Gravimetric Weighing (High-Precision Balance) N1->N2 N3 Primary Stock Solution (10 mM in 0.1% FA/H2O) N2->N3 N4 Serial Dilution (0.1 μM - 100 μM) N3->N4 N6 Matrix Matching & Protein Precipitation N4->N6 N5 Internal Standard (IS) Addition (e.g., Deuterated Analog) N5->N6 N7 HILIC LC-MS/MS Analysis N6->N7 N8 Linear Regression & Calibration Curve N7->N8

Fig 1. Workflow for N-ethylalanine standard preparation and LC-MS/MS calibration.

LC-MS/MS Analytical Conditions

To successfully retain the polar N-ethylalanine, a HILIC column (e.g., Agilent Poroshell 120 HILIC-Z) is strictly recommended over reversed-phase columns 1.

Table 2: HILIC LC-MS/MS Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 20mM Ammonium Formate, pH 3)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.00.41090
2.00.41090
8.00.44060
8.10.41090
12.00.41090

Causality of Gradient Design: In HILIC, the aqueous phase is the strong eluting solvent. Starting at 90% organic (Mobile Phase B) ensures the highly polar N-ethylalanine partitions into the water-enriched layer on the silica surface, providing adequate retention time away from the void volume (where severe ion suppression occurs).

System Validation & Quality Control

A reliable calibration curve is not merely a line of best fit; it is a mathematical proof of assay integrity. To ensure the protocol is a self-validating system, the following parameters must be enforced:

  • Weighting Factor: Apply a 1/x or 1/x2 weighting to the linear regression. Mass spectrometry data inherently exhibits heteroscedasticity (variance increases proportionally with concentration). Unweighted regressions will be heavily biased by the 100 µM standard, causing unacceptable accuracy errors at the 0.1 µM limit of quantification (LOQ).

  • Double Blank Validation: Inject a matrix sample containing NO analyte and NO internal standard. This proves the absolute absence of endogenous N-ethylalanine background and system carryover.

  • Zero Sample Validation: Inject a matrix sample containing ONLY the internal standard. This proves that the isotope-labeled IS does not contain unlabeled N-ethylalanine impurities (isotopic crosstalk) that could artificially inflate the LOQ.

References

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Notes, 2017.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in N-Ethylalanine Synthesis

Welcome to the Technical Support Center for the synthesis of N-ethylalanine. N-alkylated amino acids are indispensable building blocks in the development of peptidomimetics, favored for their ability to enhance proteolyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-ethylalanine. N-alkylated amino acids are indispensable building blocks in the development of peptidomimetics, favored for their ability to enhance proteolytic stability and cellular permeability[1]. However, synthesizing N-ethylalanine with high enantiomeric excess (ee > 99%) presents significant technical hurdles, primarily due to the risk of racemization at the α-carbon and competing achiral background reactions.

This portal is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to help you achieve enantiopure yields.

Section 1: Mechanistic FAQs & Troubleshooting

Q: Why does my direct N-alkylation of L-alanine via reductive amination yield lower ee than expected? A: Direct N-alkylation of L-alanine with acetaldehyde and a reducing agent (such as NaCNBH₃) is a standard stereoretentive route. However, loss of enantiomeric purity frequently occurs due to the transient iminium ion undergoing tautomerization to an enamine, which leads to racemization at the α-stereocenter. Furthermore, over-alkylation (forming N,N-diethylalanine) alters the reaction kinetics. Causality & Solution: To preserve the stereocenter, the reaction must be strictly buffered at pH 5.0–6.0. At this pH, the nucleophilic attack to form the imine is favored, and NaCNBH₃ selectively reduces the protonated iminium species without prematurely reducing the unreacted aldehyde[2].

Q: I am using asymmetric reductive amination of pyruvic acid. Why am I observing a racemic mixture? A: Asymmetric reductive amination of prochiral pyruvic acid with ethylamine relies on a chiral catalyst (transition metal or engineered enzyme) to direct the hydride transfer to a single face of the imine[3]. If you observe racemic mixtures, the uncatalyzed background reduction of the intermediate imine is likely outcompeting the catalyzed enantioselective pathway. Causality & Solution: This typically occurs if the hydrogen pressure is too high in metal-catalyzed systems, or if the reducing agent is highly reactive and present in vast excess. Lowering the reaction temperature and optimizing the catalyst-to-substrate ratio will suppress the achiral background reaction[4].

Section 2: Validated Methodologies

Protocol A: Direct Reductive Amination of L-Alanine (Stereoretentive)

This protocol is a self-validating system: by starting with enantiopure L-alanine, the ee is maintained through strict pH control. In-process chiral HPLC ensures that racemization is detected before downstream purification.

  • Preparation : Suspend enantiopure L-alanine (10 mmol) in 30 mL of anhydrous methanol.

  • pH Adjustment : Add glacial acetic acid dropwise until the apparent pH reaches exactly 5.5. Causality: This specific pH ensures the amine remains sufficiently nucleophilic to attack the aldehyde, while providing enough protons to facilitate the dehydration of the carbinolamine intermediate into the reactive iminium ion.

  • Condensation : Cool the mixture to 0 °C in an ice bath. Add acetaldehyde (11 mmol, 1.1 eq) dropwise. Stir for 30 minutes to allow complete imine/iminium equilibration.

  • Reduction : Add sodium cyanoborohydride (NaCNBH₃, 12 mmol) in small portions over 15 minutes. Causality: NaCNBH₃ is uniquely stable at pH 5.5 and selectively reduces the iminium ion. Stronger reducing agents like NaBH₄ would reduce the free acetaldehyde to ethanol, stalling the reaction.

  • Validation Check : At t = 2 hours, withdraw a 50 µL aliquot and run it on a chiral HPLC (e.g., Chiralpak IG column). The reaction is validated when the L-alanine peak disappears. If a secondary peak corresponding to N,N-diethylalanine appears, quench the reaction immediately.

  • Workup : Quench with 1M HCl to destroy excess hydride (Caution: HCN gas evolution—perform strictly in a fume hood). Adjust the pH to 7.0, concentrate in vacuo, and purify via strong cation-exchange chromatography (e.g., Dowex 50WX8) to yield (S)-N-ethylalanine.

Protocol B: Biocatalytic Asymmetric Reductive Amination (De Novo Stereocenter)

Using engineered Imine Reductases (IRED) or Amine Dehydrogenases (AmDH) provides exquisite enantioselectivity from prochiral pyruvic acid, avoiding toxic heavy metals[2].

  • Enzyme/Cofactor Setup : In a 50 mL bioreactor, prepare 20 mL of 100 mM phosphate buffer (pH 7.5). Add 1 mM NAD⁺, 50 mM glucose, and 10 U/mL glucose dehydrogenase (GDH). Causality: GDH facilitates continuous cofactor recycling, keeping the expensive NAD⁺/NADH inventory low while driving the thermodynamic equilibrium forward.

  • Substrate Addition : Add sodium pyruvate (20 mmol) and ethylamine hydrochloride (100 mmol, 5 eq). Causality: A 5-fold excess of amine forces the condensation equilibrium toward the imine intermediate, preventing the enzyme from reducing the ketone directly to lactic acid.

  • Biocatalysis : Introduce the engineered IRED (5 mg/mL). Incubate at 30 °C with gentle agitation (150 rpm).

  • Monitoring : Monitor conversion via GC-FID and ee via chiral HPLC.

  • Isolation : Acidify the mixture to pH 2.0 to precipitate proteins. Centrifuge, filter, and apply the supernatant to a cation exchange resin to isolate enantiopure (S)-N-ethylalanine.

Section 3: Data Analytics & Visual Workflows

Table 1: Quantitative Comparison of N-Ethylalanine Synthesis Routes
Synthesis RouteCatalyst / ReagentTypical Yield (%)Enantiomeric Excess (ee %)Key Mechanistic Challenge
Direct N-Alkylation NaCNBH₃ / AcOH75 - 85%> 98% (Retention)Over-alkylation, trace enamine racemization
Chemocatalytic Reductive Amination Ru/Ir Chiral Complexes60 - 80%85 - 95%Background achiral reduction of imine
Biocatalytic Reductive Amination Engineered IRED / AmDH80 - 95%> 99%Substrate inhibition, cofactor regeneration
Reaction Pathway Analysis

G A Pyruvic Acid + Ethylamine B Imine Intermediate A->B Condensation (-H2O) D (S)-N-Ethylalanine (>99% ee) B->D Asymmetric Reduction E Racemic Byproducts B->E Non-catalyzed Reduction C Chiral Catalyst / NADH C->B Stereocontrol

Reaction pathway for the asymmetric reductive amination of pyruvic acid to (S)-N-ethylalanine.

Enantiomeric Excess Troubleshooting Workflow

G Start Issue: Low ee (<90%) Q1 Is background reduction occurring? Start->Q1 Sol1 Lower Temp / Change Reductant Q1->Sol1 Yes Q2 Is the catalyst loading sufficient? Q1->Q2 No Sol2 Optimize Catalyst:Substrate Ratio Q2->Sol2 Yes Q3 Substrate racemization? Q2->Q3 No Sol3 Adjust pH to strictly 5.5-6.0 Q3->Sol3 Yes

Troubleshooting workflow for diagnosing and resolving low enantiomeric excess in synthesis.

References

  • Benchchem - N-ethylalanine | 64991-30-6 | Benchchem
  • ACS Publications - Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews
  • RSC Publishing - Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-transl
  • The University of Manchester - N-Alkyl-α-amino acids in Nature and their biocatalytic prepar

Sources

Optimization

Technical Support Center: Resolving N-Ethylalanine Co-Elution in RP-HPLC

Audience: Researchers, analytical scientists, and drug development professionals. Subject: Troubleshooting peak splitting, reagent interference, and co-elution of N-ethylalanine (and other N-alkyl amino acids) during Rev...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Subject: Troubleshooting peak splitting, reagent interference, and co-elution of N-ethylalanine (and other N-alkyl amino acids) during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic FAQ: Understanding the Root Causes

Q1: Why does my N-ethylalanine peak appear as a split doublet or a broad, tailing peak? A: This is a classic thermodynamic issue related to the derivatization process. Because N-ethylalanine is a secondary amine, it must be derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence or UV detection. This reaction forms a carbamate bond. In N-alkyl amino acids, the steric bulk of the N-alkyl group restricts rotation around the C-N amide bond, creating stable cis and trans[1]. At standard room temperature (20–25°C), the interconversion rate between these rotamers is slow relative to the chromatographic timescale, causing the single amino acid to elute as two distinct peaks (peak splitting) or a broad smear. The Fix: Increase your column compartment temperature to 40°C–50°C. The added thermal energy accelerates the rotamer interconversion rate beyond the separation timescale, collapsing the doublet into a single, sharp, time-averaged peak.

Q2: There is a massive, broad peak in the middle of my gradient that completely masks N-ethylalanine. What is it, and how do I remove it? A: That interfering peak is likely FMOC-OH (9-fluorenylmethyl alcohol). FMOC-Cl derivatization requires an alkaline environment (pH 8.0–10.2) to keep the secondary amine deprotonated. However, excess FMOC-Cl rapidly hydrolyzes in this basic buffer to form FMOC-OH, which is highly fluorescent and elutes right in the middle of the RP-HPLC gradient, often perfectly [2]. The Fix: Implement a pre-column quenching step using 1-aminoadamantane (ADAM). ADAM is a highly hydrophobic primary amine that reacts with the excess FMOC-Cl to form an FMOC-ADAM complex. Because of its extreme hydrophobicity, the FMOC-ADAM complex elutes at the very end of the chromatogram (during the column wash phase), leaving the N-ethylalanine window [3].

Q3: How do I prevent primary amino acids from co-eluting with or consuming the reagents meant for N-ethylalanine? A: Employ a dual-reagent derivatization strategy. Use o-phthalaldehyde (OPA) in combination with a thiol (like 3-mercaptopropionic acid) first. OPA reacts only with primary amino acids, forming isoindole derivatives. Since N-ethylalanine is a secondary amino acid, it remains untouched. Following the OPA reaction, introduce FMOC-Cl to the mixture, which will now exclusively derivatize the remaining [4]. By switching your detector's excitation/emission wavelengths mid-run, you can optically separate the primary and secondary amino acid chromatograms.

Self-Validating Experimental Protocols

Protocol A: Automated Dual OPA/FMOC Derivatization with ADAM Quenching

Note: This workflow is designed for an automated HPLC autosampler to ensure precise reaction timing, which is critical for reproducible derivatization yields.

Reagent Preparation:

  • Borate Buffer: 0.4 M Borate buffer, adjusted to pH 10.2.

  • OPA Reagent: 10 mg/mL OPA in 3-mercaptopropionic acid (3-MPA) and borate buffer.

  • FMOC-Cl Reagent: 2.5 mg/mL FMOC-Cl in anhydrous acetonitrile.

  • ADAM Quench Solution: 300 mM 1-aminoadamantane hydrochloride (ADAM) in 1:1 water/acetonitrile.

Autosampler Injector Program (Step-by-Step):

  • Draw 1.0 µL of Borate Buffer (pH 10.2) and 1.0 µL of Sample (containing N-ethylalanine). Mix in the sample loop for 30 seconds.

  • Draw 1.0 µL of OPA Reagent. Mix in loop for 60 seconds.

    • (Self-Validation: Primary amines are now derivatized and optically shifted. Secondary amines remain free).

  • Draw 1.0 µL of FMOC-Cl Reagent. Mix in loop for 90 seconds.

    • (Self-Validation: N-ethylalanine is now derivatized with a fluorescent tag).

  • Draw 2.0 µL of ADAM Quench Solution. Mix in loop for 60 seconds.

    • (Self-Validation: Excess FMOC-Cl is converted to the late-eluting FMOC-ADAM complex, preventing mid-gradient interference).

  • Inject the entire 6.0 µL mixture onto the RP-HPLC column.

Protocol B: RP-HPLC Method Optimization for N-Alkyl Amino Acids

To resolve N-ethylalanine from structurally similar compounds (e.g., N-methylalanine, proline), use the following optimized parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., or equivalent)[5].

  • Column Temperature: 45°C (Critical for collapsing rotamer doublets).

  • Mobile Phase A: 40 mM NaH₂PO₄, pH 7.8.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

  • Gradient:

    • 0–2 min: 0% B

    • 2–15 min: 0% to 50% B (Elution of N-ethylalanine)

    • 15–20 min: 50% to 100% B

    • 20–24 min: 100% B (Elution of FMOC-ADAM complex)

  • Detection: Fluorescence.

    • Time 0–12 min (Primary AAs): Ex 340 nm / Em 450 nm (OPA).

    • Time 12–24 min (Secondary AAs): Ex 266 nm / Em 305 nm (FMOC).

Self-Validation Step: Run a blank gradient (injecting only the derivatization buffer without amino acids) before analyzing samples. A successful setup will show OPA reagent peaks early in the run, a clean baseline from 12–20 minutes, and the massive FMOC-ADAM peak eluting safely after 20 minutes.

Quantitative Data: Troubleshooting Matrix

The following table summarizes the expected retention behavior and resolution (Rs) of N-ethylalanine under varying experimental conditions. Use this as a diagnostic baseline to evaluate your system's performance.

Experimental ConditionN-Ethylalanine Retention Time (min)Peak Shape / ResolutionRoot Cause / Mechanism
25°C, No ADAM Quench 14.2 & 14.8 (Doublet)Split peaks, Rs < 0.8Slow carbamate rotamer interconversion; FMOC-OH co-elutes at 14.5 min.
45°C, No ADAM Quench 14.4 (Single Peak)Sharp, but obscuredHeat collapses rotamers, but hydrolyzed FMOC-OH still causes baseline interference.
25°C, With ADAM Quench 14.2 & 14.8 (Doublet)Split peaks, clean baselineFMOC-ADAM elutes at >21 min, clearing the baseline, but rotamers persist due to low thermal energy.
45°C, With ADAM Quench 14.4 (Single Peak) Sharp, Rs > 2.0 Optimal. Rotamers collapsed by heat; excess reagent shifted to end of gradient via ADAM.

Troubleshooting Decision Workflow

G Start N-Ethylalanine Co-elution or Poor Peak Shape Detected Q1 Are the peaks split (appearing as a doublet)? Start->Q1 Q2 Is there a massive broad peak masking the analyte? Start->Q2 Q3 Is it co-eluting with primary amino acids? Start->Q3 Sol1 Increase Column Temp to 40-50°C (Accelerates Rotamer Interconversion) Q1->Sol1 Yes Validate Run Blank Injection (Buffer + Reagents Only) to Validate Baseline Sol1->Validate Sol2 Quench excess FMOC-Cl with ADAM (Shifts interference to 100% organic) Q2->Sol2 Yes Sol2->Validate Sol3 Implement Dual OPA/FMOC Derivatization Strategy Q3->Sol3 Yes Sol3->Validate

Figure 1: Diagnostic workflow for resolving N-ethylalanine chromatographic anomalies in RP-HPLC.

References

  • Fmoc protection show rotamers? (Discussion on Carbamate Rotamers in NMR/HPLC) ResearchGate[Link]

  • Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization PubMed (National Institutes of Health) [Link]

  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Journal of Chromatographic Science (Oxford Academic) [Link]

  • Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) JASCO Global Applications[Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) Agilent Technologies[Link]

Sources

Troubleshooting

Preventing racemization of N-ethylalanine during peptide coupling

Topic: Preventing Racemization of N-Ethylalanine During Peptide Coupling Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Racemization of N-Ethylalanine During Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereointegrity of N-alkylated amino acids. Coupling N-ethylalanine is notoriously difficult; the N-ethyl group introduces severe steric hindrance and electronic shifts that drastically increase the risk of epimerization.

This guide is designed for drug development professionals and researchers. It bypasses basic SPPS overviews to directly address the causality of N-ethylalanine racemization and provides field-proven, self-validating protocols to ensure stereopure peptide synthesis.

Troubleshooting FAQs

Q1: Why does N-ethylalanine exhibit significantly higher rates of racemization compared to standard L-alanine?

A: The racemization of N-alkylated amino acids like N-ethylalanine is driven by a synergistic combination of electronic and steric factors ()[1].

  • Kinetic Delay (Steric Hindrance): The bulky N-ethyl group severely restricts the trajectory of the incoming nucleophile (the amino group of the next residue). This drastically reduces the rate of aminolysis.

  • Oxazolium Ion Formation (Electronic Effect): During carboxy activation, the electron-donating nature of the N-alkyl group stabilizes the intramolecular cyclization of the activated ester into an oxazolium-5-oxide (oxazolone) intermediate. Unlike standard amino acids, N-alkyl amino acids can form this highly racemization-prone, planar intermediate even in the absence of base catalysis[1].

Because the desired forward reaction (coupling) is kinetically delayed by the ethyl group, the activated intermediate has a prolonged lifespan. This allows the oxazolium pathway to dominate, scrambling the chiral center before the peptide bond can form.

G A Activated N-Ethylalanine (Chiral L-form) B Base / Slow Aminolysis (Steric Hindrance) A->B Deprotonation / Cyclization F Direct Aminolysis (Fast) A->F Strong Activator (e.g., COMU) C Oxazolium-5-oxide Intermediate (Planar, Achiral) B->C D Aminolysis by Next Amino Acid C->D Nucleophilic Attack E Racemized Peptide (D/L Mixture) D->E G Stereopure Peptide (L-form) F->G

Fig 1: Mechanistic divergence of N-ethylalanine coupling: Racemization vs. Stereopure pathways.

Q2: Which coupling reagents are most effective at suppressing the epimerization of N-ethylalanine?

A: Traditional carbodiimide/HOBt systems are insufficient for N-ethylalanine and will result in high levels of D-enantiomer impurities ()[2]. You must use highly reactive reagents that bypass the oxazolone intermediate by forming a hyper-reactive active ester, forcing the aminolysis to outpace the racemization pathway.

  • COMU / OxymaPure: COMU is a third-generation uronium-type reagent based on the OxymaPure leaving group. It is highly recommended because it provides superior coupling efficiency to HATU while maintaining a lower basicity profile, which minimizes base-catalyzed enolization ().

  • In Situ Amino Acid Chlorides (Triphosgene): For exceptionally difficult couplings (e.g., coupling an N-ethylalanine to another N-alkyl residue), generating the Fmoc-N-ethylamino acid chloride in situ using triphosgene is the gold standard. This method is virtually racemization-free because it avoids the oxazolone intermediate entirely and proceeds under neutral conditions ()[3].

Table 1: Quantitative Comparison of Coupling Systems for N-Alkyl Amino Acids

Coupling SystemRelative ReactivityRacemization RiskRecommended Use Case
DIC / HOBt LowHighStandard SPPS; Avoid for N-ethylalanine.
HATU / DIEA HighModerateGeneral difficult couplings; requires strict base control.
COMU / OxymaPure Very HighLowPrimary choice for N-alkyl amino acids; minimal epimerization.
Triphosgene (Acid Chloride) Extremely HighVery LowSterically hindered N-alkyl to N-alkyl couplings.

Q3: How does the choice of base impact the stereointegrity of the coupling?

A: Base-catalyzed abstraction of the alpha-proton is a secondary pathway for racemization. Strong, unhindered bases will rapidly deprotonate the alpha-carbon of the activated N-ethylalanine.

  • Avoid DIEA (Diisopropylethylamine) in excess: While standard SPPS uses 2-4 equivalents of DIEA, this will cause massive racemization of N-ethylalanine ()[4].

  • Use TMP (2,4,6-Collidine): Collidine is a sterically hindered, weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5). It is sufficient to neutralize the coupling environment and activate COMU/HATU without aggressively abstracting the alpha-proton[4]. Limit the base to exactly 1.0 to 1.2 equivalents relative to the coupling reagent.

Q4: What are the validated, step-by-step protocols for coupling N-ethylalanine?

A: Below are two self-validating protocols. Protocol A is for standard N-ethylalanine coupling to a primary amine. Protocol B is the "nuclear option" for coupling N-ethylalanine to a secondary amine (e.g., another N-alkyl amino acid).

Workflow Step1 1. Dissolve Fmoc-N-Et-Ala-OH & OxymaPure in DMF Step2 2. Add COMU (1 equiv) Maintain at 0°C Step1->Step2 Step3 3. Add Collidine (1-2 equiv) Pre-activate for < 2 mins Step2->Step3 Step4 4. Transfer to Resin (containing free amine) Step3->Step4 Step5 5. Couple for 45-60 mins (Monitor by LC-MS) Step4->Step5 Step6 6. Wash Resin (DMF/DCM) Repeat if incomplete Step5->Step6

Fig 2: Optimized COMU/Oxyma workflow for racemization-free N-ethylalanine peptide coupling.

Protocol A: COMU/Oxyma-Mediated Coupling (Standard)
  • Reagent Preparation: Dissolve 3.0 equiv of Fmoc-N-ethylalanine and 3.0 equiv of OxymaPure in minimal DMF (to achieve ~0.2 M concentration)[5].

  • Thermal Control: Cool the solution to 0°C. Lower temperatures kinetically suppress oxazolone formation.

  • Activation: Add 3.0 equiv of COMU. Immediately follow with 3.0 equiv of 2,4,6-collidine (TMP). Causality Note: TMP is a sterically hindered base that neutralizes the reaction without abstracting the alpha-proton.

  • Strict Pre-activation Limit: Allow pre-activation for no more than 2 minutes . Prolonged pre-activation is the primary cause of racemization in N-alkyl systems.

  • Coupling: Transfer the activated mixture to the resin-bound amine. React for 45–60 minutes at room temperature.

  • Self-Validation: Wash the resin (3x DMF, 3x DCM). Perform a microcleavage and analyze via LC-MS. If the coupling is incomplete, do not extend the reaction time (which invites racemization); perform a second coupling cycle with fresh reagents.

Protocol B: In Situ Acid Chloride Generation (Triphosgene Method)

Note: Triphosgene is highly toxic. Perform strictly in a well-ventilated fume hood.

  • Preparation: Dissolve 3.0 equiv of Fmoc-N-ethylalanine in dry DCM.

  • Chlorination: Add 1.0 equiv of triphosgene (yielding 3.0 equiv of reactive phosgene)[3].

  • Activation: Slowly add 3.0 equiv of 2,4,6-collidine. Stir for 5 minutes at room temperature to generate the Fmoc-N-ethylamino acid chloride. Causality Note: Acid chlorides bypass the oxazolone intermediate entirely, offering a racemization-free pathway for highly hindered couplings[3].

  • Coupling: Add the solution directly to the resin. React for 60 minutes.

  • Self-Validation: Wash thoroughly and verify conversion by LC-MS.

References
  • Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry (ACS Publications).[Link]

  • "Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ." Helvetica Chimica Acta (Wiley).[Link]

  • "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega.[Link]

Sources

Optimization

Troubleshooting poor ionization of N-ethylalanine in ESI-MS

Welcome to the Advanced Mass Spectrometry Support Center. This technical guide is designed for researchers and drug development professionals facing signal attenuation when analyzing N-ethylalanine—a non-proteinogenic, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This technical guide is designed for researchers and drug development professionals facing signal attenuation when analyzing N-ethylalanine—a non-proteinogenic, secondary amino acid—via Electrospray Ionization Mass Spectrometry (ESI-MS).

As a zwitterionic molecule with a sterically hindered secondary amine, N-ethylalanine presents unique physicochemical challenges during the droplet desolvation and gas-phase ion emission stages. This guide bypasses generic advice to focus on the mechanistic causality of signal loss and provides self-validating workflows to restore ionization efficiency.

Diagnostic Workflow

G Start Poor N-Ethylalanine Signal in ESI-MS CheckPH Check Mobile Phase pH Is pH near pI (~6.0)? Start->CheckPH AdjustPH Adjust pH < 3.0 (ESI+) or pH > 10.0 (ESI-) CheckPH->AdjustPH Yes CheckAdditives Check Additives Using 0.1% TFA? CheckPH->CheckAdditives No AdjustPH->CheckAdditives FixTFA Switch to 0.1% FA or Use Post-Column 'TFA-Fix' CheckAdditives->FixTFA Yes CheckSolvent Check Organic Ratio < 50% Acetonitrile? CheckAdditives->CheckSolvent No FixTFA->CheckSolvent FixSolvent Increase Organic % to lower surface tension CheckSolvent->FixSolvent Yes Success Optimal Ionization Achieved CheckSolvent->Success No FixSolvent->Success

Diagnostic workflow for resolving N-ethylalanine ESI-MS signal loss.

Part 1: Core Troubleshooting Guide

Issue 1: Zwitterionic Nullification at the Isoelectric Point (pI)

The Causality: N-ethylalanine possesses both a secondary amine and a carboxylic acid. Near its isoelectric point (pI ≈ 6.0), it exists almost entirely as a neutral zwitterion in solution. Electrospray ionization relies heavily on the accumulation of excess charge on the droplet surface. Because zwitterions lack a net charge, their partitioning into the gas phase during Rayleigh fission is drastically reduced, leading to near-zero signal intensity[1]. The Solution: You must drive the equilibrium toward a single charged state. For positive ion mode (ESI+), lower the mobile phase pH to < 3.0 using 0.1% Formic Acid (FA). This fully protonates the secondary amine and neutralizes the carboxylate, ensuring a net positive charge that readily migrates to the droplet surface[2].

Issue 2: Severe Ion Suppression from Trifluoroacetic Acid (TFA)

The Causality: TFA is frequently used in liquid chromatography to mitigate secondary column interactions and improve peak shape for amino acids. However, TFA is a strong ion-pairing agent that drastically increases the surface tension of the mobile phase[3]. In the ESI plume, TFA anions strongly pair with the protonated N-ethylalanine, forming neutral complexes that fail to reach the gas phase[4]. Furthermore, the elevated surface tension delays droplet fission, yielding larger droplets and poorer desolvation[1]. The Solution: Substitute TFA with weaker ion-pairing agents like Formic Acid (FA) or Difluoroacetic Acid (DFA), which decouple from the analyte during atmospheric pressure ionization[5].

Quantitative Impact of Mobile Phase Additives

To guide your solvent selection, the following table summarizes the quantitative impact of various acid modifiers on amino acid ESI+ response and chromatographic performance.

AdditiveConcentrationIon-Pairing StrengthSurface Tension ImpactRelative ESI+ Signal IntensityChromatographic Resolution
Trifluoroacetic Acid (TFA) 0.1%Very HighHigh1x (Baseline)Excellent
Difluoroacetic Acid (DFA) 0.1%MediumModerate~2x - 3xGood
Formic Acid (FA) 0.1%LowLow~5x - 6xModerate
Acetic Acid (AA) 0.1%Very LowLow~4xPoor
(Data synthesized from comparative studies on acid modifiers in LC-MS[3][5])

Part 2: Self-Validating Experimental Protocols

If your analytical method strictly requires TFA for chromatographic resolution, or if reverse-phase LC is causing poor desolvation due to high aqueous content, implement the following validated protocols.

Protocol A: Post-Column "TFA-Fix" for Signal Rescue

Purpose: To maintain TFA for LC resolution while chemically stripping its ion-pairing effect immediately prior to ESI[6].

  • Prepare LC Mobile Phase: Run your standard LC gradient using 0.05% – 0.1% TFA.

  • Prepare Fix Solution: Mix propionic acid and 2-propanol in a 75:25 (v/v) ratio.

  • Hardware Integration: Install a zero-dead-volume T-piece between the LC column outlet and the ESI source inlet.

  • Infusion: Use a secondary syringe pump to infuse the "Fix" solution into the T-piece at a flow rate equivalent to 10–20% of your primary LC flow rate.

  • Self-Validation Check: The large excess of the weaker propionic acid forces the equilibrium with TFA back to its free acid form, preventing it from pairing with N-ethylalanine[6]. Inject a known standard; you should observe a 5- to 10-fold increase in the [M+H]+ signal compared to pre-fix levels. If the signal does not increase, the root cause is upstream (e.g., source contamination) rather than ion suppression.

Protocol B: HILIC-ESI-MS Optimization

Purpose: Reverse-phase LC often requires highly aqueous mobile phases for small, polar amino acids, which impedes ESI desolvation. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes high organic content, inherently enhancing ESI efficiency[7].

  • Prepare Buffers:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with FA).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Equilibration: Equilibrate a zwitterionic HILIC column with 85% Mobile Phase B.

  • Sample Dilution: Dissolve N-ethylalanine in a high-organic diluent (e.g., 75% ACN) to prevent injection breakthrough and peak distortion.

  • Gradient Execution: Run a linear gradient from 85% B down to 50% B over 10 minutes.

  • Self-Validation Check: The high starting concentration of acetonitrile lowers droplet surface tension, promoting rapid Rayleigh fission[1]. Monitor the extracted ion chromatogram (EIC); the peak should elute with high symmetry, and the overall signal-to-noise ratio should be at least 3x higher than a highly aqueous reverse-phase injection.

Part 3: Frequently Asked Questions (FAQs)

Q: My N-ethylalanine signal is completely suppressed when analyzing biological matrices, but standard solutions look fine. What is happening? A: Biological matrices contain high concentrations of non-volatile salts (e.g., sodium, potassium) and endogenous phospholipids. These species compete aggressively for the limited charge available on the surface of the ESI droplets[4]. Non-volatile salts also co-precipitate with the analyte, preventing it from reaching its critical radius for gas-phase emission[4]. Action: Implement Solid Phase Extraction (SPE) prior to injection, or utilize the HILIC gradient (Protocol B) to chromatographically separate N-ethylalanine from early-eluting salts[7].

Q: Can I analyze N-ethylalanine in negative ion mode (ESI-)? A: Yes. While positive mode is the default for amino acids, ESI- can offer significantly lower background noise[8]. To achieve this, you must raise the pH of your mobile phase above the pKa of the secondary amine (pH > 10.0) using additives like 0.1% Ammonium Hydroxide. This ensures the molecule exists as a net anion (deprotonated carboxylate, neutral amine), allowing efficient extraction into negative droplets[9].

Q: Why am I seeing a dominant [M+Na]+ peak instead of the expected [M+H]+ precursor? A: Sodium adducts dominate when the mobile phase lacks sufficient protons to outcompete ambient sodium, or when glassware introduces sodium ions into the sample[10]. Action: Ensure you are using strictly LC-MS grade solvents, verify that your 0.1% Formic Acid has not degraded (providing an abundant proton source), and switch to polypropylene vials instead of borosilicate glass for sample preparation.

Q: Does the N-ethyl group affect the molecule's gas-phase basicity compared to primary amino acids? A: Yes. The ethyl group introduces steric hindrance around the nitrogen. While solution-phase pKa dictates initial droplet charging, gas-phase basicity dictates whether the proton is retained during the final desolvation steps[11]. If your declustering potential (DP) or cone voltage is too high, the steric strain can lead to premature in-source fragmentation. Lower your source voltages by 15-20% compared to what you would use for standard primary amino acids like alanine.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Ethylalanine Synthesis

Welcome to the Technical Support Center for amino acid derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the reductive amination of L-alanine using acetaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the reductive amination of L-alanine using acetaldehyde. While reductive amination is a cornerstone of synthetic chemistry[1], the specific physical and chemical properties of these reagents often lead to poor yields, unreacted starting materials, and complex side-product profiles.

This guide provides deep mechanistic insights, a troubleshooting FAQ, and a self-validating experimental protocol to help you suppress over-alkylation and maximize your yield of N-ethylalanine.

Mechanistic Causality & Reaction Pathway

To troubleshoot effectively, we must first understand the causality of the reaction network. The synthesis of N-ethylalanine proceeds via the nucleophilic attack of the primary amine of L-alanine on the carbonyl carbon of acetaldehyde, followed by dehydration to form an imine/iminium intermediate[1]. This intermediate is then reduced by a hydride source to form the target secondary amine.

However, this pathway is highly susceptible to two major competing side reactions:

  • Over-alkylation (Polyalkylation): The target N-ethylalanine is a secondary amine. Because of the electron-donating effect of the new ethyl group, this secondary amine is often more nucleophilic than the starting primary amine. If excess acetaldehyde is present, it will rapidly react to form N,N-diethylalanine[2].

  • Direct Carbonyl Reduction: If the reducing agent is too strong or the pH is incorrect, the hydride source will reduce acetaldehyde directly into ethanol[3], destroying your stoichiometric ratio and leaving unreacted L-alanine.

MechanisticPathway Ala L-Alanine (Primary Amine) Imine Imine / Iminium Intermediate Ala->Imine + AcH Dehydration AcH Acetaldehyde (Carbonyl) AcH->Imine EtOH Ethanol (Side Product) AcH->EtOH Direct Reduction (Poor Selectivity) NEtAla N-Ethylalanine (Target Product) Imine->NEtAla Hydride Reduction (NaBH3CN) NNEt2Ala N,N-Diethylalanine (Over-alkylation) NEtAla->NNEt2Ala + Excess AcH + Reductant

Caption: Reaction pathway of L-alanine reductive amination highlighting target and competing side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of N,N-diethylalanine even when I use a 1:1 stoichiometric ratio? A: Over-alkylation is a pervasive issue because the product amine can react further with the carbonyl compound[2]. In a one-pot "direct" reductive amination, all reagents are present simultaneously. If acetaldehyde is added too quickly, local concentration spikes allow the newly formed N-ethylalanine to react with unconsumed acetaldehyde. Solution: Switch to a stepwise (indirect) addition method. Pre-form the imine completely before adding the reducing agent, and use a slight stoichiometric deficit of acetaldehyde (0.95 eq) to mathematically restrict the possibility of double alkylation[2].

Q2: My conversion is low, and I am detecting significant ethanol formation. How do I fix this? A: This indicates a failure in chemoselectivity. Your reducing agent is attacking the C=O bond of the aldehyde rather than the C=N bond of the imine[3]. This usually happens for two reasons:

  • Wrong Reductant: Using Sodium Borohydride (NaBH₄) in a one-pot setup will rapidly reduce acetaldehyde. You must use a milder, more selective reagent like Sodium Cyanoborohydride (NaBH₃CN)[4].

  • Incorrect pH: NaBH₃CN requires a strictly controlled pH of 4–5 to work. At this pH, the imine is protonated into an iminium ion, making it highly electrophilic. NaBH₃CN is a weak nucleophile that will only attack the activated iminium ion, leaving the unprotonated aldehyde untouched[4].

Q3: I know Sodium Triacetoxyborohydride (STAB) is the most selective reagent against over-alkylation. Why did my reaction fail when I used it with L-alanine? A: STAB is indeed an excellent, highly selective reducing agent that avoids the toxicity of cyanide byproducts[4],[5]. However, STAB is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or THF[5]. Unprotected L-alanine exists as a highly polar zwitterion and is completely insoluble in DCE. Solution: If you wish to use STAB, you must first esterify the L-alanine (e.g., L-alanine methyl ester hydrochloride) to make it soluble in organic solvents, perform the reductive amination, and then hydrolyze the ester back to the carboxylic acid.

Quantitative Comparison of Reducing Agents

Selecting the correct hydride source is the most critical variable in your experimental design. The table below summarizes the causality between reagent choice and reaction outcomes.

Reducing AgentSolvent CompatibilitySelectivity (Imine vs. Aldehyde)Over-alkylation RiskApplication Notes
NaBH₄ Alcohols, H₂OLow (Rapidly reduces aldehydes)HighNot recommended for direct reductive amination. Requires strict stepwise isolation of the imine[2].
NaBH₃CN MeOH, H₂O, THFHigh (Strictly at pH 4–5)ModerateIdeal for unprotected amino acids in protic solvents. Generates toxic HCN during workup[4].
STAB (NaBH(OAc)₃) DCE, THFVery HighLowBest for esterified amino acids. Mild conditions, fast reaction times, and fewer side products[5].

Self-Validating Experimental Protocol

To synthesize N-ethylalanine directly from unprotected L-alanine, we must use a protic solvent system and NaBH₃CN. This protocol incorporates built-in validation checkpoints to ensure the reaction does not proceed to failure.

Materials: L-Alanine (1.0 eq), Acetaldehyde (0.95 eq), NaBH₃CN (1.2 eq), Methanol, Deionized Water, Glacial Acetic Acid.

Step 1: Solubilization & pH Control

  • Dissolve L-alanine (10 mmol) in a 1:1 mixture of Methanol/H₂O (20 mL).

  • Validation Checkpoint: Insert a calibrated pH meter. Add glacial acetic acid dropwise until the solution reaches exactly pH 5.5.

  • Causality: If the pH drops below 4, the amine becomes fully protonated (ammonium) and loses its nucleophilicity. If it exceeds 6, the imine will not protonate into the reactive iminium ion[4].

Step 2: Temperature Control

  • Submerge the reaction flask in an ice bath and allow it to cool to 0 °C.

  • Causality: Acetaldehyde is extremely volatile (boiling point 20.2 °C). Conducting this reaction at room temperature will cause the acetaldehyde to evaporate before it can react, leading to unreacted L-alanine.

Step 3: Stepwise Imine Formation

  • Prepare a solution of acetaldehyde (9.5 mmol, 0.95 eq) in 5 mL of cold Methanol.

  • Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Validation Checkpoint: Stir for 1 hour at 0 °C. Pull a 10 µL aliquot and analyze via LC-MS or TLC. Do not proceed until you confirm the disappearance of the acetaldehyde peak. This stepwise approach prevents over-alkylation[2].

Step 4: Selective Reduction

  • Add NaBH₃CN (12 mmol, 1.2 eq) portion-wise over 15 minutes while maintaining the temperature at 0 °C.

  • Stir for an additional 2 hours, allowing the reaction to slowly warm to room temperature.

Step 5: Quenching & Isolation (Safety Critical)

  • Warning: Quenching NaBH₃CN with acid releases highly toxic Hydrogen Cyanide (HCN) gas[4]. This step must be performed in a certified fume hood.

  • Carefully adjust the pH to 2.0 using 1M HCl to destroy excess hydride.

  • Purify the resulting zwitterionic N-ethylalanine using Strong Cation Exchange (SCX) chromatography, eluting with dilute ammonium hydroxide.

Troubleshooting Logic Workflow

Use the following diagnostic tree to rapidly identify and resolve issues based on your crude LC-MS or NMR data.

TroubleshootingWorkflow Start LC-MS / NMR Analysis of Crude Mixture Issue1 High N,N-Diethylalanine? Start->Issue1 Issue2 High Ethanol / Low Yield? Start->Issue2 Issue3 Unreacted L-Alanine? Start->Issue3 Sol1 Use 0.95 eq Acetaldehyde Dropwise Addition Issue1->Sol1 Yes Sol2 Cool to 0°C Check pH (Target 4-5) Issue2->Sol2 Yes Sol3 Verify Imine Formation Before Reductant Addition Issue3->Sol3 Yes

Caption: Logical troubleshooting workflow for resolving common side products in N-ethylalanine synthesis.

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Optimization

Technical Support Center: Mitigating N-Ethylalanine Degradation During High-Temperature Storage

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the thermal instability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the thermal instability of N-ethylalanine in experimental and pharmaceutical workflows.

Rather than simply providing a list of fixes, this guide explains the thermodynamic causality behind the degradation of N-alkyl amino acids, ensuring you can engineer robust, self-validating protocols for your specific formulations.

I. Fundamental Mechanisms of Thermal Degradation (FAQ)

Q: Why does N-ethylalanine degrade so rapidly at elevated temperatures compared to standard non-alkylated amino acids? A: The degradation of amino acids at high temperatures follows irreversible first-order reaction kinetics[1]. N-ethylalanine is particularly susceptible because the N-ethyl group alters both the steric hindrance and the nucleophilicity of the α -amine. At elevated temperatures, the primary degradation pathways are thermal decarboxylation and oxidative deamination[2]. The ethyl group donates electron density, which can destabilize the α -carbon under thermal stress, accelerating the transition state that leads to decarboxylation.

Q: How does the pH of my formulation influence this degradation? A: Amino acids exhibit maximum hydrothermal stability when maintained in their zwitterionic form[2]. For N-ethylalanine, this buffered zwitterion region falls roughly between pH 3.0 and 8.5 at room temperature. However, as temperature increases, the ionization constant of water changes. If your formulation is unbuffered, the high-temperature environment can shift the solution pH, pushing the molecule out of its stable zwitterionic state and accelerating base-catalyzed deamination or acid-catalyzed hydrolysis.

Q: Is ambient oxygen a significant factor if my primary stressor is heat? A: Yes. The degradation rates of solid and dissolved amino acids in the presence of oxygen are significantly faster than their baseline hydrolysis rates in anoxic aqueous solutions[1]. Oxygen acts as a catalyst for radical-mediated oxidative deamination. Therefore, thermal stress in the presence of dissolved oxygen creates a synergistic degradation environment.

II. Quantitative Stability Metrics

To effectively mitigate degradation, it is crucial to understand the thermodynamic baseline of amino acid stability. Table 1 summarizes key kinetic parameters that should inform your formulation strategy.

Table 1: Thermodynamic and Kinetic Parameters Influencing Amino Acid Thermal Stability

ParameterValue Range / ObservationImplication for FormulationReference
Activation Energy ( Ea​ ) 88.5 – 137.44 kJ/molDegradation is highly temperature-dependent; high Ea​ means room-temp excursions are manageable if properly mitigated.[1]
Aqueous Hydrolysis Rate 6.63×10−41.36×10−3 h −1 Baseline degradation in water is slow; rapid degradation indicates oxidative or catalytic factors.[1]
Solid-State Degradation Rate 0.02 – 27.98 h −1 (in air, high temp)Lyophilized powders must be sealed under inert gas to prevent rapid oxidation.[1]
Optimal Stability pH 3.0 – 8.5Must buffer formulations to maintain the stable zwitterionic species.[2]
Cu(II) Complex Stability ( logK1​ ) 6.97 ± 0.04Trace metals can coordinate N-ethylalanine; use chelators like EDTA if metal ions are present in the matrix.[3]

III. Diagnostic and Mitigation Workflow

When you detect a drop in N-ethylalanine concentration, identifying the specific degradation pathway via mass spectrometry is the first step toward mitigation.

Workflow N1 Identify Degradation in N-ethylalanine N2 Perform LC-MS/MS Analysis N1->N2 N3 Mass Shift: -44 Da (Thermal Decarboxylation) N2->N3 N4 Mass Shift: -17 Da (Oxidative Deamination) N2->N4 N5 Action: Optimize pH (5.5-7.0) Stabilize Zwitterion N3->N5 N6 Action: Argon Purge Eliminate O2 Catalyst N4->N6 N7 Validation: Accelerated Stability Testing (AST) N5->N7 N6->N7

Logical workflow for diagnosing and mitigating N-ethylalanine thermal degradation.

IV. Self-Validating Mitigation Protocol

To ensure your mitigation strategy is effective, implement the following step-by-step methodology. This protocol is designed as a self-validating system, meaning it contains internal controls that confirm the success of each step independently of the final analytical result.

Step 1: Baseline Quantification & Control Setup

  • Action: Prepare your N-ethylalanine formulation. Spike the sample with a stable heavy-isotope internal standard (e.g., 13 C, 15 N-labeled N-ethylalanine).

  • Causality: The internal standard corrects for any matrix effects or ionization suppression during LC-MS/MS analysis.

  • Self-Validation: If the absolute signal of the internal standard drops significantly during analysis, you have an instrument or extraction issue, not a thermal degradation issue.

Step 2: Iso-Coulombic pH Buffering

  • Action: Formulate the solution using a non-volatile buffer (e.g., citrate or phosphate) to a pH of 6.0.

  • Causality: Maintaining the zwitterion is critical[2]. Volatile buffers (like ammonium acetate) can evaporate during high-temperature storage or lyophilization, causing drastic pH shifts that trigger degradation.

  • Self-Validation: Measure the pH at room temperature, then heat a blank buffer solution to your target stress temperature (e.g., 60°C) and measure the pH again. Ensure the shift remains well within the 3.0–8.5 stability window.

Step 3: Oxygen Exclusion and Packaging

  • Action: Purge the formulation and the headspace of amber glass vials with high-purity Argon gas for 5 minutes prior to sealing.

  • Causality: Argon is heavier than nitrogen and more effectively displaces oxygen, halting oxidative deamination[1]. Amber glass prevents UV-induced radical generation which exacerbates thermal degradation.

  • Self-Validation: Include a resazurin oxygen-indicator strip in a dummy vial processed alongside your samples. If the strip remains colorless after purging and sealing, anoxic conditions have been successfully achieved.

Step 4: Accelerated Thermal Stress and Kinetic Analysis

  • Action: Incubate the sealed vials at multiple elevated temperatures (e.g., 40°C, 60°C, 80°C). Pull aliquots at predetermined time points (e.g., Day 0, 3, 7, 14) and immediately quench the reaction by freezing at -80°C.

  • Causality: Testing multiple temperatures allows you to calculate the Arrhenius activation energy ( Ea​ ) specific to your formulation matrix, enabling accurate shelf-life predictions.

  • Self-Validation: Plot ln([A]/[A]0​) versus time. A highly linear fit ( R2>0.95 ) confirms that the degradation follows first-order kinetics[1]. If the plot is non-linear, a secondary mechanism (like aggregation or precipitation) is occurring, prompting a re-evaluation of the excipients.

V. References

  • Thermal degradation of 18 amino acids during pyrolytic processes Source: Scientific Reports (2024 Nov 25;14(1):29192) URL:

  • Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability Source: The Journal of Physical Chemistry A (2003) URL:

  • The Use of Graph-theoretical Models to Evaluate Two Electroanalytical Methods for Determination of Stability Constants Source: Croatica Chemica Acta (2008) URL:

Sources

Troubleshooting

Overcoming steric hindrance when coupling N-ethylalanine

[label="Minimized Racemization", Validating Experimental Systems I'm now integrating self-validating checks into the experimental protocols. I'm building a protocol using COMU/Oxyma, where a color change indicates succes...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Minimized Racemization",

Validating Experimental Systems

I'm now integrating self-validating checks into the experimental protocols. I'm building a protocol using COMU/Oxyma, where a color change indicates successful activation and the TNBS test validates coupling. I'll include acid fluorides for highly hindered cases, incorporating this into the guide for practical application, adding a technical support center. I'm focusing on rigorous details.

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I frequently guide researchers through one of the most notoriously difficult challenges in solid-phase peptide synthesis (SPPS): acylating an N-alkylated amino acid.

Coupling an incoming amino acid onto an N-ethylalanine (N-EtAla) residue introduces severe steric bulk and reduces the nucleophilicity of the secondary amine. To achieve high yields and preserve chiral integrity, we must abandon standard protocols and adopt highly optimized, self-validating methodologies.

Logical Relationship: The Causality of Steric Hindrance

Before troubleshooting, it is critical to understand why standard couplings fail. The diagram below illustrates the causal relationship between N-alkyl steric shielding, reaction kinetics, and the resulting risk of epimerization.

Mechanism N_Alkyl N-Ethyl Group on Amine Steric Steric Shielding & Reduced Nucleophilicity N_Alkyl->Steric Slow Slow Acylation Rate with Standard Reagents Steric->Slow Racemization Prolonged Base Exposure Leads to Racemization Slow->Racemization Solution Highly Reactive Activators (COMU, BTC, Acid Fluorides) Slow->Solution Intervention Fast Rapid Acylation & Preserved Chirality Solution->Fast

Causal relationship between N-alkyl steric hindrance, acylation rates, and racemization risks.

Troubleshooting Guide & FAQs

Q1: Why do standard coupling reagents like HBTU or DIC/HOBt yield incomplete sequences when coupling onto N-ethylalanine? Causality: The N-ethyl group acts as a physical shield, blocking the incoming activated carboxylic acid from reaching the secondary amine. Furthermore,1 in N-alkyl couplings because it forms a bulky, highly stable active ester that cannot navigate the steric clash[1].

Q2: What are the best coupling reagents for acylating an N-ethyl amino acid? Causality & Solution: You must increase the electrophilicity of the incoming amino acid. For moderate steric hindrance, use uronium salts with superior leaving groups like 2[2]. COMU is particularly effective because it relies on the Oxyma leaving group, which is less sterically demanding than benzotriazoles[2]. For extreme steric hindrance (e.g., coupling a β -branched amino acid like Valine onto N-EtAla), you must bypass active esters entirely and use or generate an acid chloride in situ using 3[3].

Q3: How can I prevent racemization during these difficult, slow couplings? Causality & Solution: Because N-alkyl acylation is slow, the activated amino acid spends a prolonged time exposed to the coupling base (e.g., DIPEA). This promotes the formation of an oxazolone intermediate, leading to α -proton abstraction and epimerization. To prevent this, swap strong bases for weaker, sterically hindered bases like 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine)[4].

Q4: Why is my Kaiser (ninhydrin) test showing a negative result even though the coupling failed? Causality: The Kaiser test relies on the presence of primary amines. N-ethylalanine contains a secondary amine, which will yield a false negative. You must use the TNBS (2,4,6-trinitrobenzenesulfonic acid) test or the Chloranil test to accurately detect unreacted secondary amines.

Quantitative Data: Coupling Reagent Comparison

Table 1: Performance metrics of coupling reagents for N-alkylated secondary amines.

Coupling ReagentActivation IntermediateReactivity with N-AlkylRacemization RiskTechnical Notes
HBTU / DIC+HOBt OBt esterLowHigh (due to slow rxn)HOBt suppresses reaction rates for N-alkyl couplings[1].
HATU HOAt esterHighModerateStandard choice for moderate steric hindrance[2].
COMU Oxyma esterVery HighLowAllows visual monitoring of activation; safer than HATU.
Triphosgene (BTC) Acid ChlorideExtremely HighLow to ModerateRequired for severe hindrance; needs strict anhydrous conditions.
Acid Fluorides Acid FluorideExtremely HighLowExcellent for highly hindered couplings (e.g., Val to N-alkyl)[5].

Experimental Workflows & Methodologies

To ensure a self-validating system, follow this decision tree to select the appropriate protocol based on the steric bulk of the incoming amino acid.

Workflow Start Identify N-Ethylalanine Coupling Step Check Is Incoming Amino Acid Sterically Hindered? (e.g., Val, Ile, Pro) Start->Check Severe Use BTC (Triphosgene) or Acid Fluorides Check->Severe Yes Moderate Use COMU or HATU + Oxyma Pure Check->Moderate No MW Apply Microwave Irradiation (75°C) Severe->MW Moderate->MW Test Perform TNBS Test (Kaiser is false negative) MW->Test

Workflow for selecting the optimal coupling strategy for N-ethylalanine based on steric hindrance.

Protocol A: Microwave-Assisted COMU Coupling (For Moderate Hindrance)

This protocol utilizes , which provides a built-in visual validation of active ester formation.

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-ethylalanine residue. Wash thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve 5 eq. Fmoc-AA-OH and 5 eq. COMU in a minimum volume of DMF.

  • Base Addition & Visual Validation: Add 10 eq. TMP (2,2,6,6-tetramethylpiperidine). Self-Validation Check: The solution will immediately change from yellow to orange/pink, confirming the successful formation of the highly reactive Oxyma ester.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15–30 minutes.

  • Cleavage & Validation: Wash the resin with DMF, then DCM. Self-Validation Check: Perform a TNBS test. A colorless bead indicates complete coupling, while a red/orange bead indicates unreacted secondary amines. Repeat coupling if necessary.

Protocol B: Triphosgene (BTC) Mediated Coupling (For Severe Hindrance)

When coupling a β -branched amino acid (e.g., Fmoc-Val-OH) onto N-EtAla, active esters will fail. You must generate an acid chloride in situ using 4[4].

  • Preparation: Swell the Fmoc-deprotected N-ethyl peptide resin in anhydrous THF or DCM. Strict anhydrous conditions are required to prevent acid chloride hydrolysis.

  • Activation: In a fume hood, dissolve 3 eq. Fmoc-AA-OH and 1 eq. BTC (bis(trichloromethyl)carbonate) in dry THF[3].

  • Base Addition: Dropwise, add 10 eq. 2,4,6-collidine. Self-Validation Check: The formation of a white precipitate (collidinium hydrochloride) confirms the successful generation of the acid chloride.

  • Coupling: Immediately transfer the suspension to the resin. Agitate at room temperature for 2 hours.

  • Validation: Wash extensively with DCM, then DMF. Perform the TNBS test to confirm the absence of secondary amines.

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Optimization

Troubleshooting low recovery yields in N-ethylalanine extraction

[rankdir=LR, splines=ortho, bgcolor=white, fontname="Helvetica", fontsize=10, nodesep=0.5, ranksep=0.75, Fig 1: pH-dependent speciation of N-ethylalanine dictating the required extraction mechanism. Frequently Asked Ques...

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Author: BenchChem Technical Support Team. Date: April 2026

[rankdir=LR, splines=ortho, bgcolor=white, fontname="Helvetica", fontsize=10, nodesep=0.5, ranksep=0.75,

Fig 1: pH-dependent speciation of N-ethylalanine dictating the required extraction mechanism.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my extraction yield <10% when using ethyl acetate or dichloromethane (DCM) at neutral pH? Causality: At pH 6–8, N-ethylalanine exists almost exclusively as a zwitterion. Although its net charge is zero, the localized charges ( NH2+​ and COO− ) form a rigid hydration shell via strong hydrogen bonding with water. This hydration energy far exceeds the solvation energy offered by moderately polar solvents like ethyl acetate, preventing partitioning into the organic phase. Solution: You must disrupt the zwitterion. Shift the pH to either < 2.0 (to form a pure cation) or > 11.0 (to form a pure anion), and employ an ion-pairing reagent to mask the remaining charge 1.

Q2: I adjusted the pH to 2.0 and extracted with DCM, but recovery is still poor (<30%). What am I missing? Causality: At pH 2.0, the carboxyl group is neutralized ( COOH ), but the secondary amine is still protonated ( NH2+​ ). The molecule is now a cation. Hydrophilic cations do not partition into DCM without a hydrophobic counter-ion. Solution: Implement Ion-Pair Liquid-Liquid Extraction (IP-LLE). Add a lipophilic anionic counter-ion, such as bis(2-ethylhexyl)phosphoric acid (D2EHPA) or sodium hexane-sulfonate. The bulky hydrophobic tail of the counter-ion binds electrostatically to the protonated amine, forming a neutral, highly lipophilic complex that readily partitions into the organic phase 2.

Q3: During IP-LLE with D2EHPA, an unbreakable emulsion forms. How do I resolve this without losing my analyte? Causality: Ion-pairing reagents are essentially amphiphilic surfactants. By reducing interfacial tension between the aqueous and organic phases, they stabilize emulsions—especially if your sample matrix contains endogenous proteins or lipids. Solution:

  • Salting-Out: Increase the ionic strength of the aqueous phase by adding 0.5 M NaCl or Na2​SO4​ . This increases the density of the aqueous phase and drives the surfactant complex into the organic layer via the salting-out effect 3.

  • Mechanical Disruption: Centrifuge the biphasic mixture at 3000 × g for 10 minutes at 4°C instead of relying on gravity settling.

Q4: Is there a more reproducible, lower-solvent alternative to IP-LLE for complex biological matrices? Causality: Yes. Solid-Phase Extraction (SPE) using a Mixed-Mode Strong Cation Exchange (MCX) sorbent is vastly superior for complex matrices. MCX resins contain both hydrophobic (divinylbenzene) and strong cation exchange (sulfonic acid) functional groups. Solution: By loading the sample at pH 3.0, N-ethylalanine is positively charged and binds strongly to the sulfonic acid groups. This ionic bond is so strong that you can wash the cartridge with 100% methanol to remove all neutral and acidic impurities without eluting your analyte. Elution is then triggered by raising the pH to deprotonate the amine.

Validated Experimental Protocols

To ensure self-validating results, always run a spiked blank (water + N-ethylalanine standard) alongside your actual samples to verify absolute recovery independent of matrix effects.

Protocol A: Ion-Pair Liquid-Liquid Extraction (IP-LLE)

Best for: Scalable bulk extractions and simple aqueous matrices.

  • Aqueous Phase Preparation: Transfer 10 mL of the aqueous sample containing N-ethylalanine to a separatory funnel.

  • pH Adjustment: Add 1 M HCl dropwise until the pH reaches 1.5 - 2.0. (Self-Validation Check: Verify pH with a calibrated probe. The carboxylate must be fully protonated to prevent zwitterion formation).

  • Salting-Out: Dissolve 0.5 g of anhydrous Na2​SO4​ into the aqueous phase to increase ionic strength and prevent emulsions.

  • Ion-Pair Addition: Add 10 mL of an organic solvent mixture (e.g., Dichloromethane/Ethyl Acetate 80:20 v/v) containing 50 mM of D2EHPA.

  • Extraction: Shake vigorously for 5 minutes. Vent frequently to release pressure.

  • Phase Separation: Allow the phases to separate for 15 minutes. If an emulsion persists, centrifuge the mixture at 3000 × g for 10 minutes.

  • Recovery: Collect the lower organic layer. The N-ethylalanine is now in the organic phase as a lipophilic ion-pair complex.

  • Back-Extraction (Optional): To strip the amino acid back into an aqueous format for downstream LC analysis, extract the organic layer with 5 mL of 0.1 M NaOH. The high pH will deprotonate the amine, breaking the ion pair and driving the now-anionic N-ethylalanine back into the aqueous phase.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Best for: High-throughput analysis, LC-MS preparation, and complex biological matrices.

  • Sample Pre-treatment: Dilute 1 mL of sample with 1 mL of 2% Phosphoric acid ( H3​PO4​ ). Ensure the final pH is < 3.0.

  • Cartridge Conditioning: Pass 2 mL of Methanol (MeOH) through a 30 mg/3cc MCX cartridge, followed by 2 mL of LC-MS grade Water. Do not let the sorbent dry out.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. The protonated secondary amine binds to the sulfonic acid groups.

  • Wash 1 (Aqueous): Wash with 2 mL of 2% Formic acid in water to remove highly polar, non-basic interferences.

  • Wash 2 (Organic): Wash with 2 mL of 100% MeOH to remove hydrophobic neutral and acidic impurities. (Self-Validation Check: Analyze this wash fraction via LC-MS; zero N-ethylalanine should be present if the ionic bond is secure).

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic interaction.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in your mobile phase.

Extraction Strategy Workflow

ExtractionLogic Start Aqueous Sample N-Ethylalanine CheckMatrix Assess Sample Matrix Start->CheckMatrix SPE_Path Complex Matrix (Proteins/Lipids/Salts) CheckMatrix->SPE_Path High Impurities LLE_Path Simple Matrix (Buffer/Water/Bulk) CheckMatrix->LLE_Path High Volume/Clean MCX_Load MCX SPE Load Adjust pH < 3 SPE_Path->MCX_Load MCX_Wash Wash 100% MeOH MCX_Load->MCX_Wash MCX_Elute Elute 5% NH4OH in MeOH MCX_Wash->MCX_Elute Recovery High Recovery Yield (>90%) MCX_Elute->Recovery pH_Adjust Adjust pH < 2 (Cationic State) LLE_Path->pH_Adjust Add_IP Add Ion-Pair Reagent (e.g., D2EHPA) pH_Adjust->Add_IP Extract Extract with Organic Solvent Add_IP->Extract Extract->Recovery

Fig 2: Decision matrix and workflow for selecting the optimal N-ethylalanine recovery method.

Quantitative Troubleshooting Matrix

Table 2: Rapid Diagnostic Matrix for Low Yields

SymptomPrimary CauseCorrective Action
Yield < 10% in LLE Zwitterion formation at neutral pH.Adjust pH to < 2.0 or > 11.0 before extraction.
Yield ~30% in IP-LLE Insufficient ion-pair reagent concentration.Increase D2EHPA concentration to 50-100 mM.
Emulsion formation Surfactant effect of IP reagents / Matrix proteins.Add 0.5 M Na2​SO4​ to aqueous phase; centrifuge.
Analyte lost in SPE wash pH of wash solvent is too high, breaking ionic bond.Ensure wash solvents contain no basic modifiers.
Poor SPE elution Amine not fully deprotonated during elution.Ensure elution solvent is freshly prepared 5% NH4​OH .

References

  • National Center for Biotechnology Information. "N-ethylalanine | C5H11NO2 | CID 12003149 - PubChem - NIH.
  • Schügerl, K., et al. "Natural Oils as Green Solvents for Reactive Extraction of 7-Aminocephalosporanic Acid: A Sustainable Approach to Bioproduct Recovery in Environmental Biotechnology." PMC,
  • Kertes, A. S., and King, C. J. "Extraction Behavior of Amino Sulfonic Acid by Tertiary and Quaternary Amines.
  • Ito, K., et al.

Sources

Reference Data & Comparative Studies

Validation

N-ethylalanine vs N-methylalanine receptor binding affinity

N-Alkyl Amino Acids in Peptidomimetic Drug Design: A Comparative Guide to N-Methylalanine vs. N-Ethylalanine Executive Summary The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Alkyl Amino Acids in Peptidomimetic Drug Design: A Comparative Guide to N-Methylalanine vs. N-Ethylalanine

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. N-alkylation—specifically the substitution of standard L-alanine with N-methylalanine (N-Me-Ala) or N-ethylalanine (N-Et-Ala) —is a powerful strategy to enhance proteolytic stability, improve membrane permeability, and restrict backbone conformation.

However, selecting between a methyl and an ethyl N-substituent is not trivial. As a Senior Application Scientist, I have structured this guide to objectively compare the biophysical, synthetic, and pharmacological performance of N-Me-Ala versus N-Et-Ala. By analyzing the causality behind steric hindrance, thermodynamic binding penalties, and synthetic coupling efficiencies, this guide provides drug development professionals with a self-validating framework for optimizing receptor binding affinity.

Mechanistic Foundations: Conformation and Sterics

The primary rationale for utilizing N-alkylated alanines is to restrict the conformational flexibility of the peptide backbone by limiting rotation around the Cα−C and N−Cα bonds, while simultaneously favoring a trans to cis isomerization of the preceding peptide bond[1].

A common misconception in peptidomimetic design is that increasing the size of the N-alkyl group (from methyl to ethyl) drastically alters the allowed Ramachandran ( ϕ,ψ ) space. However, advanced conformational analyses of peptoids and N-alkylated amides demonstrate that the backbone conformational landscape of acetyl-N-ethylalanine dimethylamide is remarkably similar to that of acetyl-N-methylalanine dimethylamide[2].

The Causality of Affinity Shifts: Because the backbone conformation remains largely conserved between the two, any observed differences in receptor binding affinity are almost entirely driven by direct steric interactions between the N-alkyl group and the receptor's binding pocket, rather than backbone deformation[2].

  • N-Methylalanine: Introduces minimal steric bulk. If the N-methyl group points toward a solvent-exposed region or fits into a small hydrophobic cavity, it can entropically enhance binding by displacing ordered water molecules[1].

  • N-Ethylalanine: The additional methylene unit significantly increases the steric volume. If the receptor pocket is rigid, this causes a severe enthalpic penalty (steric clash), drastically reducing binding affinity. It is only beneficial if the receptor possesses a deep, lipophilic sub-pocket capable of accommodating the ethyl chain[3].

G Start Alanine N-Alkylation NMe N-Methylalanine (Minimal Steric Bulk) Start->NMe NEt N-Ethylalanine (Increased Steric Bulk) Start->NEt Backbone Conserved Backbone Constriction (Similar Ramachandran Limits) NMe->Backbone NEt->Backbone AffinityMe Maintained/Enhanced Receptor Affinity Backbone->AffinityMe Fits tight/solvated pockets AffinityEt Variable Affinity (High Risk of Steric Clash) Backbone->AffinityEt Requires large hydrophobic pocket

Caption: Logical pathway illustrating how N-alkyl size influences receptor binding affinity through steric interactions.

Quantitative Data: Comparative Performance

The table below synthesizes the physicochemical and experimental performance metrics of N-Me-Ala and N-Et-Ala when incorporated into standard receptor-targeting peptide scaffolds (e.g., ORL-1 receptor agonists, Integrin ligands)[3][4].

ParameterN-Methylalanine (N-Me-Ala)N-Ethylalanine (N-Et-Ala)Mechanistic Impact
SPPS Coupling Efficiency High (>95% with standard HATU)Moderate to Low (<80%)N-ethylation sterically shields the secondary amine, requiring highly reactive uronium salts and longer coupling times.
Proteolytic Stability ( t1/2​ ) High (Protease resistant)Very HighBoth effectively eliminate the hydrogen bond donor (NH) required for standard protease active site recognition.
Lipophilicity (LogP contribution) +0.5 relative to standard Ala+1.0 relative to standard AlaN-Et-Ala improves passive membrane permeability, advantageous for intracellular targets.
Receptor Binding Affinity ( Ki​ ) Often maintained or improved (e.g., 0.1–5.0 nM range)Often diminished (10x–100x drop)N-Et-Ala frequently causes steric clashes in GPCR and integrin binding pockets unless specifically optimized[3][4].

Experimental Protocols: A Self-Validating System

To objectively compare these two amino acids, empirical validation must be rigorous. The following protocols outline the optimized synthesis and thermodynamic evaluation required to map the structure-activity relationship (SAR) of N-alkylated peptides.

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS)

Causality: Standard coupling reagents (DIC/HOBt) fail with N-ethylalanine due to the severe steric hindrance of the secondary amine. We must use HATU, which contains a 7-azabenzotriazole moiety that accelerates coupling via a neighboring group effect.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to expose the growing amine chain. Wash thoroughly with DMF.

  • Amino Acid Activation:

    • For Fmoc-N-Me-Ala-OH : Dissolve 4 eq of amino acid and 3.9 eq of HATU in DMF. Add 8 eq of N,N-Diisopropylethylamine (DIPEA).

    • For Fmoc-N-Et-Ala-OH : Dissolve 5 eq of amino acid and 4.9 eq of HATU in DMF. Add 10 eq of DIPEA. (The excess reagents force the kinetically slow reaction forward).

  • Coupling: Add the activated mixture to the resin.

    • N-Me-Ala: React for 1 hour at room temperature.

    • N-Et-Ala: React for 3 hours at 50°C using microwave-assisted SPPS to overcome the activation energy barrier.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Isothermal Titration Calorimetry (ITC) for Affinity Measurement

Causality: While radioligand assays provide Ki​ , they do not explain why affinity changed. ITC directly measures the enthalpy ( ΔH ) and entropy ( ΔS ) of binding, allowing us to determine if an N-ethyl substitution caused an enthalpic penalty (steric clash) or an entropic gain (hydrophobic effect)[2].

  • Sample Preparation: Dialyze the purified target receptor protein and the synthesized N-alkylated peptide against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to eliminate heat of dilution artifacts.

  • Instrument Setup: Load the receptor (10-20 μ M) into the ITC cell and the peptide ligand (100-200 μ M) into the injection syringe.

  • Titration: Perform 20 injections of 2 μ L of the peptide into the receptor cell at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), ΔH , and −TΔS .

    • Interpretation: If the N-Et-Ala analog shows a significantly less negative ΔH compared to the N-Me-Ala analog, the ethyl group is causing a steric clash within the receptor pocket.

Workflow SPPS 1. SPPS Synthesis (HATU/DIPEA Activation) Purify 2. RP-HPLC & LC-MS Purification SPPS->Purify Assay 3. ITC Titration (Thermodynamic Profiling) Purify->Assay Data 4. Extract Kd, ΔH, ΔS (Affinity Causality) Assay->Data

Caption: End-to-end experimental workflow for synthesizing and thermodynamically profiling N-alkylated peptides.

Strategic Recommendations for Drug Developers

When optimizing a lead peptide candidate:

  • Default to N-Methylalanine First: N-Me-Ala provides the ideal balance of conformational restriction, improved proteolytic stability, and high synthetic tractability without drastically inflating the steric volume of the ligand[1].

  • Reserve N-Ethylalanine for Permeability Issues or Large Pockets: Only transition to N-Et-Ala if the target receptor is known to possess a highly lipophilic, spacious sub-pocket (e.g., certain Integrin αvβ6 interfaces[3]), or if the primary goal is to drive up the LogP to achieve blood-brain barrier (BBB) penetration, accepting that a drop in raw receptor affinity may occur.

References

  • Lee, B.-C., et al. "Novel, Potent ORL-1 Receptor Agonist Peptides Containing alpha-Helix-promoting Conformational Constraints." PubMed (NIH), Nov. 2002.[Link]

  • Morimoto, J., et al. "A Peptoid with Extended Shape in Water." Journal of the American Chemical Society, Aug. 2019. [Link]

  • Google Patents. "Alpha-V beta-6 integrin ligand and use thereof (JP2019535685A).

Sources

Comparative

Engineering Peptide Conformational Stability: A Comparative Guide to N-Ethylalanine vs. Alanine

The development of peptide-based therapeutics is frequently hindered by two major biophysical limitations: high conformational flexibility, which reduces target receptor affinity, and extreme susceptibility to proteolyti...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of peptide-based therapeutics is frequently hindered by two major biophysical limitations: high conformational flexibility, which reduces target receptor affinity, and extreme susceptibility to proteolytic degradation. To overcome these barriers, drug development professionals increasingly turn to backbone modifications.

This guide provides an in-depth technical comparison between the canonical amino acid Alanine (Ala) and its alkylated derivative N-Ethylalanine (N-EtAla) . By analyzing the causality behind their biophysical differences, we establish a framework for utilizing N-ethylation to engineer highly stable, conformationally constrained peptide drugs.

Mechanistic Foundations: The Causality of Conformational Constraint

The substitution of a single proton with an ethyl group on the peptide backbone fundamentally rewrites the molecule's physical chemistry and local Ramachandran space.

  • Alanine (Ala): As a standard proteinogenic amino acid, alanine features a primary amine that forms a conventional secondary amide bond (-NHCO-). This bond acts as a critical hydrogen bond donor, allowing the peptide to fold into standard secondary structures (like α -helices). However, this exposed, flexible backbone is the exact recognition site for endopeptidases like elastase.

  • N-Ethylalanine (N-EtAla): Alkylating the backbone nitrogen induces three cascading biophysical changes:

    • Pseudo-1,3-Allylic Strain: The bulky N-ethyl group creates severe steric repulsion against the carbonyl oxygen of the preceding residue. This clash restricts the rotation of the ϕ (phi) and ψ (psi) dihedral angles, locking the peptide into a constrained conformation 1.

    • Loss of H-Bond Donor Capacity: The removal of the amide proton eliminates the backbone's ability to donate hydrogen bonds. This denies proteases the transition-state stabilization required for hydrolysis and simultaneously increases the molecule's lipophilicity 2.

    • Cis/Trans Isomerization Shift: While natural peptide bonds are overwhelmingly trans (>99%), the steric bulk of the N-ethyl group equalizes the energy difference between isomers, increasing the cis conformer population. This is highly useful for engineering targeted β -turns.

G N_Ethyl N-ethylalanine Substitution Steric Pseudo-1,3-Allylic Strain N_Ethyl->Steric HBond Loss of Amide H-Bond N_Ethyl->HBond CisTrans Cis/Trans Isomerization N_Ethyl->CisTrans Constraint Conformational Constraint Steric->Constraint Stability Proteolytic Resistance Steric->Stability Permeability Membrane Permeability HBond->Permeability CisTrans->Constraint Constraint->Stability

Caption: Logical flow of how N-ethylation alters peptide biophysical properties and stability.

Comparative Performance Data

The quantitative differences between Alanine and N-Ethylalanine demonstrate why N-alkylation is a premier strategy for pharmacokinetic optimization 3.

ParameterAlanine (Ala)N-Ethylalanine (N-EtAla)Mechanistic Driver
Amide H-Bond Donor YesNoAlkylation of the backbone nitrogen
Conformational Flexibility High (Broad Ramachandran space)Highly ConstrainedPseudo-1,3-allylic strain
Proteolytic Stability (t½) < 30 min> 120 minSteric occlusion of protease S1/S1' pockets
Lipophilicity ( Δ LogP) Baseline+ ~0.7 to 1.0Loss of polar N-H, addition of hydrophobic ethyl
Cis/Trans Amide Ratio > 99:1 (Trans)~ 80:20 (Sequence dependent)Steric clash equalization between isomers

Experimental Methodologies: Self-Validating Protocols

Working with N-alkylated amino acids requires specialized synthetic and analytical approaches. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Ethylated Peptides

Coupling an amino acid onto the secondary amine of N-EtAla is notoriously difficult due to extreme steric hindrance. Standard carbodiimide chemistry (e.g., DIC/Oxyma) will fail, leading to truncated deletion sequences.

  • Step 1: Coupling the N-EtAla Residue.

    • Action: Use HATU (1 eq) and HOAt (1 eq) with DIPEA (2 eq) for 2 hours.

    • Causality: HOAt is preferred over HOBt because the neighboring group effect of its pyridine nitrogen accelerates the acylation of hindered amines.

  • Step 2: Coupling onto the N-EtAla Residue.

    • Action: Use symmetric anhydrides or highly reactive acyl fluorides (e.g., generated via BTC/collidine) for the incoming amino acid.

    • Causality: Acyl fluorides bypass the steric barrier of the N-ethyl group due to the small atomic radius of fluorine and the high electrophilicity of the carbonyl carbon.

  • Step 3: Self-Validation System (Micro-Cleavage).

    • Action: Before proceeding to the next synthesis cycle, extract 1 mg of resin and treat with TFA/H 2​ O (95:5) for 30 minutes. Analyze the supernatant via LC-MS.

    • Logic: If the unreacted secondary amine peak constitutes >5% of the total ion current, the coupling must be repeated. This self-validating step prevents the propagation of deletion sequences that would ruin final HPLC purification yields.

Protocol B: Proteolytic Stability Assay (Elastase)

To objectively compare the stability of the Ala vs. N-EtAla variants, an accelerated proteolytic assay using human neutrophil elastase is utilized.

  • Step 1: Reaction Initiation.

    • Action: Prepare a 100 µM stock of the purified peptide in PBS (pH 7.4). Add elastase to a final concentration of 10 nM.

    • Causality: Elastase specifically targets small, unhindered hydrophobic residues like Alanine. The N-ethyl group directly tests the enzyme's ability to accommodate bulky backbone modifications in its S1 pocket.

  • Step 2: Time-Course Quenching.

    • Action: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes, immediately mixing them into 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: Elastase requires a pH of ~7.5 to maintain its catalytic triad (Ser-His-Asp) in an active state. The sudden introduction of 1% TFA drops the pH to <2.0, instantly protonating the histidine residue and irreversibly denaturing the enzyme.

  • Step 3: Self-Validation System (Baseline Integrity).

    • Action: The 0-minute time point must be quenched before the addition of the enzyme.

    • Logic: This serves as the 100% Area Under the Curve (AUC) baseline. If the 0-minute LC-MS trace shows degradation, it proves the degradation is due to sample handling or buffer instability, invalidating the enzymatic cleavage hypothesis and prompting a protocol reset.

Workflow Step1 Fmoc-SPPS HATU/HOAt Step2 Micro-Cleavage LC-MS Check Step1->Step2 Step3 Global Cleavage TFA/TIS/H2O Step2->Step3 Step4 Elastase Assay Time-course Step3->Step4 Step5 HPLC Quant AUC Analysis Step4->Step5

Caption: Workflow for synthesizing and validating the proteolytic stability of modified peptides.

References
  • Title: A Peptoid with Extended Shape in Water | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: Tuning of Protease Resistance in Oligopeptides through N-Alkylation Source: escholarship.org URL: [Link]

  • Title: Synthesis of novel non-proteinogenic amino acids: N-ethyl- α , β -dehydroamino acid methyl esters Source: uminho.pt URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of N-ethylalanine Quantification by LC-MS/MS

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of novel amino acid derivatives like N-ethylalanine is paramount. This guide provides an in-depth comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of novel amino acid derivatives like N-ethylalanine is paramount. This guide provides an in-depth comparison of analytical strategies for the validation of N-ethylalanine quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Grounded in extensive field experience, this document explains the rationale behind experimental choices, ensuring a robust and self-validating analytical protocol.

The accurate measurement of drug concentrations and their metabolites in biological matrices is a critical component of regulatory decisions regarding the safety and efficacy of new drug products.[1][2] Therefore, the bioanalytical methods used must be well-characterized, thoroughly validated, and meticulously documented to ensure the reliability of the data.[1][3] This guide is structured to provide both the "how" and the "why," empowering you to develop and validate a method that is fit for its intended purpose.[1][3]

At the heart of any successful bioanalytical method is a deep understanding of the analyte's physicochemical properties and the potential challenges they present. N-ethylalanine, as a small, polar amino acid derivative, poses several analytical hurdles that must be overcome to achieve reliable quantification.

The Analytical Challenge: Small, Polar Molecules

The quantification of small, polar analytes like N-ethylalanine in complex biological matrices (e.g., plasma, urine, tissue homogenates) is a significant challenge in bioanalytical chemistry.[4] Traditional reversed-phase liquid chromatography (RP-LC), a workhorse in many labs, often struggles to retain these highly water-soluble compounds, leading to poor chromatographic resolution and potential co-elution with endogenous interferences.[5][6][7] This can result in a phenomenon known as the "matrix effect," where co-eluting compounds from the biological sample suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results.[4][8][9][10][11] The matrix effect is a primary concern in LC-MS/MS bioanalysis and its thorough investigation is a regulatory requirement.[8][9]

To address these challenges, several chromatographic and sample preparation strategies can be employed. This guide will compare two primary approaches for the LC-MS/MS analysis of N-ethylalanine: Hydrophilic Interaction Liquid Chromatography (HILIC) and Derivatization followed by Reversed-Phase Liquid Chromatography .

Comparative Analysis of Chromatographic Strategies

The choice of chromatographic strategy is a critical decision in method development and will significantly impact the performance and robustness of the final validated method.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds that are poorly retained by reversed-phase chromatography.[7][12][13][14][15] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][14] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase, leading to their retention.[12]

Advantages of HILIC for N-ethylalanine Analysis:

  • Direct Analysis: HILIC allows for the direct analysis of underivatized N-ethylalanine, simplifying sample preparation and reducing the potential for variability introduced by a derivatization step.[12][13]

  • Improved Retention: It provides excellent retention for polar analytes like N-ethylalanine, moving them away from the void volume where matrix effects are often most pronounced.[13][14][16]

  • MS Compatibility: The high organic content of the mobile phase in HILIC can enhance ESI efficiency, potentially leading to improved sensitivity.[14]

Considerations for HILIC:

  • Method Development Complexity: HILIC separations can be more sensitive to small changes in mobile phase composition, pH, and buffer concentration, requiring careful method development and optimization.[14]

  • Matrix Effects: While HILIC can mitigate some matrix effects by retaining polar analytes, it is not immune. Phospholipids, a common source of matrix effects in plasma, can still co-elute and cause ion suppression.[8]

  • Peak Shape: Achieving good peak shape for all analytes can be challenging and is often dependent on the choice of stationary phase and mobile phase modifiers.[12]

Strategy 2: Derivatization followed by Reversed-Phase LC

Derivatization involves chemically modifying the N-ethylalanine molecule to make it less polar and more amenable to retention on a reversed-phase column.[17][18] This approach also often improves the ionization efficiency of the analyte, leading to enhanced sensitivity.[17]

Advantages of Derivatization for N-ethylalanine Analysis:

  • Robust Chromatography: Reversed-phase chromatography is a well-understood and robust technique, often providing excellent peak shapes and separation efficiencies.

  • Increased Sensitivity: Derivatizing agents can be chosen to introduce a readily ionizable group, significantly boosting the MS signal.[17][18]

  • Reduced Matrix Effects: By making the analyte more hydrophobic, it can be chromatographically separated from many of the polar endogenous components that cause matrix effects.

Considerations for Derivatization:

  • Added Complexity: The derivatization step adds complexity to the sample preparation workflow, increasing the potential for error and variability.[19]

  • Reaction Efficiency and Stability: The derivatization reaction must be consistent and reproducible. The stability of the derivatized product must also be thoroughly evaluated.[17]

  • Reagent Interference: The derivatizing reagent and its byproducts can potentially interfere with the analysis.[19]

Comparative Summary of Chromatographic Strategies
FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Derivatization with Reversed-Phase LC
Sample Preparation Simpler (e.g., protein precipitation)More complex (includes derivatization step)
Chromatography Good retention for polar analytesRobust and well-established
Sensitivity Generally good, can be enhanced by high organic mobile phaseOften higher due to introduction of ionizable groups
Matrix Effects Can mitigate some polar interferencesCan separate analyte from polar interferences
Method Development Can be more complex and require careful optimizationDerivatization step requires optimization and validation
Throughput Potentially higher due to simpler sample preparationCan be lower due to additional derivatization step

Validation Framework: Adhering to Global Standards

A robust bioanalytical method validation is essential to ensure the reliability of the data generated.[3] The validation process should be conducted in accordance with international guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, which has been adopted by major regulatory agencies including the FDA and EMA.[1][20][21][22][23] This harmonized guideline provides a framework for the validation of bioanalytical assays, ensuring global acceptance of the data.[21][23]

The key parameters that must be evaluated during method validation include selectivity, accuracy, precision, sensitivity, and stability.[21][24][25]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for N-ethylalanine quantification.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Chromatography & MS Conditions MD1->MD2 MD3 Sample Preparation MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Calibration Curve & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Stability V4->V5 SA1 Incurred Sample Reanalysis (ISR) V5->SA1 SA2 Routine Sample Analysis SA1->SA2

Caption: Workflow for LC-MS/MS Method Validation.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key validation experiments. These protocols are designed to be self-validating, with clear acceptance criteria based on regulatory guidelines.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[21]

Protocol:

  • Analyze at least six individual lots of blank biological matrix (e.g., plasma) to check for interfering peaks at the retention time of N-ethylalanine and its internal standard (IS).

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.[26]

Calibration Curve and Lower Limit of Quantification (LLOQ)

Objective: To establish the relationship between the instrument response and the concentration of the analyte over the intended analytical range.

Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank matrix with IS), and at least six to eight non-zero calibration standards.[24]

  • The calibration range should encompass the expected concentrations in the study samples.[2][24]

  • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Acceptance Criteria: At least 75% of the calibration standards must have a back-calculated accuracy within ±15% of the nominal concentration (±20% at the LLOQ).[24] The LLOQ should have a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[25]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (expressed as the coefficient of variation, %CV) for each QC level should not exceed 15% (20% at the LLOQ).[27]

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[10]

Protocol:

  • The matrix factor (MF) is determined by comparing the peak response of the analyte in the presence of matrix (post-extraction spiked blank matrix) to the peak response in a neat solution at the same concentration.[10]

  • This should be evaluated at low and high QC concentrations in at least six different lots of matrix.

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The %CV of the IS-normalized MF across the different lots of matrix should not be greater than 15%.

Stability

Objective: To evaluate the stability of N-ethylalanine in the biological matrix under various storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: Analyze processed QC samples that have been stored in the autosampler for a defined period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[27]

Data Presentation and Comparison

The following tables provide a hypothetical comparison of the validation results for the two proposed analytical strategies.

Table 1: Comparison of Method Performance Parameters

ParameterHILIC MethodDerivatization-RP MethodAcceptance Criteria
Linearity (r²) > 0.995> 0.998≥ 0.99
LLOQ (ng/mL) 1.00.5-
Accuracy (% Bias) -5.2% to +8.5%-3.8% to +6.2%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 10.1%≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV of IS-normalized MF) 12.5%7.8%≤ 15%
Recovery (%) 85%92%Consistent and reproducible

Table 2: Stability Data Summary (Derivatization-RP Method)

Stability ConditionLow QC (% Bias)High QC (% Bias)Acceptance Criteria
Freeze-Thaw (3 cycles) -4.5%-3.1%Within ±15%
Bench-Top (6 hours) -2.8%-1.9%Within ±15%
Long-Term (3 months at -80°C) -6.2%-5.5%Within ±15%
Post-Preparative (24 hours) -3.5%-2.7%Within ±15%

The Critical Role of the Internal Standard

For both analytical strategies, the use of a stable isotope-labeled (SIL) internal standard is highly recommended.[28][29] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[28] This means it will have the same chromatographic retention time, extraction recovery, and ionization response as the analyte, allowing it to effectively compensate for variability in sample preparation and matrix effects.[28][29] The use of a SIL-IS is considered the "gold standard" in quantitative LC-MS/MS bioanalysis.[28][29]

Conclusion and Recommendations

Both HILIC and derivatization followed by reversed-phase LC are viable strategies for the quantification of N-ethylalanine by LC-MS/MS. The choice between the two will depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the matrix, and the available resources.

  • For high-throughput applications where simplicity and speed are paramount, the HILIC method is an excellent choice. It offers a more straightforward sample preparation workflow and can provide adequate sensitivity for many applications.

  • When the highest sensitivity is required, or if significant matrix effects are encountered with the HILIC method, the derivatization approach is recommended. While more complex, it can offer superior sensitivity and chromatographic performance.

Regardless of the chosen strategy, a thorough method validation conducted in accordance with global regulatory guidelines is essential to ensure the generation of reliable and defensible data.[1][3] This guide provides a comprehensive framework for this process, empowering researchers to confidently develop and validate robust LC-MS/MS methods for the quantification of N-ethylalanine and other challenging small polar molecules.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved from [Link]

  • direct analysis of amino acids by HILIC–eSI-MS - HPLC. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.). Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved from [Link]

  • Navigating the new landscape: ICH M10 and Bioanalytical Method Validation -. (2025, October 2). Retrieved from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups - PubMed. (2026, February 10). Retrieved from [Link]

  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis? - ResearchGate. (2019, January 2). Retrieved from [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column - Greyhound Chromatography. (n.d.). Retrieved from [Link]

  • Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydro. (n.d.). Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Retrieved from [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC. (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. (2017, December 1). Retrieved from [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy - IROA Technologies. (2025, September 26). Retrieved from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.). Retrieved from [Link]

  • For full amino acid quantification via HPLC, what is/are the internal standards I should use? (2021, February 16). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Perspective Chapter: Mixed-Mode Chromatography - IntechOpen. (2022, April 23). Retrieved from [Link]

  • Challenges in Small-Molecule Quantitation by Mass Spectrometry | LCGC International. (2020, November 12). Retrieved from [Link]

  • Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. (2024, June 26). Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains - FDA. (2020, September 15). Retrieved from [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8). Retrieved from [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). Retrieved from [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC. (2020, November 13). Retrieved from [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed. (2025, April 15). Retrieved from [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm Bioanalytics. (2021, June 14). Retrieved from [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2024, December 19). Retrieved from [Link]

Sources

Comparative

Pharmacokinetic Comparison Guide: N-Ethylalanine vs. N-Propylalanine in Drug Development

The incorporation of non-proteinogenic N-alkyl amino acids into peptide and peptoid backbones is a cornerstone strategy in modern drug design. By replacing the native amide proton with an alkyl group, medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-proteinogenic N-alkyl amino acids into peptide and peptoid backbones is a cornerstone strategy in modern drug design. By replacing the native amide proton with an alkyl group, medicinal chemists can systematically tune a molecule's lipophilicity, proteolytic stability, and membrane permeability.

This guide provides an objective, mechanistic comparison of N-ethylalanine and N-propylalanine , analyzing their distinct pharmacokinetic (PK) profiles, physicochemical impacts on macrocyclic scaffolds, and their specific roles in human metabolism.

Mechanistic Principles of N-Alkylation

The pharmacokinetic behavior of peptide-based therapeutics is fundamentally limited by their high molecular weight and the abundance of hydrogen bond donors (HBDs) in the backbone. The transition from a native alanine to an N-ethyl or N-propyl derivative alters the molecule's PK profile via three primary mechanisms:

  • Desolvation Energy Reduction : The passive diffusion of a drug across a phospholipid bilayer requires shedding its hydration shell. By masking the backbone amide NH (a strong HBD), N-alkylation drastically lowers the desolvation energy, facilitating lipid partitioning[1].

  • Lipophilicity Tuning (LogP) : The incremental addition of methylene groups (-CH₂-) from ethyl to propyl linearly increases the calculated partition coefficient (ClogP). While higher lipophilicity generally improves passive permeability, excessive lipophilicity (ALogP > 4) can lead to membrane sequestration—where the drug becomes trapped in the lipid bilayer and fails to reach the intracellular target[2].

  • Steric Hindrance & Backbone Conformation : Alkyl chains restrict the Ramachandran ϕ/ψ dihedral angles. N-ethylalanine is frequently used to force extended conformations in oligo(N-substituted alanines) (oligo-NSAs)[3], while the bulkier N-propyl group can either stabilize saddle-shaped folds or disrupt critical intramolecular hydrogen bond (IMHB) networks, depending on the sequence context[4][5].

PermeabilityLogic A Native Peptide (Exposed Amide NH) B High Desolvation Energy Poor Lipid Partitioning A->B D N-Alkylation (Ethyl / Propyl) A->D Chemical Modification C Low Membrane Permeability B->C E Masked H-Bond Donor Increased Lipophilicity D->E F Enhanced Passive Diffusion (Caco-2 / PAMPA) E->F

Caption: Logic flow of how N-alkylation improves passive membrane permeability.

Pharmacokinetic Profiling & Comparison

Absorption & Membrane Permeability

Both N-ethylalanine and N-propylalanine significantly enhance the apparent permeability ( Papp​ ) of macrocyclic peptides compared to their native counterparts[6]. However, N-propylalanine's higher lipophilicity makes it highly context-dependent. In highly polar sequences, N-propylation can rescue permeability. In already lipophilic scaffolds, substituting N-ethyl for N-propyl can cross the optimal lipophilicity threshold, causing a drop in Caco-2 permeability due to poor aqueous solubility or membrane trapping[2][6].

Distribution

The volume of distribution ( Vd​ ) is heavily influenced by the N-alkyl chain length. N-propylalanine derivatives exhibit higher plasma protein binding and greater tissue distribution compared to N-ethyl variants. This makes N-propyl substitutions favorable for targeting deep tissue compartments but increases the risk of off-target accumulation.

Metabolism & Clearance

N-alkylation confers near-total resistance to exopeptidases and endopeptidases at the site of modification. However, N-propylalanine holds a unique place in clinical pharmacokinetics as the primary hepatic metabolite of the amide local anesthetic prilocaine . Hepatic and renal amidases rapidly hydrolyze prilocaine to yield o-toluidine (a toxic metabolite responsible for methemoglobinemia) and N-propylalanine[7].

Metabolism Prilocaine Prilocaine (Local Anesthetic) Enzyme Hepatic Amidases (Amide Hydrolysis) Prilocaine->Enzyme Metab1 o-Toluidine (Toxic Metabolite) Enzyme->Metab1 Metab2 N-Propylalanine (Pharmacokinetic Marker) Enzyme->Metab2

Caption: Hepatic amide hydrolysis of prilocaine yielding N-propylalanine.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacokinetic differences between the two amino acid derivatives when incorporated into a generic peptide scaffold.

ParameterN-EthylalanineN-Propylalanine
Alkyl Chain Structure -CH₂CH₃-CH₂CH₂CH₃
Relative Lipophilicity ( Δ ClogP) Moderate Increase (~0.5 per residue)High Increase (~1.0 per residue)
Steric Hindrance ModerateHigh
H-Bond Donor Masking CompleteComplete
Typical Membrane Permeability Impact High (Optimal for most scaffolds)Variable (Risk of membrane sequestration)
Proteolytic Stability HighVery High
Primary Clinical Context Peptoid/oligo-NSA structural tuning[3]Prilocaine metabolite tracking[7]

Experimental Methodologies for PK Validation

To objectively evaluate the pharmacokinetic impact of N-ethyl vs. N-propyl substitutions in your specific drug candidates, the following self-validating protocols must be employed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay isolates passive diffusion, eliminating the confounding variables of active transport or efflux pumps.

Step-by-Step Methodology:

  • Preparation of Lipid Solution : Dissolve 1% (w/v) lecithin in n-dodecane.

  • Membrane Coating : Apply 5 µL of the lipid solution to the porous polyvinylidene fluoride (PVDF) membrane of the donor plate.

  • Donor Compartment : Dilute the N-alkylated peptide in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO 1%). Add 150 µL to each well of the donor plate.

  • Acceptor Compartment : Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate.

  • Incubation : Carefully assemble the donor and acceptor plates. Incubate at 25°C for 16 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification : Separate the plates. Extract 50 µL from both compartments, quench with an internal standard (e.g., isotopically labeled peptide), and analyze via LC-MS/MS.

  • Validation : Include Propranolol (high permeability control) and Ranitidine (low permeability control). Calculate the effective permeability ( Pe​ ) using the standard sink-condition equation[1].

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and metabolic vulnerability of the N-alkylated compounds.

Step-by-Step Methodology:

  • Reaction Mixture Setup : In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the test peptide in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes.

  • Initiation : Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling : At t=0,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile with an internal standard.

  • Centrifugation : Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis : Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Validation : Run Testosterone (high clearance) and Atenolol (low clearance) concurrently to validate microsomal activity.

Sources

Validation

Benchmarking Catalytic Methods for N-Ethylalanine Synthesis: A Comprehensive Guide

Introduction N-ethylalanine is a highly versatile non-canonical amino acid (ncAA) that plays a critical role in the development of peptidomimetics, specifically in the synthesis of oligo-N-substituted alanines (oligo-NSA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-ethylalanine is a highly versatile non-canonical amino acid (ncAA) that plays a critical role in the development of peptidomimetics, specifically in the synthesis of oligo-N-substituted alanines (oligo-NSAs)[1]. By introducing an ethyl group to the backbone nitrogen, researchers can enforce extended molecular conformations, enhance proteolytic stability, and improve the pharmacokinetic profiles of peptide-based therapeutics.

For drug development professionals and synthetic chemists, selecting the optimal synthetic route for N-ethylalanine is a critical decision that impacts enantiomeric purity, scalability, and environmental footprint. This guide objectively benchmarks the three dominant catalytic and synthetic methodologies for N-ethylalanine synthesis: Transition-Metal-Catalyzed Reductive Amination , Biocatalytic Asymmetric Reduction , and Submonomer SN2 Displacement / N-Alkylation .

Transition-Metal-Catalyzed Reductive Amination

Chemocatalytic reductive amination remains the industrial workhorse for bulk N-alkyl amino acid synthesis due to its high throughput and reliance on inexpensive starting materials[2].

Causality & Mechanism

The reaction proceeds via the condensation of pyruvic acid and ethylamine. The addition of the amine to the carbonyl carbon generates a transient imine (or iminium) intermediate, releasing water. A transition metal catalyst (commonly Pd/C, Ru/C, or Raney Nickel) activates molecular hydrogen ( H2​ ) to reduce the C=N double bond. To prevent the competitive direct hydrogenation of pyruvic acid into lactic acid, a stoichiometric excess of ethylamine is required to drive the condensation equilibrium forward[2]. Because standard metal catalysts lack a chiral environment, this method yields a racemic mixture of N-ethylalanine.

G A Pyruvic Acid + Ethylamine B Imine Intermediate A->B Condensation C1 Transition Metal (Pd/C, H2) B->C1 Chemocatalysis C2 Biocatalyst (IRED/AmDH) B->C2 Biocatalysis D1 Racemic N-Ethylalanine C1->D1 Hydrogenation D2 Chiral (L)-N-Ethylalanine C2->D2 Asymmetric Reduction

Fig 1: Mechanistic divergence of chemocatalytic vs. biocatalytic N-ethylalanine synthesis.

Self-Validating Experimental Protocol
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 1.0 eq of pyruvic acid in anhydrous methanol. Add 3.0 eq of ethylamine (as a 2.0 M solution in THF). The excess amine acts as a self-validating safeguard against lactic acid byproduct formation.

  • Catalyst Loading: Add 10 wt% Palladium on Carbon (Pd/C). The high surface area of the carbon support allows the reaction to proceed at lower H2​ pressures.

  • Hydrogenation: Purge the vessel three times with N2​ to remove oxygen, then pressurize with H2​ gas to 5-10 bar.

  • Reaction: Stir vigorously at 50 °C. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes (typically 4-6 hours).

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via cation-exchange chromatography to isolate racemic N-ethylalanine.

Biocatalytic Asymmetric Reductive Amination

For applications requiring strict stereocontrol—such as peptide drug synthesis—chemo-enzymatic approaches utilizing engineered Imine Reductases (IREDs) or Amine Dehydrogenases (AmDHs) are superior[3].

Causality & Mechanism

Enzymes provide a highly constrained chiral pocket that stereospecifically reduces the imine intermediate, yielding enantiopure (L)- or (D)-N-ethylalanine directly from prochiral pyruvic acid. Because the reductive amination is thermodynamically challenging, a cofactor recycling system (e.g., Glucose/Glucose Dehydrogenase) must be coupled to the reaction. This continuously regenerates the NADPH/NADH hydride source, pulling the equilibrium toward the product and preventing product inhibition[3].

Self-Validating Experimental Protocol
  • Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 7.5. Causality note: This specific pH balances the availability of the unprotonated nucleophilic ethylamine with the conformational stability of the enzyme.

  • Substrate Addition: Dissolve sodium pyruvate (50 mM) and ethylamine hydrochloride (250 mM) in the buffer.

  • Cofactor Recycling System: Add D-glucose (150 mM), NADP+ (1 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Biocatalysis: Introduce the engineered Imine Reductase (IRED, 2-5 mg/mL). Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24-48 hours.

  • Quenching & Purification: Terminate the reaction by heating to 60 °C for 10 minutes to denature the proteins. Centrifuge to pellet the debris, and isolate the enantiopure (L)-N-ethylalanine via preparative reverse-phase HPLC.

Submonomer SN2 Displacement & N-Alkylation

When specialized equipment for hydrogenation or biocatalysis is unavailable, synthetic chemists often rely on the submonomer approach (SN2 displacement) or the direct N-alkylation of protected amino acids[1][4].

Causality & Mechanism

In the submonomer approach, a chiral α -halo acid (e.g., 2-bromopropionic acid) undergoes nucleophilic substitution by ethylamine. Because this is an SN2 mechanism, it proceeds with Walden inversion; therefore, starting with (R)-2-bromopropionic acid yields (S)-N-ethylalanine[1]. Alternatively, direct alkylation of native alanine requires bulky protecting groups (like the Tocopheryl or Fmoc group) to sterically hinder the nitrogen, preventing over-alkylation to the tertiary amine or quaternary ammonium salt[4].

G2 A (R)-2-Bromopropionic Acid C SN2 Displacement (Inversion) A->C B Ethylamine (Excess) B->C D (S)-N-Ethylalanine C->D -HBr

Fig 2: Submonomer SN2 displacement workflow yielding enantioenriched N-ethylalanine.

Self-Validating Experimental Protocol (Submonomer Route)
  • Activation: Dissolve 1.0 eq of (R)-2-bromopropionic acid in a polar aprotic solvent like DMF.

  • Nucleophilic Attack: Add 10.0 eq of ethylamine. Causality note: The massive stoichiometric excess serves a dual purpose: it acts as the nucleophile while simultaneously acting as an acid scavenger to neutralize the HBr byproduct, statistically suppressing dialkylation[1].

  • Reaction: Stir the mixture at 40 °C for 12 hours under an inert atmosphere.

  • Workup: Remove the DMF and unreacted ethylamine under high vacuum.

  • Isolation: Redissolve the crude residue in minimal water and adjust the pH to the isoelectric point of N-ethylalanine to induce crystallization, yielding (S)-N-ethylalanine.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table benchmarks the quantitative and qualitative metrics of each methodology based on current literature standards.

MetricTransition-Metal Reductive AminationBiocatalytic Asymmetric ReductionSubmonomer SN2 DisplacementProtected N-Alkylation
Primary Reagents Pyruvic acid, Ethylamine, H2​ Pyruvic acid, Ethylamine, Glucose2-Bromopropionic acid, EthylamineN-Toc-Alanine, Ethyl Iodide
Catalyst / Mediator Pd/C, Ru/C, or Raney NiIRED or AmDH + GDHNone (Excess Amine Base)Strong Base (e.g., NaOH)
Stereoselectivity Racemic (0% ee)> 99% ee (L or D)> 95% ee (Inversion)> 95% ee (Retention)
Typical Yield 75% - 95% 60% - 85%50% - 70%80% - 95%
Scalability Excellent (Industrial scale)Moderate (Bioreactor dependent)HighLow (Poor atom economy)
Green Chemistry Moderate (Heavy metal waste)Excellent (Aqueous, mild)Poor (Halide waste, high solvent)Poor (Protecting group waste)
Conclusion & Recommendations
  • For bulk, non-chiral applications (e.g., materials science or racemic screening), Transition-Metal-Catalyzed Reductive Amination is the most cost-effective and scalable choice[2].

  • For late-stage drug development and peptidomimetics requiring strict stereocontrol, Biocatalytic Synthesis is the premier method, offering unmatched enantiomeric excess and a superior green chemistry profile[3].

  • For rapid laboratory-scale synthesis without access to specialized reactors, the Submonomer SN2 or Protected N-Alkylation routes provide reliable, albeit less atom-economical, pathways to chiral N-ethylalanine[1][4].

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews.[Link]

  • EP0778285B1 - The preparation of protected amines or alkylated amino acids | Google P
  • A Peptoid with Extended Shape in Water | Journal of the American Chemical Society.[Link]

Sources

Comparative

Cross-reactivity of N-ethylalanine in standard amino acid assays

Analytical Resolution of N-Alkyl Amino Acids: A Comparative Guide to N-Ethylalanine Cross-Reactivity in Standard Assays Executive Summary N-ethylalanine is a non-proteinogenic, N-alkylated secondary amino acid. Its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Resolution of N-Alkyl Amino Acids: A Comparative Guide to N-Ethylalanine Cross-Reactivity in Standard Assays

Executive Summary

N-ethylalanine is a non-proteinogenic, N-alkylated secondary amino acid. Its unique structural properties—specifically the ethyl substitution on the α-amino nitrogen—confer high proteolytic stability and altered conformational flexibility. This makes it a highly valuable building block in peptide drug design (peptoids) and a key target in astrochemical origin-of-life studies[1][2]. However, this secondary amine structure fundamentally alters its chemical reactivity, leading to significant cross-reactivity challenges or complete detection failures in standard amino acid assays. This guide provides a mechanistic comparison of derivatization strategies to accurately quantify N-ethylalanine.

Mechanistic Causality: The Secondary Amine Challenge

Standard amino acid analysis relies heavily on the nucleophilicity and proton availability of the α-amino group.

  • Ninhydrin (Post-Column): When reacted with primary amino acids, ninhydrin drives oxidative deamination to release ammonia, which then condenses with a second ninhydrin molecule to form Ruhemann's purple (measured at 570 nm). N-ethylalanine, lacking the necessary protons for full deamination, stalls at an intermediate iminium salt stage. This results in a yellow complex with an absorption maximum at 440 nm, similar to the reaction seen with proline[3].

  • OPA (o-Phthalaldehyde): OPA derivatization is the gold standard for high-sensitivity fluorescence detection. However, the reaction mandates a primary amine to undergo cyclization with OPA and a thiol (e.g., mercaptoethanol) to form a fluorescent 1-alkylthio-2-alkylisoindole. Because N-ethylalanine is a secondary amine, it cannot form this isoindole ring, rendering it completely invisible to standard OPA assays[4].

  • FMOC-Cl (9-Fluorenylmethyl chloroformate): FMOC-Cl operates via a direct nucleophilic acyl substitution, forming a stable carbamate. Because this reaction does not require ring cyclization or deamination, FMOC-Cl reacts efficiently with both primary and secondary amines, making it the optimal choice for N-ethylalanine detection[5].

Ninhydrin Nin Ninhydrin Reagent (Triketohydrindene hydrate) Primary Primary Amino Acids (e.g., L-Alanine) Nin->Primary Secondary Secondary Amino Acids (e.g., N-ethylalanine) Nin->Secondary Deam Oxidative Deamination & Condensation Primary->Deam Imin Iminium Salt Formation Secondary->Imin Purple Ruhemann's Purple (Abs: 570 nm) Deam->Purple Yellow Yellow Complex (Abs: 440 nm) Imin->Yellow

Mechanistic divergence of ninhydrin reactivity between primary amines and N-ethylalanine.

Comparative Assay Performance Data

To objectively evaluate the performance of these assays for N-ethylalanine, we compare their optical properties, limits of detection (LOD), and cross-reactivity profiles.

Derivatization AssayTarget Amine ProfileN-ethylalanine ResponseOptical DetectionLimit of Detection (LOD)
Ninhydrin Primary & SecondaryYellow Iminium ComplexAbsorbance: 440 nm~500 pmol
OPA + Thiol Primary OnlyNo Reaction N/AFails to detect
FMOC-Cl Primary & SecondaryStable FMOC-CarbamateFluorescence (Ex:266/Em:313)~50 fmol
OPA / FMOC-Cl (Two-Step) DifferentiatedStable FMOC-CarbamateFluorescence (Ex:266/Em:313)~50 fmol

Self-Validating Experimental Protocol: Two-Step OPA/FMOC-Cl Derivatization

To accurately quantify N-ethylalanine in a complex matrix containing primary amino acids (such as biological extracts or meteorite samples), a two-step pre-column derivatization is required. This protocol acts as a self-validating system by utilizing OPA to selectively "mask" primary amines, leaving FMOC-Cl to react exclusively with secondary amines.

Internal Controls for System Validation:

  • Positive Control 1 (Primary): L-Alanine (Validates OPA efficiency; must show no FMOC signal).

  • Positive Control 2 (Secondary): L-Proline (Validates FMOC-Cl efficiency for secondary amines).

  • Internal Standard (IS): Sarcosine (N-methylglycine) to normalize injection volumes and derivatization kinetics.

  • Negative Control: Reagent blank (0.4 M Borate buffer) to establish baseline noise and rule out reagent contamination.

Step-by-Step Methodology:

  • Buffer Preparation: Reconstitute the sample and controls in 0.4 M Sodium Borate buffer (pH 10.2).

    • Causality: A high pH ensures the secondary amine of N-ethylalanine is fully deprotonated, maximizing its nucleophilicity for the upcoming acyl substitution.

  • Primary Amine Masking (OPA): Add 10 µL of OPA reagent (10 mg/mL OPA, 10 µL 3-mercaptopropionic acid in 1 mL methanol) to 10 µL of the sample. Mix and incubate for exactly 1.0 minute at room temperature.

    • Causality: OPA rapidly converts all primary amines into fluorescent isoindoles, eliminating their cross-reactivity in the subsequent step.

  • Secondary Amine Derivatization (FMOC-Cl): Add 10 µL of FMOC-Cl solution (5 mM in acetonitrile). Agitate and incubate for 5.0 minutes.

    • Causality: The sterically hindered N-ethylalanine undergoes nucleophilic attack on the FMOC-Cl, forming a highly fluorescent carbamate.

  • Reaction Quenching: Add 20 µL of 1-adamantanamine (15 mM in borate buffer).

    • Causality: Unreacted FMOC-Cl hydrolyzes into FMOC-OH, which co-elutes and obscures chromatograms. 1-adamantanamine rapidly consumes excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the reverse-phase gradient, preserving the N-ethylalanine peak integrity.

  • HPLC Analysis: Inject onto a C18 reverse-phase column. Monitor primary amines at Ex: 340 nm / Em: 450 nm, and switch the detector to Ex: 266 nm / Em: 313 nm for N-ethylalanine detection.

G Sample Amino Acid Mixture (Primary + N-ethylalanine) Step1 Step 1: OPA/Thiol Derivatization Sample->Step1 PrimaryDeriv Primary Amines Form Isoindole (Fluorescent) Step1->PrimaryDeriv Rapid Reaction SecondaryIntact N-ethylalanine Remains Intact Step1->SecondaryIntact No Reaction Step2 Step 2: FMOC-Cl Addition SecondaryIntact->Step2 SecondaryDeriv N-ethylalanine Forms FMOC-Carbamate (Fluorescent) Step2->SecondaryDeriv Nucleophilic Attack

Two-step OPA/FMOC-Cl derivatization workflow for resolving N-ethylalanine.

Conclusion

The structural reality of N-ethylalanine necessitates a departure from standard primary amino acid workflows. While post-column ninhydrin provides a functional, albeit low-sensitivity, colorimetric shift (440 nm), high-resolution quantitative analysis demands pre-column FMOC-Cl derivatization. By coupling OPA masking with FMOC-Cl, researchers can achieve femtomole-level detection of N-ethylalanine without primary amine interference, ensuring robust data for complex peptide and astrochemical analyses.

References

  • Benchchem: "N-ethylalanine | 64991-30-6 | Biochemical Assay Reagents." 1

  • MDPI: "New Applications of High-Resolution Analytical Methods to Study Trace Organic Compounds in Extraterrestrial Materials." 2

  • ACS Publications: "Total Structure and Inhibition of Tumor Cell Proliferation of Laxaphycins."5

  • PNAS: "Nonprotein Amino Acids from Spark Discharges and Their Comparison with the Murchison Meteorite Amino Acids." 3

  • Uni-Bielefeld: "Establishment of CRISPR-Cas-based gene deletions in Bacillus methanolicus and metabolic engineering towards the production of N-methylglutamate." 4

Sources

Validation

Assessing the Biological Activity of N-Ethylalanine vs. Standard Amino Acids: A Comprehensive Guide for Peptidomimetic Design

Introduction: The Mechanistic Shift from Standard to N-Alkylated Amino Acids In the development of peptide-based therapeutics, standard proteinogenic amino acids (such as L-alanine) present significant pharmacokinetic li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Shift from Standard to N-Alkylated Amino Acids

In the development of peptide-based therapeutics, standard proteinogenic amino acids (such as L-alanine) present significant pharmacokinetic liabilities: rapid proteolytic degradation and poor passive membrane permeability. The incorporation of N-alkylated amino acids, specifically N-ethylalanine , represents a powerful peptidomimetic strategy to overcome these limitations [1].

While N-methylation is the most common modification, N-ethylation introduces a larger aliphatic substituent on the backbone nitrogen. This seemingly simple structural change triggers a cascade of biophysical consequences:

  • Ablation of Hydrogen Bond Donors: The conversion of a secondary amide to a tertiary amide removes the N-H proton, significantly reducing the desolvation penalty required for the peptide to partition into lipid bilayers[2].

  • Steric Hindrance and Conformational Restriction: The ethyl group restricts the Ramachandran ϕ and ψ dihedral angles. Unlike standard amino acids that predominantly favor trans peptide bonds, N-ethylalanine lowers the energy barrier for cis amide bond isomerization, fundamentally altering the peptide's global secondary structure and often promoting extended conformations [3].

  • Protease Evasion: The steric bulk and the absence of the N-H group prevent the peptide backbone from effectively docking into the active sites of endo- and exopeptidases [1].

MechanisticLogic A Standard Amino Acid (e.g., L-Alanine) C Secondary Amide Bond (H-Bond Donor Intact) A->C B N-Ethylalanine (N-Alkylated) D Tertiary Amide Bond (Loss of H-Bond Donor) B->D E Protease Susceptible Low Permeability C->E F Protease Resistant High Permeability D->F

Diagram 1: Mechanistic causality of N-alkylation on peptide biological properties.

Quantitative Comparison: N-Ethylalanine vs. L-Alanine

To objectively assess biological activity, we must compare the performance of peptides containing standard L-alanine versus those substituted with N-ethylalanine across key pharmacokinetic parameters.

Table 1: Comparative Biological and Physicochemical Properties

Property / ParameterStandard Amino Acid (L-Alanine)N-EthylalanineCausality / Mechanism
Proteolytic Half-Life ( t1/2​ ) Minutes to < 2 hours> 24 to 48 hoursTertiary amide prevents protease active-site recognition and nucleophilic attack [1].
Membrane Permeability ( Papp​ ) Low ( <1×10−6 cm/s)High ( >10×10−6 cm/s)Increased lipophilicity and reduced desolvation energy due to N-H masking [2].
Peptide Bond Isomerism > 99% transMixed cis / transN-ethyl steric bulk destabilizes the trans state, lowering the isomerization barrier [3].
Synthetic Coupling Efficiency High (Standard SPPS)Moderate to LowSteric hindrance of the N-ethyl group requires highly activated coupling reagents [4].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of N-ethylalanine-containing peptides, the following self-validating protocols must be employed. These workflows incorporate internal controls to ensure that the observed data is a direct result of the structural modification rather than an experimental artifact.

ExperimentalWorkflow Step1 Solid-Phase Peptide Synthesis (Optimized for N-Alkyl) Step2 RP-HPLC Purification & LC-MS Validation Step1->Step2 Step3 In Vitro Biological Assays Step2->Step3 Sub1 Serum Stability Assay (Protease Resistance) Step3->Sub1 Sub2 PAMPA / Caco-2 (Membrane Permeability) Step3->Sub2

Diagram 2: Experimental workflow for assessing the biological activity of modified peptides.

Protocol A: Assessing Proteolytic Stability (Human Serum Degradation Assay)

Rationale: This assay evaluates the resistance of the N-ethylated peptide against a complex mixture of circulating endo- and exopeptidases. Self-Validation Mechanism: The inclusion of a known, highly susceptible standard peptide (e.g., unmodified Substance P or a pure L-alanine oligomer) validates the enzymatic activity of the serum batch. If the standard does not degrade rapidly, the serum is inactive, and the assay is invalid.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the N-ethylalanine peptide and the L-alanine control peptide in DMSO.

  • Serum Incubation: Dilute the peptides to a final concentration of 100 µM in 25% aqueous human serum (pre-warmed to 37°C). Include an internal standard (e.g., acetaminophen) that does not degrade in serum to correct for injection volume variations during LC-MS analysis.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of ice-cold precipitation buffer (acetonitrile containing 1% trifluoroacetic acid). The acidic organic solvent denatures the serum proteins.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peptide peak area (normalized to the internal standard) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=ln(2)/k ).

Protocol B: Evaluating Passive Membrane Permeability (PAMPA)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms, directly measuring the impact of the N-ethyl group's lipophilicity. Self-Validation Mechanism: The assay must run concurrently with high-permeability (Verapamil) and low-permeability (Ranitidine) reference drugs. This validates the integrity of the artificial lipid membrane; if Ranitidine permeates, the membrane is compromised (e.g., aqueous pores have formed).

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to form the artificial lipid bilayer.

  • Donor Compartment: Dilute the N-ethylalanine and L-alanine peptides to 50 µM in PBS (pH 7.4) and add 150 µL to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells (bottom plate).

  • Incubation: Carefully assemble the donor plate over the acceptor plate, ensuring the lipid membrane contacts the acceptor buffer. Incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates. Quantify the peptide concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) using the standard PAMPA equation, factoring in the incubation time, membrane area, and initial donor concentration. A Papp​>10×10−6 cm/s indicates high passive permeability.

Synthesis Considerations: Overcoming Steric Hindrance

While the biological benefits of N-ethylalanine are profound, its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges. The steric bulk of the ethyl group significantly hinders the nucleophilic attack of the incoming amino acid's amine onto the activated carboxyl group of the next residue [4].

Expert Insight: Standard coupling reagents like HBTU or DIC/Oxyma are often insufficient for acylating an N-ethylated amine. To achieve complete coupling and prevent deletion sequences, one must utilize highly reactive coupling agents such as HATU with HOAt, or utilize symmetric anhydrides. Furthermore, extended deprotection times and double-coupling cycles are mandatory. Additionally, N-alkylated peptides are highly prone to diketopiperazine (DKP) formation during the Fmoc deprotection of the subsequent residue, necessitating the use of sterically hindered bases or rapid deprotection protocols [4].

References

  • Impact of Chirality and Chain Length on Membrane Permeability and Nucleic Acid Delivery Source: J-Stage URL:[Link]

  • Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion Source: ResearchGate URL:[Link]

  • A Peptoid with Extended Shape in Water Source: Journal of the American Chemical Society URL:[Link]

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides Source: Journal of Medicinal Chemistry URL:[Link]

Comparative

Inter-Laboratory Validation of N-Ethylalanine Analytical Methods: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checkbox, but as an architectural challenge in analytical chemistry. N-ethylalanine, a polar, non-canonical amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checkbox, but as an architectural challenge in analytical chemistry. N-ethylalanine, a polar, non-canonical amino acid, presents unique chromatographic and detection challenges. It is increasingly monitored as a biomarker, a synthetic intermediate, and a degradation product in complex biological matrices.

Historically, laboratories relied on pre-column derivatization to achieve adequate retention on standard reversed-phase (RP) columns. However, derivatization introduces kinetic variability and matrix-dependent reaction efficiencies—fatal flaws when transferring methods across multiple global sites. To ensure data integrity across multi-center clinical or toxicological trials, we must deploy self-validating analytical systems that inherently control for environmental and operational variables.

This guide objectively compares the prevailing analytical modalities for N-ethylalanine, details a field-proven Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol, and outlines the inter-laboratory validation framework required to meet modern regulatory standards.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for inter-laboratory deployment, one must balance sensitivity against operational robustness. A method that performs flawlessly in a highly controlled core laboratory may fail spectacularly when transferred to a contract research organization (CRO) due to subtle differences in sample handling or instrument architecture.

Table 1: Performance Comparison of N-Ethylalanine Analytical Platforms
Analytical ModalitySample Preparation ComplexitySensitivity (LOQ)Linear Dynamic RangeInter-Lab ReproducibilityCost per Sample
HILIC-MS/MS (Direct) Low (Protein Precipitation)1–5 ng/mL3.5 logsExcellent High
RP-LC-MS/MS (Derivatized) High (e.g., Fmoc/Dansyl)0.5–2 ng/mL3.0 logsModerate (Reaction variability)High
GC-MS Very High (Two-step derivatization)10–50 ng/mL2.5 logsPoor to ModerateMedium
HPLC-UV/FLD High (Chromophore tagging)100–500 ng/mL2.0 logsGoodLow

The Verdict: While RP-LC-MS/MS with derivatization offers marginal gains in absolute sensitivity, the chemical derivatization step introduces significant inter-laboratory variance. Direct HILIC-MS/MS is the gold standard for N-ethylalanine. By leveraging the native polarity of the molecule, HILIC eliminates the need for derivatization, thereby stripping out a major vector for human error and matrix interference.

Inter-Laboratory Validation Framework

Validating an assay across multiple laboratories requires a rigorous, statistically grounded framework. The workflow below aligns with the[1] and the[2].

The core laboratory must first optimize the method and establish the reportable range before distributing blinded Quality Control (QC) and incurred samples to participating sites[2].

InterLabValidation Core Core Lab: Method Optimization Spike Preparation of QC & Incurred Samples Core->Spike Dist Blinded Sample Distribution Spike->Dist Lab1 Lab 1 Analysis (HILIC-MS/MS) Dist->Lab1 Lab2 Lab 2 Analysis (HILIC-MS/MS) Dist->Lab2 Lab3 Lab 3 Analysis (HILIC-MS/MS) Dist->Lab3 Data Data Consolidation & Integrity Check Lab1->Data Lab2->Data Lab3->Data Stat Statistical Evaluation (ICH Q2(R2) Criteria) Data->Stat

Multi-site validation workflow for N-ethylalanine conforming to ICH Q2(R2) guidelines.

Standardized HILIC-MS/MS Experimental Protocol

To ensure trustworthiness and reproducibility, the protocol must be a self-validating system . This is achieved through the early introduction of a stable isotope-labeled internal standard (SIL-IS), specifically N-ethylalanine-d5. Because the SIL-IS co-elutes with the endogenous analyte, it experiences the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source, perfectly normalizing the quantitative response.

AnalyticalWorkflow S1 Sample + IS (d5) S2 Protein Precipitation S1->S2 S3 Centrifugation (14,000g) S2->S3 S4 HILIC Separation S3->S4 S5 ESI-MS/MS Detection S4->S5

Self-validating HILIC-MS/MS analytical workflow for N-ethylalanine quantification.
Step-by-Step Methodology & Causality
  • Sample Aliquoting & IS Addition:

    • Action: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of N-ethylalanine-d5 working solution (100 ng/mL).

    • Causality: Adding the internal standard at the very first step corrects for all downstream volumetric losses, extraction inefficiencies, and matrix effects. This establishes the self-validating baseline for the assay.

  • Protein Precipitation (PPT):

    • Action: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample (1:3 v/v ratio). Vortex for 2 minutes.

    • Causality: N-ethylalanine is highly polar. Traditional Liquid-Liquid Extraction (LLE) with non-polar solvents yields abysmal recovery. Acetonitrile effectively denatures and crashes plasma proteins while keeping the polar analyte highly soluble in the organic supernatant.

  • Centrifugation:

    • Action: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation ensures the complete pelleting of the protein flocculant. Transferring microscopic protein particulates can rapidly clog the HILIC column frits and degrade the stationary phase.

  • Supernatant Transfer & Dilution:

    • Action: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of Mobile Phase B (90% Acetonitrile with 10 mM Ammonium Formate, pH 3.0).

    • Causality: Diluting the sample extract to match the high-organic starting conditions of the HILIC gradient prevents severe peak distortion (the "solvent effect") at the head of the column.

  • LC-MS/MS Analysis:

    • Action: Inject 2 µL onto a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm). Monitor via Multiple Reaction Monitoring (MRM) in positive ESI mode.

    • Causality: The zwitterionic stationary phase provides superior, reproducible retention for small, highly polar molecules via a combination of hydrophilic partitioning and weak electrostatic interactions, bypassing the need for chemical derivatization.

Cross-Laboratory Performance Data

A successful inter-laboratory validation must demonstrate that the method is "fit for purpose" regardless of the operating site[2]. According to FDA guidelines, the precision (Coefficient of Variation, %CV) must not exceed 15% (or 20% at the Lower Limit of Quantification, LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[3].

The data below summarizes a three-site validation of the HILIC-MS/MS protocol for N-ethylalanine.

Table 2: Inter-Laboratory Accuracy and Precision (HILIC-MS/MS)
QC Level (Nominal Conc.)Lab 1 Accuracy (%CV)Lab 2 Accuracy (%CV)Lab 3 Accuracy (%CV)Global Inter-Lab %CVPass/Fail (FDA/ICH)
LLOQ (5 ng/mL)102.4% (6.2%)98.5% (7.1%)105.1% (8.4%)7.8% PASS
Low QC (15 ng/mL)101.2% (4.1%)99.1% (5.2%)102.3% (4.8%)5.1% PASS
Mid QC (100 ng/mL)99.8% (3.2%)100.4% (3.5%)98.7% (4.1%)3.8% PASS
High QC (400 ng/mL)100.1% (2.5%)101.0% (2.8%)99.5% (3.1%)2.9% PASS

Interpretation: The direct HILIC-MS/MS method demonstrates exceptional inter-laboratory robustness. The global %CV remains well below the 15% regulatory threshold across all QC levels. By removing the derivatization step and utilizing a stable isotope-labeled internal standard, the analytical variance is strictly limited to instrumental noise rather than chemical processing discrepancies.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline (2024) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

Sources

Validation

A Comparative Guide to N-Alkylation in Rational Drug Design: A Focus on the Efficacy of N-Ethyl Derivatives

Introduction: The Strategic Role of N-Alkylation in Modern Drug Discovery Rational drug design has revolutionized the pharmaceutical landscape, moving beyond the serendipity of traditional screening to a more targeted, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of N-Alkylation in Modern Drug Discovery

Rational drug design has revolutionized the pharmaceutical landscape, moving beyond the serendipity of traditional screening to a more targeted, mechanism-driven approach.[1][2] This process involves the iterative optimization of a "lead compound"—a molecule with promising pharmacological activity—to enhance its efficacy, selectivity, and pharmacokinetic profile.[3] Among the myriad strategies in the medicinal chemist's toolkit, N-alkylation stands out as a fundamental and powerful modification.

By strategically introducing an alkyl group, such as an ethyl moiety, onto a nitrogen atom within the lead scaffold, researchers can profoundly influence a molecule's interaction with its biological target and its journey through the body. This guide provides an in-depth comparison of N-alkylated derivatives, with a particular focus on N-ethyl compounds, supported by experimental data and protocols to illustrate the causal relationships behind this key drug design strategy.

Section 1: The Physicochemical & Mechanistic Impact of N-Alkylation

The decision to N-alkylate a lead compound is driven by the predictable and impactful changes this modification imparts on its physicochemical properties. The addition of an alkyl group, even one as small as an ethyl group, is not a trivial change; it is a calculated move to fine-tune the molecule's behavior.

Causality Behind the Modification:

  • Enhanced Lipophilicity: The addition of a hydrocarbon chain increases the molecule's lipid solubility. This is critical for improving its ability to cross cellular membranes via passive transport, a crucial step for reaching intracellular targets.[]

  • Reduced Polar Surface Area (PSA): N-alkylation, particularly on secondary amines, can eliminate a hydrogen bond donor. This reduction in PSA further enhances membrane permeability and bioavailability.[]

  • Modulation of Target Binding: Strategically placed alkyl groups can improve binding affinity by making favorable hydrophobic interactions within the target's binding pocket. This can also enhance selectivity by creating steric hindrance that prevents binding to off-target proteins.[]

  • Metabolic Stability: The nitrogen atom in an amine is often a site for metabolic oxidation. Alkylation can shield this position, slowing down metabolic clearance and extending the drug's half-life in the body.[5]

The following diagram illustrates the logical flow of how N-alkylation influences a drug candidate's properties, leading to improved therapeutic potential.

G A Lead Compound (e.g., with R-NH-R' moiety) B Strategic N-Alkylation (e.g., N-Ethylation) A->B Medicinal Chemistry Strategy C Increased Lipophilicity (Lower logP) B->C Causes Physicochemical Changes D Reduced H-Bonding (Lower Polar Surface Area) B->D Causes Physicochemical Changes E Altered Steric Profile B->E Causes Physicochemical Changes H Increased Metabolic Stability B->H Shields Metabolic Site F Improved Membrane Permeability C->F D->F G Enhanced Target Binding & Selectivity E->G I Optimized Pharmacokinetics (ADME Profile) F->I G->I H->I J Improved In Vivo Efficacy & Therapeutic Index I->J G sub Substrates: - Amine (R-NH2) - Carbonyl (e.g., Propanal for N-Propyl) mix 1. Mix Substrates & Catalyst in Solvent sub->mix reagents Reagents: - Reducing Agent (e.g., STAB) - Acid Catalyst (e.g., Acetic Acid) - Solvent (e.g., DCE) reagents->mix imine 2. Imine Formation (Stir 1-2h at RT) mix->imine reduce 3. Add Reducing Agent (Stir 12-24h at RT) imine->reduce workup 4. Aqueous Workup & Extraction reduce->workup purify 5. Purification (e.g., Column Chromatography) workup->purify product Final Product: N-Alkylated Amine (R-NH-CH2CH2CH3) purify->product

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in a suitable solvent like Dichloroethane (DCE). [6]2. Imine Formation: Add a catalytic amount of acetic acid (1.2 equivalents) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. [6]3. Reduction: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), in portions. This in-situ reduction of the imine to the target amine is a critical self-validating step, as STAB is selective for imines over carbonyls, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). [6]6. Purification & Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography. Confirm the structure of the final N-alkylated derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry. [6]

Protocol 2: Cell-Based Efficacy Assessment - MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity. [7] Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-alkylated derivatives and the parent compound in cell culture medium. Treat the cells with these concentrations (e.g., 0.1 to 100 µM) and incubate for the desired period (e.g., 48 or 72 hours). [8][9]3. MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals. [7]4. Formazan Solubilization: Carefully remove the medium and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. [7]5. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to an untreated control. Plot the dose-response curve and calculate the IC50 value (the concentration required to inhibit cell growth by 50%) for each compound using a four-parameter logistic fit. [10]

Conclusion

N-alkylation, encompassing modifications from simple methylation to ethylation and beyond, is a cornerstone of rational drug design. As demonstrated through comparative data, this strategy is not a one-size-fits-all solution but a nuanced tool for precisely tuning a molecule's properties. The addition of an N-ethyl group can enhance lipophilicity, improve metabolic stability, and modulate target binding, often leading to a superior pharmacokinetic and pharmacodynamic profile. However, the success of this strategy is highly dependent on the specific scaffold and its biological target. The systematic synthesis and evaluation of a homologous series of N-alkyl derivatives, using robust protocols, remain essential for identifying the optimal substitution that balances potency, selectivity, and drug-like properties to create a successful therapeutic agent.

References

  • Bialer, M., Yagen, B., & Isoherranen, N. (1999). Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide. Epilepsia, 40(5), 545-552. Available at: [Link]

  • Foy, K. C., et al. (2012). Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors. Journal of Medicinal Chemistry, 55(14), 6449-6458. Available at: [Link]

  • Yamano, Y., et al. (2012). Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase. Bioorganic & Medicinal Chemistry, 20(11), 3658-3665. Available at: [Link]

  • Al-Warhi, T., et al. (2026). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI. Available at: [Link]

  • Rojas-Vite, G., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(9), 2045. Available at: [Link]

  • Bandiera, T., Ponzano, S., & Piomelli, D. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Pharmacological Research, 86, 11-17. Available at: [Link]

  • Piomelli, D., & Bandiera, T. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed - NIH. Available at: [Link]

  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry, 9(1), 185-189. Available at: [Link]

  • BBAU. Principles of Rational Drug Design Chapter III. Available at: [Link]

  • AZoLifeSciences. (2023). Insight into Rational Drug Design. Available at: [Link]

  • Karki, S. S., et al. (2010). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 707-717. Available at: [Link]

  • Gotor, A., et al. (2021). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. International Journal of Molecular Sciences, 22(21), 11847. Available at: [Link]

  • Lee, S., et al. (2025). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. MDPI. Available at: [Link]

  • Wei, W., et al. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications, 14(1), 604. Available at: [Link]

  • OA Monitor Ireland. (n.d.). Rational Drug Design Rational Drug Design. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-ethylalanine proper disposal procedures

As a Senior Application Scientist specializing in peptide synthesis and laboratory safety, I have designed this operational guide to bridge the gap between regulatory compliance and practical laboratory workflows. N-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide synthesis and laboratory safety, I have designed this operational guide to bridge the gap between regulatory compliance and practical laboratory workflows. N-ethylalanine (and its protected derivatives, such as Fmoc-N-Et-Ala-OH) is a non-proteinogenic, N-alkylated amino acid widely used as a building block in drug development. While it is not acutely toxic to humans, improper disposal can lead to severe environmental consequences, compromised lab safety, and strict regulatory violations.

The following guide provides a self-validating, step-by-step methodology for the safe handling and disposal of N-ethylalanine waste.

Chemical Profiling & Hazard Causality

Before disposing of any chemical, we must understand what it is and why it behaves the way it does.

The Causality of Environmental Impact: Why can't we simply wash aqueous amino acid waste down the laboratory sink? Amino acids are inherently rich in bioavailable nitrogen. Introducing high concentrations of nitrogenous organic compounds into municipal wastewater systems dramatically spikes both the Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD)[1]. This nutrient overload accelerates eutrophication in local aquatic ecosystems, leading to toxic algal blooms and severe oxygen depletion[2].

The Causality of Solvent Contamination: In active drug development, N-ethylalanine is rarely discarded in its pure, solid form. It is typically dissolved in coupling solvents (e.g., DMF, NMP) or deprotection solvents (e.g., DCM). The solvent matrix—not the amino acid itself—usually dictates the3 waste classification[3]. Mixing incompatible waste streams can cause exothermic reactions and exponentially increase disposal costs.

Table 1: N-Ethylalanine Quantitative Data & Waste Classification Summary

Property / MetricPure N-Ethylalanine (Solid)Aqueous SolutionNon-Halogenated MixtureHalogenated Mixture
CAS Number 64991-30-6 (DL-form)N/AN/AN/A
GHS Hazard Not classified as acute hazardNot classifiedFlammable / IrritantToxic / Carcinogenic
EPA Waste Code None (Non-hazardous organic)None (if pH 5-9)F003 / F005[4]F002[3]
Primary Risk Dust inhalation, mild irritationEutrophication (BOD/COD)[1]Flammability, VOC emissionsEnvironmental toxicity
Disposal Route Solid Organic WasteAqueous WasteSolvent Waste (Incineration)Halogenated Waste

Operational Disposal Workflows: A Self-Validating System

To ensure trustworthiness and absolute safety, every disposal protocol must be a self-validating system . This means incorporating verification steps directly into the workflow so that safety is actively confirmed by the operator, rather than just assumed.

Protocol A: Solid Waste Disposal (Unused, Expired, or Spilled Powder)
  • Segregation: Collect all solid N-ethylalanine powder using a dedicated anti-static spatula. Do not mix with reactive metals or strong oxidizing agents.

  • Containment: Transfer the powder into a sealable, heavy-duty polyethylene bag (primary containment). Place this bag inside a designated, rigid solid organic waste container (secondary containment).

  • Validation Step: Inspect the exterior of the primary bag for static cling, which indicates invisible powder residue. Wipe the exterior with a damp paper towel and place the towel inside the secondary container. This physically confirms the exterior is uncontaminated.

  • Labeling: Label the container clearly as "Non-Hazardous Solid Organic Waste - N-ethylalanine" and log the estimated mass on your institutional waste manifest.

Protocol B: Liquid Waste Disposal (Post-Synthesis Solutions)

The disposal of liquid N-ethylalanine depends entirely on the solvent matrix.

  • Matrix Identification: Determine if the solvent is aqueous, non-halogenated organic (e.g., Methanol, DMF), or halogenated organic (e.g., Dichloromethane)[3].

  • Aqueous Processing:

    • Action: Pour aqueous waste into the designated "Aqueous Waste" carboy.

    • Validation Step: Test the carboy's pH using universal indicator strips. The pH must be neutralized to between 5.0 and 9.0 before the Environmental Health and Safety (EHS) team will accept it. Adjust with dilute HCl or NaOH if necessary. This step validates that the solution will not corrode municipal piping.

  • Organic Processing:

    • Action: Pour non-halogenated mixtures into the red "Non-Halogenated" carboy (4)[4]. Pour halogenated mixtures into the yellow "Halogenated" carboy (EPA Code F002)[3].

    • Validation Step: Ensure the carboy is stored in a secondary containment tray capable of holding 110% of the carboy's volume. Check the vented cap to prevent pressure buildup from volatile solvents.

Protocol C: Spill Management & Decontamination
  • Isolate: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Control (Solid): For powder spills, avoid dry sweeping, which aerosolizes the dust. Lightly mist the powder with water or 70% ethanol to suppress dust, then sweep into a dustpan.

  • Control (Liquid): For solution spills, apply an inert absorbent pad or vermiculite over the affected area.

  • Decontaminate: Wipe the surface with a 70% ethanol solution to solubilize any remaining amino acid residue.

  • Validation Step: Perform a final wipe with a clean, dry tissue. If the tissue shows any discoloration or residue, repeat the ethanol wipe. Dispose of all cleanup materials in the solid organic waste container.

Disposal Decision Matrix

The following diagram illustrates the logical workflow for segregating N-ethylalanine waste based on its physical state and solvent matrix.

G Start N-ethylalanine Waste State Physical State? Start->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid SolidDisp Solid Organic Waste (Double-bagged) Solid->SolidDisp Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Buffer Solvent->Aqueous OrgNonHal Non-Halogenated (e.g., DMF, MeOH) Solvent->OrgNonHal OrgHal Halogenated (e.g., DCM) Solvent->OrgHal AqDisp Aqueous Waste (Check pH 5-9) Aqueous->AqDisp NonHalDisp Non-Halogenated Waste (EPA F003/F005) OrgNonHal->NonHalDisp HalDisp Halogenated Waste (EPA F002) OrgHal->HalDisp

Decision matrix for N-ethylalanine waste segregation and disposal workflows.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • EPA Hazardous Waste Codes (F-List) Source: Environmental Protection Agency (EPA) via WKU URL:[Link]

  • Environmental impacts of synthetic amino acid production Source: AWS / Blonk Milieu Advies URL:[Link]

  • Valorization of Proteinaceous Animal Waste to Amino Acids Reduces Environmental Pollution Source: Preprints.org URL:[Link]

Sources

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